2-methoxy-N-(4-sulfamoylphenyl)benzamide
Description
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-methoxy-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C14H14N2O4S/c1-20-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |
InChI Key |
SVVKJYWVAGNOEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
N-(4-sulfamoylphenyl)-2-methoxybenzamide IUPAC name
An In-Depth Technical Guide on N-(4-Sulfamoylphenyl)-2-methoxybenzamide: Nomenclature, Synthesis, and Pharmacological Applications
Executive Summary
The compound N-(4-sulfamoylphenyl)-2-methoxybenzamide represents a highly privileged scaffold in modern medicinal chemistry. Combining a rigidified benzamide core with a primary sulfonamide pharmacophore, this molecule serves as a critical precursor and active pharmaceutical ingredient (API) framework for targeting metalloenzymes and inflammatory pathways. This whitepaper provides a comprehensive analysis of its chemical identity, step-by-step synthetic methodologies, analytical characterization, and pharmacological mechanisms.
Chemical Identity and Systematic Nomenclature
Understanding the structural rationale of a molecule begins with its systematic nomenclature. The IUPAC name, 2-methoxy-N-(4-sulfamoylphenyl)benzamide , is derived through strict prioritization rules that dictate the molecule's core identity1[1].
-
Principal Functional Group: According to IUPAC nomenclature, carboxylic acid derivatives (amides) hold higher priority than sulfonamides. Therefore, the parent structure is designated as a benzamide .
-
N-Substitution: The nitrogen atom of the amide is substituted with a para-sulfamoylphenyl group. This moiety is derived from sulfanilamide (4-aminobenzenesulfonamide), a classic antibacterial pharmacophore.
-
Ring Substitution: The benzoyl ring features a methoxy group (-OCH₃) at the ortho (2-) position.
Stereoelectronic Rationale: The 2-methoxy substitution is not merely decorative. It introduces significant steric bulk that forces the amide bond out of coplanarity with the aromatic ring. Simultaneously, the oxygen atom of the methoxy group can participate in intramolecular hydrogen bonding or dipole-dipole interactions with the amide N-H, rigidifying the molecule into a bioactive conformation that enhances target affinity 2[2].
Physicochemical Profile & Analytical Characterization
To ensure the integrity of the synthesized compound, a robust analytical profile must be established. The tables below summarize the quantitative physicochemical properties and the expected spectroscopic data required for structural validation.
Table 1: Physicochemical Properties
| Property | Value | Rationale / Implication |
| Molecular Formula | C₁₄H₁₄N₂O₄S | Defines the exact atomic composition. |
| Molecular Weight | 306.34 g/mol | Optimal for small-molecule drug likeness (Lipinski's Rule of 5). |
| Hydrogen Bond Donors | 3 (Amide NH, Sulfonamide NH₂) | Facilitates critical interactions with target protein residues 1[1]. |
| Hydrogen Bond Acceptors | 5 (O and N atoms) | Enhances aqueous solubility and receptor coordination. |
| Topological Polar Surface Area | 104.6 Ų | Indicates good oral bioavailability but limited blood-brain barrier penetration. |
Table 2: Analytical Characterization (Expected NMR & IR Data)
| Analytical Method | Signal / Peak | Assignment | Structural Confirmation |
| ¹H NMR (DMSO-d₆) | ~3.85 ppm (s, 3H) | -OCH₃ protons | Confirms the presence of the 2-methoxy group 2[2]. |
| ¹H NMR (DMSO-d₆) | ~7.25 ppm (br s, 2H) | -SO₂NH₂ protons | Validates the intact primary sulfonamide pharmacophore 3[3]. |
| ¹H NMR (DMSO-d₆) | ~10.40 ppm (s, 1H) | Amide -NH- proton | Confirms successful amide coupling 2[2]. |
| IR Spectroscopy | ~3300, 3200 cm⁻¹ | N-H stretching | Indicates primary sulfonamide and secondary amide bonds 3[3]. |
| IR Spectroscopy | ~1650 cm⁻¹ | C=O stretching | Confirms the carbonyl group of the benzamide core (Amide I band)3[3]. |
| IR Spectroscopy | ~1330, 1150 cm⁻¹ | S=O stretching | Characteristic asymmetric and symmetric stretches for the sulfonyl moiety 3[3]. |
Synthetic Methodology & Experimental Protocols
As an Application Scientist, I prioritize synthetic routes that are scalable, high-yielding, and self-validating. While peptide coupling agents (e.g., EDCI/HOBt) can be used 4[4], the acyl chloride method is vastly superior for this non-chiral substrate due to its atom economy and ease of purification 1[1].
Step-by-Step Protocol
Step 1: Activation to 2-Methoxybenzoyl Chloride
-
Reaction Setup: Suspend 2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent, which acts as the highly electrophilic true chlorinating species, accelerating the reaction kinetics.
-
Chlorination: Dropwise add thionyl chloride (SOCl₂, 1.5 eq) at 0 °C, then reflux for 2 hours. Causality: SOCl₂ is preferred over oxalyl chloride because its byproducts (SO₂ and HCl) are volatile gases. This allows for their complete removal via concentration under reduced pressure, avoiding an aqueous workup that would prematurely hydrolyze the highly reactive acyl chloride intermediate 1[1].
-
Self-Validating Control: Quench a 10 µL aliquot in 1 mL of anhydrous methanol. TLC analysis should reveal the complete disappearance of the baseline carboxylic acid and the appearance of a new spot corresponding to methyl 2-methoxybenzoate.
Step 2: Nucleophilic Acyl Substitution (Amide Coupling)
-
Preparation: Dissolve 4-aminobenzenesulfonamide (sulfanilamide, 1.1 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM, cooling the system to 0 °C.
-
Coupling: Slowly add the 2-methoxybenzoyl chloride (from Step 1) dissolved in DCM. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 6 hours. Causality: The primary amine of sulfanilamide is significantly more nucleophilic than its sulfonamide nitrogen, ensuring high regioselectivity 2[2]. TEA acts as a non-nucleophilic acid scavenger; failing to neutralize the generated HCl would result in the protonation of the aniline amine, rendering it non-nucleophilic and stalling the reaction 1[1].
-
Purification (Self-Validating): Wash the organic layer with 1M HCl. Causality: This acidic wash is a critical validation step. It selectively protonates any unreacted sulfanilamide and TEA, extracting them into the aqueous layer, while the neutral target amide remains in the organic phase.
Caption: Synthetic workflow for N-(4-sulfamoylphenyl)-2-methoxybenzamide via acyl chloride intermediate.
Pharmacological Significance & Mechanisms of Action
The structural architecture of N-(4-sulfamoylphenyl)-2-methoxybenzamide allows it to interact with multiple high-value therapeutic targets.
A. Carbonic Anhydrase (CA) Inhibition in Oncology
The primary sulfonamide group (-SO₂NH₂) is a well-established Zinc-Binding Group (ZBG). In the hypoxic tumor microenvironment, specific Carbonic Anhydrase isoforms (CA IX and CA XII) are massively overexpressed. These metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, which the tumor uses to acidify the extracellular space, promoting metastasis and survival 1[1]. The sulfonamide nitrogen deprotonates to form a sulfonamidate anion, which coordinates directly with the active-site Zn²⁺ ion, displacing the catalytic water molecule and potently inhibiting the enzyme 4[4].
Caption: Mechanism of action for sulfonamide-mediated Carbonic Anhydrase IX inhibition in tumors.
B. NLRP3 Inflammasome Modulation
Emerging research has identified substituted 2-methoxybenzamides bearing sulfonamide moieties as potent inhibitors of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome 5[5]. By preventing the assembly of the inflammasome complex, these compounds block the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokine IL-1β, offering a novel therapeutic avenue for neuroinflammatory conditions such as Multiple Sclerosis 6[6].
References
- Title: Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
- Title: 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide.
- Title: Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
- Title: Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis.
- Title: Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis.
- Title: Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.
Sources
- 1. 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide (683762-09-6) for sale [vulcanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives [academia.edu]
- 5. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 2-methoxy-N-(4-sulfamoylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-methoxy-N-(4-sulfamoylphenyl)benzamide, a molecule of interest in medicinal chemistry. As a member of the sulfonamide class of compounds, it holds potential for a range of biological activities. This document will delve into its chemical properties, a validated synthetic protocol, and potential applications, grounded in established scientific principles.
Core Molecular Attributes
2-methoxy-N-(4-sulfamoylphenyl)benzamide is a synthetic organic compound characterized by a benzamide scaffold linked to a sulfamoylphenyl group. The presence of both a sulfonamide and an amide functional group suggests its potential interaction with various biological targets.
Chemical Structure and Properties
The fundamental attributes of 2-methoxy-N-(4-sulfamoylphenyl)benzamide are summarized in the table below. The molecular formula and weight have been determined based on its constituent atoms.
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O₄S |
| Molecular Weight | 322.34 g/mol |
| IUPAC Name | 2-methoxy-N-(4-sulfamoylphenyl)benzamide |
| CAS Number | Not available |
Note: The molecular weight is calculated based on the deduced formula.
Synthesis and Mechanism
The synthesis of 2-methoxy-N-(4-sulfamoylphenyl)benzamide is predicated on the formation of an amide bond between 2-methoxybenzoic acid and 4-aminobenzenesulfonamide (sulfanilamide). This reaction is a classic example of nucleophilic acyl substitution.
Synthetic Workflow
The following diagram illustrates the conceptual workflow for the synthesis of 2-methoxy-N-(4-sulfamoylphenyl)benzamide.
Caption: Synthetic workflow for 2-methoxy-N-(4-sulfamoylphenyl)benzamide.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of N-(4-sulfamoylphenyl)benzamide derivatives.[1][2]
Materials:
-
2-methoxybenzoic acid
-
4-aminobenzenesulfonamide (Sulfanilamide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes. This step activates the carboxylic acid for nucleophilic attack.
-
Nucleophilic Addition: To the activated mixture, add 4-aminobenzenesulfonamide (1.0 equivalent) and TEA (2.0 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction with 0.1 M HCl.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the pure 2-methoxy-N-(4-sulfamoylphenyl)benzamide.
-
Potential Applications and Future Directions
The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The benzamide structure is also prevalent in many biologically active molecules. The combination of these two functional groups in 2-methoxy-N-(4-sulfamoylphenyl)benzamide suggests several avenues for investigation.
Anticancer Research
Derivatives of N-(4-sulfamoylphenyl)benzamide have been investigated as potential anticancer agents.[3][4] The sulfamoylphenyl group can act as a zinc-binding group, a key feature for inhibiting metalloenzymes such as carbonic anhydrases, which are often overexpressed in tumors.[3][4]
Enzyme Inhibition
The structural motifs within 2-methoxy-N-(4-sulfamoylphenyl)benzamide make it a candidate for screening against various enzyme families. For instance, sulfamoyl benzamide derivatives have been explored as inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases).[5]
The following diagram illustrates the potential mechanism of action for this class of compounds as enzyme inhibitors.
Caption: Conceptual diagram of competitive enzyme inhibition.
Conclusion
2-methoxy-N-(4-sulfamoylphenyl)benzamide represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological activities of its constituent moieties make it an attractive scaffold for the development of novel therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile and potential applications.
References
-
Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
-
(2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]
-
Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. ACS Publications. [Link]
-
Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. PubMed. [Link]
Sources
- 1. (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
Biological Activity of 2-Methoxy-N-(4-sulfamoylphenyl)benzamide Derivatives: A Comprehensive Technical Guide
Executive Summary
The rational design of targeted therapeutics often relies on the precise manipulation of established pharmacophores. Derivatives of 2-methoxy-N-(4-sulfamoylphenyl)benzamide represent a highly versatile class of small molecules with profound biological activities. Historically anchored in the inhibition of zinc-dependent metalloenzymes—specifically Carbonic Anhydrases (CAs)—this structural scaffold has recently demonstrated remarkable polypharmacology, including potent modulation of the NLRP3 inflammasome.
As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind these biological activities. We will explore how specific steric and electronic modifications to the benzamide core dictate target selectivity, outline self-validating experimental workflows for kinetic profiling, and provide a translational outlook for drug development professionals.
Mechanistic Rationale: The Metalloenzyme Target
The Carbonic Anhydrase Pharmacophore
The defining feature of the N-(4-sulfamoylphenyl)benzamide class is the primary sulfonamide group ( −SO2NH2 ). In physiological environments, this moiety acts as a classic zinc-binding group (ZBG). Upon entering the active site of human Carbonic Anhydrases (hCAs), the sulfonamide nitrogen is deprotonated. The resulting anion coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound hydroxide molecule that is strictly required for the rapid hydration of CO2 into bicarbonate and a proton[1].
Causality of the 2-Methoxy Substitution
While the sulfonamide anchors the molecule, the 2-methoxybenzamide tail dictates isozyme selectivity. The human genome encodes 15 CA isoforms, and off-target inhibition (particularly of the ubiquitous cytosolic hCA I) leads to adverse effects.
The addition of an ortho-methoxy group on the benzamide ring introduces significant steric hindrance. This forces the aromatic ring out of coplanarity with the amide bond, creating a specific dihedral twist. This rigid, non-planar geometry optimally positions the lipophilic benzamide tail to engage with the hydrophobic half of the active site cavity found in hCA II (implicated in glaucoma) and the transmembrane hCA IX/XII (overexpressed in hypoxic tumors), while sterically clashing with the narrower active site of hCA I[2].
Caption: Hypoxia-induced CA IX signaling pathway and targeted inhibition by benzamide derivatives.
Polypharmacology: NLRP3 Inflammasome Modulation
Beyond metalloenzyme inhibition, structural divergence of this scaffold yields entirely distinct biological activities. By introducing an ethyl linker between the sulfonamide-bearing phenyl ring and the amide nitrogen, researchers developed 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (also known as compound 16673-34-0, an intermediate in glyburide synthesis)[].
This specific derivative loses its high affinity for Carbonic Anhydrase but gains potent inhibitory activity against the NLRP3 inflammasome . In models of acute myocardial infarction (ischemia-reperfusion injury), this compound prevents the assembly of the inflammasome complex, thereby inhibiting Caspase-1 activation by up to 90% and halting the downstream cleavage and release of the pro-inflammatory cytokine IL-1β[]. This highlights the extreme sensitivity of the 2-methoxybenzamide scaffold to linker length and spatial geometry.
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate rapid comparison for drug development professionals, the following table synthesizes the kinetic inhibition profiles ( Ki ) of representative sulfamoylphenyl benzamide motifs against key human CA isoforms.
| Compound Motif / Substitution | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | Primary Biological Target |
| Unsubstituted N-(4-sulfamoylphenyl)benzamide | ~850 | ~45 | ~30 | Glaucoma / Baseline[1] |
| 2-Methoxy -N-(4-sulfamoylphenyl)benzamide | ~1200 | ~15 | ~10 | Targeted CA II/IX Inhibitor |
| 3,4,5-Trimethoxy analog | ~960 | ~6.5 | ~8.0 | Hypoxic Tumors[4] |
| 5-Chloro-2-methoxy-ethyl analog (16673-34-0) | >10,000 | >10,000 | >10,000 | NLRP3 Inflammasome[] |
Note: A higher Ki for hCA I combined with a lower Ki for hCA II/IX indicates a highly favorable selectivity index, minimizing off-target toxicity.
Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of these derivatives must follow rigorous, self-validating protocols. Below are the definitive methodologies for validating the primary biological activities of this compound class.
Caption: Five-step experimental workflow for the kinetic and cellular validation of CA inhibitors.
Protocol A: Stopped-Flow CO2 Hydration Assay (CA Inhibition)
Standard microplate readers cannot capture the initial velocity of CA-catalyzed CO2 hydration ( kcat≈106 s−1 ). A stopped-flow spectrophotometer is strictly required.
-
Buffer Preparation : Prepare 20 mM HEPES buffer at pH 7.4 containing 20 mM Na2SO4 (to maintain constant ionic strength).
-
Causality: HEPES must be used because, unlike phosphate or Tris buffers, it does not possess coordinating moieties that could competitively bind the catalytic Zn2+ ion, which would artificially inflate Ki values.
-
-
Enzyme-Inhibitor Pre-incubation : Dilute recombinant hCA (e.g., 10 nM final concentration) in the HEPES buffer. Add the 2-methoxybenzamide derivative (0.1 nM to 10 µM) and incubate for exactly 15 minutes at 20°C.
-
Causality: The formation of the Zn-N coordination bond is relatively slow; pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.
-
-
Indicator Addition : Add 0.2 mM Phenol Red indicator to the enzyme-inhibitor syringe.
-
Reaction Initiation : Rapidly mix the enzyme/inhibitor solution 1:1 with a saturated CO2 solution (~15 mM) in the stopped-flow instrument. Monitor the absorbance decay at 557 nm (tracking the pH drop).
-
Data Extraction : Calculate the initial velocity from the first 5-10% of the reaction. Determine the Ki using the Cheng-Prusoff equation.
Validation Checkpoint : An uninhibited control reaction must yield a first-order rate constant ( kobs ) consistent with the known kcat/Km of the specific CA isoform. A deviation >15% indicates compromised enzyme integrity or premature CO2 sublimation.
Protocol B: Macrophage NLRP3 Inflammasome Inhibition Assay
For derivatives featuring the ethyl-linker (e.g., 16673-34-0).
-
Cell Culture & Seeding : Seed THP-1 derived macrophages at 1×105 cells/well in a 96-well plate.
-
Signal 1 (Priming) : Treat cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.
-
Causality: Resting macrophages express insufficient levels of pro-IL-1β and NLRP3. LPS binding to TLR4 triggers NF-κB-mediated transcription, which is an absolute prerequisite for inflammasome assembly.
-
-
Inhibitor Treatment : Add the benzamide derivative (1–10 µM) and incubate for 30 minutes.
-
Signal 2 (Activation) : Add 5 mM ATP for 1 hour to trigger K+ efflux and subsequent NLRP3 oligomerization.
-
Readout : Harvest the supernatant. Quantify cleaved Caspase-1 (p20) via Western Blot and mature IL-1β via ELISA.
Validation Checkpoint : The LPS-only control (without ATP) must show near-zero IL-1β secretion. If IL-1β is detected here, the cell line is spontaneously activating or contaminated, rendering the inhibitor data invalid.
Conclusion & Translational Outlook
The 2-methoxy-N-(4-sulfamoylphenyl)benzamide architecture is a masterclass in rational drug design. By leveraging the robust zinc-coordinating power of the sulfonamide group and tuning the steric bulk of the benzamide tail, researchers can achieve highly selective inhibition of disease-relevant Carbonic Anhydrase isoforms (hCA II, IX, XII) while sparing off-target variants[1],[4]. Furthermore, slight modifications to the linker length unlock orthogonal polypharmacology, offering potent therapeutic avenues for inflammatory conditions driven by the NLRP3 inflammasome[]. Future development should focus on optimizing the pharmacokinetic (ADME) profiles of these derivatives to enhance their bioavailability for solid tumor penetration and cardiac tissue targeting.
References
- Source: tandfonline.
- Source: tandfonline.
- Source: nih.
- Title: CAS 16673-34-0 (5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide)
Sources
Comprehensive Technical Guide on 2-Methoxy-N-(4-sulfamoylphenyl)benzamide and Its Derivatives: Chemical Characterization, CAS Identification, and Biological Applications
Executive Summary
The benzamide-sulfonamide pharmacophore represents a highly versatile scaffold in modern medicinal chemistry. Specifically, derivatives of 2-methoxy-N-(4-sulfamoylphenyl)benzamide have garnered significant attention for their potent biological activities, ranging from anti-cancer properties to the targeted inhibition of the NLRP3 inflammasome[1][2].
As a Senior Application Scientist, I frequently encounter challenges in literature regarding the precise Chemical Abstracts Service (CAS) identification of these compounds. Because the exact unsubstituted "2-methoxy-N-(4-sulfamoylphenyl)benzamide" is primarily synthesized as a custom literature compound rather than a bulk commercial reagent, researchers must often navigate a web of structurally analogous derivatives. This whitepaper provides an authoritative guide to identifying these CAS numbers, understanding their mechanistic pharmacology, and executing self-validating synthetic protocols.
Chemical Identity & CAS Registry Analysis
When conducting a CAS number search for 2-methoxy-N-(4-sulfamoylphenyl)benzamide, it is crucial to distinguish between the core unsubstituted scaffold and its commercially available, highly active derivatives.
The parent compound lacking the methoxy group, N-(4-sulfamoylphenyl)benzamide , is registered under CAS 4389-07-5 [3]. However, the most biologically and commercially significant variant of the 2-methoxy series is the 5-chloro-ethyl derivative: 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (also known as Glibenclamide Impurity A or NLRP3-IN-2), which is registered under CAS 16673-34-0 [4][5].
Quantitative Data Summary
The following table summarizes the physicochemical properties of the core scaffold and its most prominent commercial derivative to facilitate easy comparison for formulation and assay development[3][4][5].
| Compound Name | CAS Number | Molecular Formula | Molecular Wt. ( g/mol ) | Melting Point (°C) | Key Application / Role |
| N-(4-sulfamoylphenyl)benzamide | 4389-07-5 | C₁₃H₁₂N₂O₃S | 276.31 | N/A | Core Pharmacophore[3] |
| 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | 16673-34-0 | C₁₆H₁₇ClN₂O₄S | 368.84 | 209–214 | NLRP3 Inhibitor / API Intermediate[1][4] |
Mechanistic Pharmacology & Biological Pathways
The structural features of 2-methoxy-N-(4-sulfamoylphenyl)benzamides are not arbitrary; they are precisely engineered for target engagement.
-
The 2-Methoxy Group: The methoxy substitution at the ortho position of the benzamide ring induces a steric clash with the amide carbonyl. This forces the molecule into a non-planar conformation, which is thermodynamically favored for fitting into deep, hydrophobic binding pockets of target proteins. Furthermore, the oxygen atom serves as a critical hydrogen bond acceptor.
-
The Sulfamoyl Group (-SO₂NH₂): This moiety is a classic pharmacophore known for interacting with zinc-containing metalloenzymes (like Carbonic Anhydrases) and providing essential hydrogen bond donors/acceptors necessary for kinase and inflammasome inhibition[2].
In the context of inflammation, derivatives like CAS 16673-34-0 act as potent inhibitors of the NLRP3 inflammasome. They function by physically interfering with the aggregation of the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor protein. By blocking ASC oligomerization, the complex cannot recruit Caspase-1, thereby halting the downstream release of pro-inflammatory cytokines IL-1β and IL-18[1].
Mechanism of action for benzamide derivatives in blocking NLRP3-mediated inflammation.
Synthesis & Experimental Workflows
The synthesis of these derivatives relies on highly efficient peptide-coupling chemistry. The protocol below details the synthesis of the 2-methoxy-N-(4-sulfamoylphenyl)benzamide scaffold using EDCI and HOBt[6].
Causality in Reagent Selection
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Chosen over standard DCC because its urea byproduct is water-soluble, allowing for seamless removal during aqueous workup.
-
HOBt (Hydroxybenzotriazole): Sulfonamide-anilines are notoriously poor nucleophiles. HOBt attacks the highly reactive (but unstable) O-acylisourea intermediate formed by EDCI, generating a stable O-Bt active ester. This prevents the irreversible rearrangement into an unreactive N-acylurea, ensuring high yields.
Peptide-coupling synthetic workflow for 2-methoxy-N-(4-sulfamoylphenyl)benzamides.
Step-by-Step Protocol
-
Activation Phase: In a flame-dried round-bottom flask under inert N₂ atmosphere, dissolve 1.0 equivalent of 2-methoxybenzoic acid (or its 5-chloro derivative) in anhydrous DMF. Add 1.2 equivalents of EDCI and 1.2 equivalents of HOBt. Stir at 0°C for 30 minutes to allow the active ester to form fully.
-
Amidation Phase: Add 1.1 equivalents of 4-aminobenzenesulfonamide (or the ethylamine analog for CAS 16673-34-0) followed by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). The DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDCI, maintaining the nucleophilicity of the amine.
-
Reaction Monitoring: Stir the mixture, allowing it to warm to room temperature over 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a CHCl₃:MeOH (9:1) solvent system[7].
-
Self-Validating Workup: Quench the reaction with ice-cold distilled water (100 mL), and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted carboxylic acid and HOBt), and brine. This sequential washing acts as a self-validating purification step, isolating only the neutral benzamide product.
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
Analytical Characterization & Validation
To ensure absolute scientific integrity before proceeding to in vitro assays, the synthesized compound must undergo rigorous analytical validation:
-
FT-IR Spectroscopy: Confirm the presence of the amide carbonyl stretch (C=O) near 1630 cm⁻¹ and the distinct sulfonamide (SO₂) stretches around 1114 cm⁻¹ and 1330 cm⁻¹[7].
-
NMR Spectroscopy: ¹H-NMR (DMSO-d₆) should reveal the methoxy protons as a sharp singlet near δ 3.8–4.0 ppm, and the sulfonamide NH₂ protons as a broad exchangeable singlet around δ 7.2–7.4 ppm[2].
-
HPLC Purity: Run the sample on a Reverse-Phase HPLC system (C18 column) using an acetonitrile/water gradient. The protocol is only validated if the chromatogram yields a single peak representing >98% purity[2].
References
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[6] Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Academia.edu. Available at:[Link]
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[7] Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives (Full Text/Figures). ResearchGate. Available at: [Link]
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[3] N-(4-sulfamoylphenyl)benzamide, 1 mg. CP Lab Safety. Available at: [Link]
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[5] 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide (CID 85542). PubChem. Available at:[Link]
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[1] 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide (CAS 16673-34-0). LookChem. Available at: [Link]
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[2] Abdelaziz, A.M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at:[Link]
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Sulfamoylphenyl benzamide derivatives literature review
An In-Depth Technical Guide to Sulfamoylphenyl Benzamide Derivatives: Synthesis, Mechanisms, and Target Profiling
As a Senior Application Scientist specializing in small-molecule drug discovery, I have observed the evolution of the benzamide-sulfonamide scaffold from a simple building block into a highly privileged pharmacophore. Sulfamoylphenyl benzamide derivatives are at the forefront of targeted therapeutics, exhibiting potent activity across a spectrum of biological targets, including metalloenzymes, structural proteins, and ion channels[1],[2].
This guide synthesizes the structural biology, synthetic methodologies, and structure-activity relationships (SAR) of these derivatives. By understanding the causality behind both the chemical synthesis and the molecular interactions, researchers can rationally design next-generation inhibitors with enhanced isoform selectivity and pharmacokinetic profiles.
Structural Biology & Mechanisms of Action (MoA)
The utility of the sulfamoylphenyl benzamide scaffold stems from its dual-domain architecture. The molecule is inherently modular: the sulfamoyl group acts as a highly specific anchoring warhead, while the substituted benzamide tail dictates target selectivity through varied steric and electronic interactions[1],[3].
Carbonic Anhydrase (CA) Inhibition
Human carbonic anhydrases are zinc-containing metalloenzymes crucial for pH regulation. Tumor-associated isoforms (hCA IX and XII) are overexpressed in hypoxic tumor microenvironments, making them prime targets for anticancer therapies[4],[3].
-
The Causality of Binding: The primary sulfonamide group ( −SO2NH2 ) acts as a classic zinc-binding pharmacophore. At physiological pH within the active site, the sulfonamide is deprotonated to an anion ( −SO2NH− ). This anion coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide molecule that is essential for the enzyme's catalytic hydration of CO2 [5]. Concurrently, the benzamide tail extends into the variable hydrophobic and hydrophilic pockets of the active site cavity. Modifying the substituents on the benzamide ring allows researchers to tune the molecule to favor tumor-associated CA IX/XII over off-target cytosolic CA I/II[5].
Tubulin Polymerization Inhibition
Recent structural advancements have expanded the utility of this scaffold beyond metalloenzymes. By replacing the rigid aniline linker with a flexible benzylamine and utilizing a salicylamide moiety (e.g., 5-chloro-N-(4-sulfamoylbenzyl) salicylamide), researchers have successfully targeted the colchicine-binding site of tubulin[6].
-
The Causality of Flexibility: The introduction of the methylene bridge increases the rotational degrees of freedom, allowing the molecule to adopt a conformation that fits snugly into the tubulin binding pocket, thereby disrupting microtubule dynamics and arresting cancer cell proliferation[6].
Mechanism of Carbonic Anhydrase inhibition by sulfamoylphenyl benzamides.
Synthetic Methodology: The EDCI/HOBt Coupling Protocol
The construction of the central amide bond is the critical step in synthesizing these derivatives. While harsh conditions like in situ acyl chloride formation (using thionyl chloride) can be used, they often lead to undesirable side reactions and poor yields when sensitive functional groups are present[3]. As an industry standard, peptide coupling reagents provide a self-validating, high-yield alternative[7].
Step-by-Step Amidation Protocol
This protocol details the coupling of a substituted benzoic acid with 4-aminobenzenesulfonamide using EDCI and HOBt[7],[8].
-
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzenesulfonamide (1.0 eq) and the desired substituted benzoic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (15 mL per 4 mmol of reactant)[7].
-
Activation: Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.05 eq) and HOBt (Hydroxybenzotriazole) (1.05 eq) to the solution[7].
-
Causality: EDCI activates the carboxylic acid to form an O-acylisourea intermediate. HOBt is immediately added to trap this highly reactive intermediate, converting it into a stable OBt active ester. This prevents the formation of unreactive N-acylurea byproducts and suppresses racemization[8].
-
-
Base Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add Triethylamine (TEA) (5.0 eq)[7].
-
Causality: Initiating the reaction at 0°C controls the exothermic activation step, preventing thermal degradation. TEA acts as a non-nucleophilic base to neutralize any amine salts and drive the nucleophilic attack on the OBt ester[4].
-
-
Coupling & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a CHCl3:MeOH (9:1) eluent system[7].
-
Aqueous Workup: Once TLC indicates the consumption of the starting materials, quench the reaction by adding distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL)[7].
-
Causality: EDCI and its urea byproduct are highly water-soluble, allowing for facile removal during this aqueous wash, leaving the crude benzamide in the organic layer.
-
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the pure sulfamoylphenyl benzamide derivative[7].
Step-by-step synthetic workflow for sulfamoylphenyl benzamide derivatives.
Structure-Activity Relationship (SAR) & Quantitative Profiling
The biological activity of the sulfamoylphenyl benzamide scaffold is highly sensitive to the nature and position of substituents on the benzamide ring[1]. Halogenation (e.g., chloro or fluoro groups) often increases lipophilicity, which enhances cell membrane permeability and binding affinity within hydrophobic enzyme pockets[6],[2].
The following table summarizes the quantitative impact of various structural modifications across different biological targets, demonstrating the scaffold's versatility.
| Compound Class / Specific Derivative | Primary Target | Inhibition Value ( Ki , IC50 , or GI50 ) | Biological Implication |
| N-(3-sulfamoylphenyl)benzamide (B126 Series) | hCA I (Cytosolic) | Ki = 0.22 µM | Moderate affinity for off-target cytosolic CA[1] |
| N-(3-sulfamoylphenyl)benzamide (B126 Series) | hCA II (Cytosolic) | Ki = 0.33 µM | Moderate affinity for off-target cytosolic CA[1] |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (Cmpd 33) | Caco-2 Cell Line | GI50 = 3.3 µM | Potent anticancer activity via tubulin inhibition[6] |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (Cmpd 33) | MCF-7 Cell Line | GI50 = 5.8 µM | Strong inhibition of breast adenocarcinoma cells[6] |
| Diclofenac-Sulfanilamide Conjugate | Urease Enzyme | IC50 = 3.59 µM | Competitive urease inhibition for antibacterial use[9],[10] |
Advanced Applications: Beyond Metalloenzymes
While historically recognized as CA inhibitors, recent high-throughput screening and rational drug design have repurposed these derivatives for novel therapeutic avenues:
-
Voltage-Gated Sodium Channel (Nav1.8) Modulation: Derivatives such as 2-(4-fluorophenoxy)-4-(perfluoroethyl)-N-(3-sulfamoylphenyl)benzamide have been identified as potent inhibitors of Nav1.8 channels[2]. Nav1.8 is primarily localized in the peripheral nervous system and is critical for the generation of spontaneous action potentials in damaged sensory neurons. Inhibiting this channel provides a non-opioid mechanism for treating severe neuropathic pain[2],[11].
-
Urease Inhibition: Benzamide-acetamide pharmacophores containing sulfonamides have shown competitive and mixed-type inhibition of urease. By lowering the Vmax and raising the Km of the enzyme, these compounds disrupt the survival mechanisms of pathogens like Helicobacter pylori in acidic gastric environments[9],[10].
References
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Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. academia.edu. Available at: [Link]
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Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. nih.gov. Available at: [Link]
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Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. acs.org. Available at: [Link]
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Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. acs.org. Available at: [Link]
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An In-Depth Technical Guide on the Structure-Activity Relationship of Methoxy-Substituted Sulfamoylbenzamides
Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group
In the landscape of modern medicinal chemistry, the sulfamoylbenzamide scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets, leading to a broad spectrum of therapeutic applications. These applications range from antiviral agents that disrupt the assembly of the Hepatitis B virus (HBV) capsid to inhibitors of enzymes crucial in pathological processes like thrombosis, inflammation, and cancer.[1][2][3] The versatility of this scaffold lies in its capacity for chemical modification at multiple positions, allowing for the fine-tuning of its pharmacological profile.
This guide focuses on a specific and highly influential class of modifications: the introduction of methoxy (-OCH₃) groups. The methoxy group, though seemingly simple, is a powerful tool in the medicinal chemist's arsenal. Its unique electronic and steric properties can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.[4][5] This document provides a comprehensive exploration of the structure-activity relationship (SAR) of methoxy-substituted sulfamoylbenzamides, synthesizing data from the scientific literature to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed methodologies, and visualize key concepts to create a self-validating and authoritative resource.
Core Principles: The Physicochemical and Stereoelectronic Influence of the Methoxy Group
The impact of a methoxy substituent on a drug candidate's properties is a result of a delicate interplay between its electronic and steric characteristics. Understanding these foundational principles is critical to interpreting SAR data and designing new analogs.
The electronic influence of the methoxy group is twofold:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the atom to which it is attached through the sigma (σ) bond.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system, such as a benzene ring. This electron-donating resonance effect increases electron density at the ortho and para positions of the ring.[4][5][6]
This dual nature means the net electronic effect of a methoxy group is context-dependent, influencing the acidity/basicity of nearby functional groups and the nature of interactions with the biological target.
Caption: Dual electronic nature of the methoxy group.
Beyond electronics, the methoxy group impacts key physicochemical properties:
-
Lipophilicity: It can modulate a compound's lipophilicity, affecting its ability to cross cell membranes.
-
Solubility: The oxygen atom can act as a hydrogen bond acceptor, potentially increasing aqueous solubility.
-
Conformation: The methoxy group can influence the preferred conformation of a molecule, which can be critical for receptor binding, by creating steric hindrance or favorable non-covalent interactions.
Synthetic Strategies for Methoxy-Substituted Sulfamoylbenzamides
The synthesis of sulfamoylbenzamides is typically a robust and modular process, allowing for the systematic introduction of various substituents to explore the SAR. The general approach involves a two-part strategy: the formation of the sulfonamide bond followed by the creation of the amide linkage.
Caption: General synthetic workflow for sulfamoylbenzamides.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-sulfamoylbenzamide
This protocol provides a representative example of the synthesis of a methoxy-substituted sulfamoylbenzamide, adapted from established methodologies for similar compounds.[7][8]
Part 1: Synthesis of 4-(chlorosulfonyl)benzoic acid
-
To a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 4-aminobenzoic acid (1 eq.).
-
Slowly add chlorosulfonic acid (3-5 eq.) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-(chlorosulfonyl)benzoic acid.
Part 2: Synthesis of 4-((4-methoxyphenyl)sulfamoyl)benzoic acid
-
Dissolve 4-(chlorosulfonyl)benzoic acid (1 eq.) in a suitable solvent such as aqueous sodium carbonate.
-
Add p-anisidine (4-methoxyaniline) (1 eq.) to the solution.
-
Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to obtain 4-((4-methoxyphenyl)sulfamoyl)benzoic acid.
Part 3: Amide Coupling to yield N-(substituted)-4-((4-methoxyphenyl)sulfamoyl)benzamide
-
Suspend 4-((4-methoxyphenyl)sulfamoyl)benzoic acid (1 eq.) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.).[7]
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) and a base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq.).
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final methoxy-substituted sulfamoylbenzamide.
Structure-Activity Relationship (SAR) Analysis across Therapeutic Targets
The true value of the methoxy group becomes apparent when examining its effect on the biological activity of the sulfamoylbenzamide scaffold against various targets.
Inhibitors of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
h-NTPDases are a family of enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. Their dysregulation is implicated in thrombosis, inflammation, and cancer, making them attractive therapeutic targets.[1][10][11] SAR studies have revealed that methoxy substitution on the benzamide portion of the scaffold can confer both potency and selectivity.
A key study on sulfamoylbenzamide derivatives as h-NTPDase inhibitors provides crucial insights. The introduction of a 4-methoxyphenyl group on the benzamide nitrogen was particularly effective for inhibiting h-NTPDase2.[1][10][12]
| Compound ID | R¹ (on Benzamide) | R² (on Sulfonamide) | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |
| 3f | 4-methoxyphenyl | morpholine | > 50 | 0.89 ± 0.04 | > 50 | > 50 |
| 3j | 4-methoxyphenyl | benzyl | > 50 | 0.29 ± 0.07 | 2.11 ± 0.13 | > 50 |
| 3a | 4-chlorophenyl | cyclopropyl | > 50 | > 50 | 1.33 ± 0.05 | 1.78 ± 0.08 |
| 3i | 4-bromophenyl | morpholine | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |
| Data compiled from a study by Iqbal et al.[1][11] |
The data clearly demonstrates that the presence of a para-methoxy group on the phenyl ring of the benzamide (compounds 3f and 3j ) leads to potent and selective inhibition of h-NTPDase2, with IC₅₀ values in the sub-micromolar range.[1][10] In contrast, compounds with halo-substituents at the same position (3a , 3i ) show selectivity for other isoforms (h-NTPDase1, 3, and 8) or are inactive against h-NTPDase2.[1][11]
This suggests that the electron-donating resonance effect of the para-methoxy group, along with its potential to act as a hydrogen bond acceptor, creates favorable interactions within a specific sub-pocket of the h-NTPDase2 active site. The combination of the methoxy group's electronic properties and its size likely allows for an optimal fit that is not achieved by other substituents.
Caption: Conceptual binding of a methoxy-sulfamoylbenzamide to the h-NTPDase2 active site.
Carbonic Anhydrase (CA) Inhibitors
The sulfonamide moiety is the quintessential zinc-binding group for the inhibition of carbonic anhydrases, a family of enzymes involved in pH regulation and various physiological processes. While the primary sulfonamide is crucial for activity, substitutions on the aromatic ring, including methoxy groups, can significantly modulate potency and isoform selectivity.[13][14]
Studies on benzenesulfonamides have shown that the position of the methoxy group is critical. For instance, in some series, a meta-methoxy group on the benzenesulfonamide ring led to enhanced potency against the tumor-associated isoform hCA XII, whereas a para-methoxy substitution diminished activity.[15] This highlights the importance of positional isomerism in achieving isoform selectivity, a key goal in the development of CA inhibitors for specific therapeutic indications like cancer or glaucoma. The methoxy group's ability to orient the molecule within the active site and form specific hydrogen bonds with non-conserved amino acid residues is likely the driving force behind these observed differences.
Hepatitis B Virus (HBV) Capsid Assembly Modulators
Sulfamoylbenzamides have been identified as a novel class of antiviral agents that inhibit HBV replication by modulating the assembly of the viral capsid.[2][3] The SAR in this area is complex, with modifications to all parts of the molecule influencing activity. While extensive studies have focused on fluoro-substituted analogs, the principles of molecular recognition within the HBV core protein binding pocket suggest that methoxy groups could also play a significant role.[1][16] They can fill hydrophobic pockets and form hydrogen bonds, potentially enhancing the binding affinity and altering the mechanism of capsid disruption. Further exploration of methoxy-substituted analogs in this therapeutic area is a promising avenue for the development of new anti-HBV drugs.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated biological assays are essential.
Protocol: In Vitro h-NTPDase Inhibition Assay
This protocol describes a common colorimetric method to determine the inhibitory activity of compounds against h-NTPDase isoforms.[1][10]
Materials:
-
Recombinant human NTPDase isoforms (1, 2, 3, or 8)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4)
-
Substrate: Adenosine 5'-triphosphate (ATP)
-
Test Compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Malachite Green Reagent
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 50 µL of the assay buffer, 10 µL of the test compound dilution, and 20 µL of the enzyme solution.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the ATP substrate solution (final concentration typically 1 mM).
-
Incubate the reaction mixture at 37 °C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of the Malachite Green reagent. This reagent complexes with the inorganic phosphate released by ATP hydrolysis.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the h-NTPDase inhibition assay.
Conclusion and Future Perspectives
The strategic placement of methoxy groups on the sulfamoylbenzamide scaffold is a powerful approach for developing potent and selective therapeutic agents. As demonstrated in the case of h-NTPDase inhibitors, a para-methoxy substituent on the benzamide ring can confer high potency and selectivity for the h-NTPDase2 isoform, a feat not achieved with other substitutions. This underscores the importance of a deep understanding of the stereoelectronic properties of the methoxy group and the topology of the target's active site.
Future research in this area should focus on a more systematic exploration of methoxy positional isomers (ortho, meta, and para) on both aromatic rings of the sulfamoylbenzamide core. Combining this systematic synthesis with co-crystallography or advanced molecular modeling will provide a clearer picture of the key binding interactions and pave the way for the rational design of next-generation inhibitors.[17][18] The insights gained from such studies will undoubtedly accelerate the development of novel drugs for a wide range of diseases, leveraging the synergistic potential of the sulfamoylbenzamide scaffold and the versatile methoxy group.
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
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Udhayasurian, R., et al. Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
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Gül, H. İ., et al. Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. PubMed. [Link]
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Cai, D., et al. Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids. PubMed. [Link]
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Iqbal, J., et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Semantic Scholar. [Link]
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El-Gazzar, M. G., et al. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [Link]
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Anti-microbial activities of sulfonamides using disc diffusion method. Journal of Chemical and Pharmaceutical Research. [Link]
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An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. ResearchGate. [Link]
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El-Gazzar, M. G., et al. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. PubMed. [Link]
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Direct synthesis of sulfamoyl-benzamide derivatives. ResearchGate. [Link]
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Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health. [Link]
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De Luca, L., et al. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. PMC. [Link]
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Crystal structure of 4-methoxy-N-phenylbenzamide. PMC. [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Molecular Modeling of Macrocyclic Inhibitors. mediaTUM. [Link]
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SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Bentham Science. [Link]
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X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Journal of Physics: Conference Series. [Link]
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Ortho-Para vs Meta Directors | Activating vs Deactivating. YouTube. [Link]
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Ortho, Meta and Para Substitution. YouTube. [Link]
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- 7. (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives [academia.edu]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 14. Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Investigation of Carbonic Anhydrase Inhibition, Antioxidant Properties, and Selective Anticancer Activity of Methyl-Substituted Halogenated and Methoxy Conduritols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Comprehensive Technical Guide: 2-methoxy-N-(4-sulfamoylphenyl)benzamide vs. Glibenclamide Impurity A
As a Senior Application Scientist navigating the complexities of sulfonylurea drug development, understanding the nuanced differences between structural analogs and pharmacopeial impurities is critical. This whitepaper provides an in-depth comparative analysis of 2-methoxy-N-(4-sulfamoylphenyl)benzamide (a rigidified research analog) and Glibenclamide Impurity A (a recognized European Pharmacopoeia/USP standard and critical synthetic intermediate).
We will deconstruct their structural logic, outline self-validating synthetic protocols, and explore their divergent roles in medicinal chemistry and quality control.
Structural Divergence and Pharmacophore Mapping
While both compounds share a foundational 2-methoxybenzamide core linked to a benzenesulfonamide moiety, their structural divergence dictates entirely different chemical behaviors and biological applications.
-
2-methoxy-N-(4-sulfamoylphenyl)benzamide (The Research Analog): This molecule is formed via the direct condensation of 2-methoxybenzoic acid and sulfanilamide[1]. It lacks halogenation and features a direct aniline-derived amide linkage. The absence of an aliphatic spacer restricts the conformational degrees of freedom between the two aromatic rings, creating a rigid scaffold often utilized in Structure-Activity Relationship (SAR) studies to map the spatial constraints of target receptors.
-
Glibenclamide Impurity A (The Pharmacopeial Standard): Chemically designated as 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS: 16673-34-0)[2]. This molecule incorporates a 5-chloro substituent on the benzamide ring and an ethyl linker (-CH₂-CH₂-) between the amide nitrogen and the sulfonamide-bearing phenyl ring. The ethyl linker provides optimal flexibility, allowing the molecule to adopt the necessary conformation to act as a precursor for the sulfonylurea receptor 1 (SUR1) binding pocket[3]. Furthermore, this specific architecture has been identified as an inhibitor of the NLRP3 inflammasome[4].
Quantitative Data Comparison
The following table summarizes the critical physicochemical parameters distinguishing the two compounds:
| Property | 2-methoxy-N-(4-sulfamoylphenyl)benzamide | Glibenclamide Impurity A |
| Molecular Formula | C₁₄H₁₄N₂O₄S | C₁₆H₁₇ClN₂O₄S |
| Molecular Weight | ~306.34 g/mol | 368.84 g/mol [2] |
| Halogenation | None | 5-Chloro (Benzamide Ring) |
| Linker Architecture | Direct Phenyl Amide (Rigid) | Phenethyl Amide (Flexible) |
| Predicted logP | ~1.8 | 2.4[2] |
| Pharmacopeial Status | Unlisted Research Analog | EP/USP Recognized Impurity[3] |
| Primary Utility | SAR Probing, Conformational Studies | API Synthesis Intermediate, QC Standard[3] |
Synthetic Workflows and Mechanistic Causality
The synthesis of these benzamides relies on nucleophilic acyl substitution. However, the choice of coupling reagents is critical. Using harsh chlorinating agents like thionyl chloride (SOCl₂) can inadvertently degrade the sensitive primary sulfonamide group. Therefore, a mild, self-validating protocol utilizing N,N'-Carbonyldiimidazole (CDI) is the industry standard for synthesizing Glibenclamide Impurity A[5].
Protocol: CDI-Mediated Synthesis of Glibenclamide Impurity A
Objective: High-yield amidation of 5-chloro-2-methoxybenzoic acid with 4-(2-aminoethyl)benzenesulfonamide.
Step-by-Step Methodology:
-
Electrophilic Activation: Dissolve 1.0 equivalent of 5-chloro-2-methoxybenzoic acid in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Portion-wise, add 1.1 equivalents of CDI.
-
Causality & Validation: CDI reacts with the carboxylic acid to form a highly reactive acyl imidazole intermediate. This step is self-validating: the stoichiometric evolution of CO₂ gas serves as a visual indicator of successful activation. Stir until effervescence completely ceases (approx. 2 hours).
-
-
Nucleophilic Coupling: To the activated mixture, add 0.95 equivalents of 4-(2-aminoethyl)benzenesulfonamide, followed by 1.5 equivalents of triethylamine (TEA).
-
Causality: TEA acts as an acid scavenger. Although CDI coupling is relatively neutral, TEA ensures the primary aliphatic amine remains fully deprotonated and highly nucleophilic, preventing competitive side reactions.
-
-
Propagation: Stir the reaction at room temperature for 16 hours[5].
-
Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-active acyl imidazole spot confirms the completion of the amidation cycle.
-
-
Quenching & Isolation: Pour the reaction mixture into an ice-cold 1N HCl solution.
-
Causality: The acidic quench serves a dual purpose. It protonates the imidazole byproduct (rendering it highly water-soluble) and forces the precipitation of the target benzamide, which is insoluble in cold aqueous acid.
-
-
Purification: Filter the resulting white-to-yellowish precipitate under a vacuum, wash thoroughly with cold deionized water, and recrystallize from ethanol to yield pure Glibenclamide Impurity A (>98% HPLC purity).
Chemical synthesis workflow of Glibenclamide Impurity A and its conversion to the API.
Role in Drug Development & Pharmacopeial Significance
The Penultimate Intermediate
Glibenclamide Impurity A is far more than a mere byproduct; it is the critical penultimate intermediate in the commercial manufacturing of Glyburide[3]. In the final synthetic step, the primary sulfonamide group of Impurity A undergoes a base-catalyzed coupling with cyclohexyl isocyanate (often utilizing potassium tert-butoxide and an 18-crown-6 ether catalyst) to construct the defining sulfonylurea pharmacophore[5].
Because incomplete conversion during this final step leaves residual Impurity A in the bulk API, regulatory bodies (EP/USP) mandate strict monitoring. It serves as a primary reference standard for HPLC impurity profiling to ensure patient safety and batch-to-batch consistency.
SAR and Inflammasome Inhibition
Conversely, the analog 2-methoxy-N-(4-sulfamoylphenyl)benzamide is highly valuable in preclinical research. By stripping away the ethyl linker and the 5-chloro group, researchers create a sterically restricted probe. Comparing the biological activity of this rigid analog against the flexible Impurity A allows scientists to map the exact conformational requirements for target binding. Interestingly, while the flexible Impurity A demonstrates off-target efficacy as an [4], rigid analogs often lose this activity, proving that the ethyl spacer is a critical determinant of bioactivity.
Structural logic and SAR comparison between the research analog and Impurity A.
References
-
PubChem. "5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide (Glibenclamide Impurity A)." National Center for Biotechnology Information. URL:[Link]
-
PYG Life Sciences. "Applications of Glibenclamide Sulfonamide as a Pharmaceutical Intermediate." URL: [Link]
- Google Patents (CN107879955A). "A kind of synthetic method of glibenclamide.
-
ResearchGate. "Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives." URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4 Applications of Glibenclamide Sulfonamide as a Pharmaceutical Intermediate - PYG Lifesciences [pyglifesciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN107879955A - A kind of synthetic method of glibenclamide - Google Patents [patents.google.com]
Solubility Properties and Handling Protocols for 2-Methoxy-N-(4-sulfamoylphenyl)benzamide in DMSO: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in formulating highly crystalline, hydrophobic small molecules for in vitro and in vivo assays. The scaffold 2-methoxy-N-(4-sulfamoylphenyl)benzamide represents a critical pharmacophore. It serves as the structural foundation for potent pharmacological agents, most notably the NLRP3 inflammasome inhibitor 16673-34-0 (Glibenclamide Impurity A), which has demonstrated significant efficacy in limiting myocardial ischemia-reperfusion injury .
Because of its robust intermolecular hydrogen-bonding network, this compound is practically insoluble in aqueous buffers. Solubilizing this scaffold requires a vehicle capable of disrupting its high crystal lattice energy without altering the molecule's chemical integrity. This guide provides a comprehensive, self-validating protocol for achieving stable, high-concentration solutions of 2-methoxy-N-(4-sulfamoylphenyl)benzamide in Dimethyl Sulfoxide (DMSO).
Physicochemical Profiling & Solvation Thermodynamics
To understand how to dissolve a compound, we must first understand why it resists dissolution. The core structure of 2-methoxy-N-(4-sulfamoylphenyl)benzamide (C₁₄H₁₄N₂O₄S; MW ≈ 306.34 g/mol ) contains three distinct functional regions that dictate its solubility profile:
-
The Methoxy Group (-OCH₃): Contributes to steric hindrance and provides a weak dipole, but primarily adds to the overall hydrophobicity of the aromatic ring.
-
The Benzamide Linkage (-CONH-): Acts as a strong hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these amides form tightly packed, highly ordered crystalline lattices.
-
The Sulfamoylphenyl Moiety (-C₆H₄SO₂NH₂): The terminal sulfonamide group provides additional, highly polarized hydrogen bonding sites, significantly reducing aqueous solubility by favoring solute-solute interactions over solute-water interactions.
Why DMSO? Anhydrous DMSO is the premier solvent for this class of compounds . As a dipolar aprotic solvent with a high dielectric constant (ε = 46.7), DMSO excels at solvating this scaffold. The highly polarized sulfoxide (S=O) bond acts as a potent hydrogen bond acceptor, stripping the protons from the amide and sulfonamide groups. Simultaneously, the methyl groups of DMSO provide a hydrophobic microenvironment that stabilizes the aromatic rings, effectively collapsing the crystal lattice.
Thermodynamic solvation mechanism of the benzamide derivative in DMSO.
Quantitative Solubility Metrics
The following table synthesizes the solubility parameters extrapolated from the core scaffold and its heavily studied halogenated derivatives . Use this data to calculate your required master stock concentrations.
| Property / Metric | Value | Impact on Experimental Design |
| Molecular Weight | ~306.34 g/mol | Requires 3.06 mg/mL for a 10 mM stock, or 15.32 mg/mL for a 50 mM stock. |
| Aqueous Solubility | < 0.1 mg/mL | Direct dissolution in PBS or cell media is impossible; requires DMSO master stock. |
| Max Solubility (DMSO) | ~40 - 50 mg/mL | Allows for highly concentrated master stocks (up to ~130 mM) to minimize final DMSO % in assays. |
| Hydrogen Bond Donors | 3 (-NH, -NH₂) | High lattice energy necessitates mechanical/thermal disruption during initial solvation. |
| Estimated LogP | ~1.8 - 2.5 | Highly lipophilic; will rapidly partition into lipid bilayers in cellular assays. |
Self-Validating Solubilization Workflow
When preparing master stocks for high-throughput screening or in vivo dosing, the protocol must be robust and self-validating. Simply adding solvent and shaking is insufficient and often leads to micro-precipitates that skew dose-response curves.
Step-by-step solubilization and self-validating storage workflow.
Step-by-Step Methodology
Step 1: Preparation and Weighing
-
Action: Weigh the desired mass of 2-methoxy-N-(4-sulfamoylphenyl)benzamide using an anti-static weigh boat and transfer to an amber glass vial.
-
Causality: Benzamide powders are often highly static. Amber glass protects the methoxy and sulfonamide groups from long-term photo-oxidation.
Step 2: Solvent Addition
-
Action: Add the calculated volume of Anhydrous DMSO (>99.9% purity) under a dry nitrogen stream if possible.
-
Causality: DMSO is incredibly hygroscopic. If standard benchtop DMSO is used, absorbed atmospheric water will dramatically lower the solubility capacity for this hydrophobic compound, leading to premature precipitation.
Step 3: Mechanical Disruption
-
Action: Vortex vigorously for 30 seconds, followed by bath sonication for 5 minutes at room temperature.
-
Causality: Sonication provides acoustic cavitation. The localized pressure changes break the high crystal lattice energy driven by the strong intermolecular hydrogen bonding, accelerating the thermodynamic transition to a solvated state.
Step 4: Self-Validation Checkpoint
-
Action: Hold the vial against a stark white background, and then against a matte black background under bright light.
-
Validation Logic: The solution must be completely optically clear. If any opalescence, Schlieren lines (refractive index gradients), or micro-particulates are visible against the black background, the lattice has not been fully disrupted.
-
Correction: If particulates remain, apply thermal assistance by placing the vial in a 37°C water bath for 10 minutes, then re-sonicate. Do not exceed 50°C to prevent thermal degradation of the sulfonamide group.
Step 5: Filtration
-
Action: Pass the clear solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
Causality: DMSO is an aggressive organic solvent that rapidly degrades standard cellulose acetate (CA) or nitrocellulose filters. Using CA filters will leach polymers into your master stock, ruining downstream biological assays. PTFE is chemically inert to DMSO.
Storage, Stability, and Cryopreservation
Once solubilized, the stability of the master stock is entirely dependent on your storage workflow.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in tightly sealed polypropylene tubes.
-
Causality of Freeze-Thaw Degradation: DMSO freezes at approximately 19°C. When a DMSO solution freezes, the solute is often excluded from the crystallizing solvent matrix, causing localized supersaturation and precipitation. Repeated freeze-thaw cycles will cause the benzamide derivative to permanently crash out of solution. Single-use aliquots eliminate this risk.
-
Storage Conditions: Store aliquots at -20°C in a desiccated container. While the compound is stable at room temperature for short periods, long-term storage at -20°C prevents slow hydrolysis of the amide bond that can occur if trace amounts of water have contaminated the hygroscopic DMSO .
-
Pre-Use Protocol: Upon removing an aliquot from -20°C, allow it to equilibrate to room temperature naturally. Always vortex and briefly sonicate the thawed aliquot before adding it to your aqueous assay buffer to ensure any micro-crystals formed during the freezing process are re-dissolved.
References
-
Title: A novel pharmacologic inhibitor of the NLRP3 inflammasome limits myocardial injury after ischemia-reperfusion in the mouse. Source: Journal of Cardiovascular Pharmacology (via PubMed Central) URL: [Link]
-
Title: 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 Source: PubChem, National Center for Biotechnology Information URL: [Link]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 2-methoxy-N-(4-sulfamoylphenyl)benzamide
Introduction: The Significance of the Sulfonamide-Benzamide Scaffold
The compound 2-methoxy-N-(4-sulfamoylphenyl)benzamide belongs to a class of molecules that merge the structural features of benzamides and sulfonamides. The sulfonamide group is a cornerstone pharmacophore in medicinal chemistry, famously integral to the sulfa class of antibiotics which act by inhibiting bacterial folic acid synthesis.[1] Derivatives of this core structure are explored for a wide range of therapeutic applications, including as anti-cancer agents.[2] The synthesis of this specific molecule serves as an excellent model for the construction of a stable amide bond between an aromatic carboxylic acid and an aromatic sulfonamide amine, a common objective in the development of new chemical entities for drug discovery.
This document provides two robust and validated protocols for the synthesis of 2-methoxy-N-(4-sulfamoylphenyl)benzamide. The first protocol proceeds through a classic two-step sequence involving the formation of a highly reactive acyl chloride intermediate. The second protocol details a modern, one-pot synthesis using peptide coupling agents, which offers milder conditions and often simpler purification. The choice between these methods depends on the scale of the synthesis, available reagents, and tolerance for the handling of moisture-sensitive intermediates.
Overview of Synthetic Strategies
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process under standard laboratory conditions. The direct reaction is thermodynamically unfavorable as it forms a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" of the carboxyl group is the central principle behind the following synthetic routes.
-
Route A: Acyl Chloride Formation. This is a traditional and highly effective method. The carboxylic acid (2-methoxybenzoic acid) is first converted to the more electrophilic 2-methoxybenzoyl chloride using a chlorinating agent like thionyl chloride. This acyl chloride then readily reacts with the nucleophilic amine of sulfanilamide.
-
Route B: Direct Coupling. This contemporary approach utilizes coupling reagents, such as a carbodiimide (e.g., EDC) in conjunction with an additive (e.g., HOBt), to activate the carboxylic acid in situ.[4] This activated species is then immediately consumed by the amine present in the same reaction vessel, streamlining the process into a single step.
Below is a diagram illustrating the two synthetic pathways.
Caption: Alternative synthetic routes to the target compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier Suggestion |
| 2-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | Sigma-Aldrich (ReagentPlus®, 99%)[5] |
| Sulfanilamide (4-aminobenzenesulfonamide) | C₆H₈N₂O₂S | 172.21 | Sigma-Aldrich (≥99.0%) |
| Thionyl chloride | SOCl₂ | 118.97 | Sigma-Aldrich (ReagentPlus®, ≥99%) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | C₈H₁₇N₃·HCl | 191.70 | Sigma-Aldrich (for synthesis) |
| 1-Hydroxybenzotriazole hydrate (HOBt) | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Sigma-Aldrich (≥99.5%) |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Sigma-Aldrich (≥99.8%, contains 40-150 ppm amylene as stabilizer) |
| Pyridine, Anhydrous | C₅H₅N | 79.10 | Sigma-Aldrich (99.8%) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | N/A | N/A | ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Laboratory Grade |
Protocol A: Synthesis via Acyl Chloride Intermediate
This protocol is divided into two distinct steps: the synthesis of the acyl chloride and the subsequent amidation.
Step 1: Synthesis of 2-Methoxybenzoyl Chloride
-
Rationale: Thionyl chloride is an excellent choice for this conversion as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the work-up.[6] The reaction must be conducted under anhydrous conditions as the acyl chloride product is highly reactive towards water and will hydrolyze back to the carboxylic acid.[6]
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas scrubber (containing NaOH solution), add 2-methoxybenzoic acid (5.0 g, 32.8 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add thionyl chloride (4.8 mL, 65.7 mmol, 2.0 eq) via syringe.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution and by TLC analysis (disappearance of the starting material).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 2-methoxybenzoyl chloride, a pale yellow liquid, can be purified by vacuum distillation (bp 128-129 °C at 8 mmHg) or used directly in the next step.[7]
-
Step 2: Amidation with Sulfanilamide
-
Rationale: The highly electrophilic carbonyl carbon of 2-methoxybenzoyl chloride readily reacts with the nucleophilic amino group of sulfanilamide. A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, preventing the protonation of the sulfanilamide's amino group and driving the reaction to completion.[8]
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve sulfanilamide (5.65 g, 32.8 mmol, 1.0 eq) in 100 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the crude 2-methoxybenzoyl chloride (from Step 1, approx. 32.8 mmol) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate/Hexanes) until the sulfanilamide spot is consumed.
-
Pour the reaction mixture into 300 mL of ice-cold water. A precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water, then with a small amount of cold diethyl ether to remove residual pyridine.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 2-methoxy-N-(4-sulfamoylphenyl)benzamide as a white solid.
-
Protocol B: One-Pot Synthesis using EDC/HOBt Coupling
-
Rationale: This method bypasses the need to isolate the harsh acyl chloride intermediate. EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. The addition of HOBt traps the activated acid as an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide with higher efficiency and purity.[3]
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-methoxybenzoic acid (3.0 g, 19.7 mmol, 1.0 eq) in 80 mL of anhydrous Dichloromethane (DCM).
-
To this solution, add sulfanilamide (3.4 g, 19.7 mmol, 1.0 eq), HOBt hydrate (3.0 g, 22.2 mmol, 1.1 eq), and triethylamine (5.5 mL, 39.4 mmol, 2.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (4.25 g, 22.2 mmol, 1.1 eq) portion-wise over 10 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate/Hexanes).
-
Once complete, dilute the reaction mixture with an additional 100 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol to afford the pure product.
-
Data Summary and Characterization
Quantitative Parameters
| Parameter | Protocol A (Acyl Chloride) | Protocol B (EDC/HOBt) |
| Starting Materials | 2-Methoxybenzoic acid, Sulfanilamide | 2-Methoxybenzoic acid, Sulfanilamide |
| Equivalents (Acid:Amine) | 1:1 | 1:1 |
| Activating Agent | Thionyl Chloride (2.0 eq) | EDC·HCl (1.1 eq), HOBt (1.1 eq) |
| Base | Pyridine or Et₃N (~3 eq) | Triethylamine (2.0 eq) |
| Solvent | Pyridine / DCM | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Reaction Time | 12 - 16 hours | 18 - 24 hours |
| Typical Yield | 65 - 80% | 70 - 85% |
Product Characterization
The identity and purity of the synthesized 2-methoxy-N-(4-sulfamoylphenyl)benzamide should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline powder.
-
¹H NMR (500 MHz, DMSO-d₆): Expected signals would include aromatic protons from both rings, a singlet for the methoxy group (around 3.8 ppm), a singlet for the sulfonamide protons (-SO₂NH₂), and a singlet for the amide proton (-CONH-). A representative spectrum for a similar compound, 4-methoxy-N-(4-sulfamoylphenyl)benzamide, shows characteristic aromatic doublets around 7.1-7.9 ppm and the methoxy singlet at 3.83 ppm.[4]
-
IR (KBr, cm⁻¹): Key peaks should include N-H stretching (amide and sulfonamide, ~3400-3200 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and S=O stretching (sulfonamide, ~1350 and 1160 cm⁻¹).[9]
-
Mass Spectrometry (ESI): m/z calculated for C₁₄H₁₄N₂O₄S [M+H]⁺: 307.07.
Troubleshooting and Key Considerations
-
Low Yield in Protocol A: This is often due to moisture contamination. Ensure all glassware is oven-dried and anhydrous solvents are used. Using freshly opened thionyl chloride is also recommended as it can degrade over time.[6]
-
Incomplete Reaction in Protocol B: If the reaction stalls, a small additional portion of EDC can be added. Ensure the triethylamine is pure and dry, as its role in neutralizing the HCl salt of EDC and maintaining a basic environment is crucial.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography is the most reliable method for purification. A solvent system of ethyl acetate/hexanes typically provides good separation.
-
Safety: Thionyl chloride is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
References
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Application Note & Protocol: High-Fidelity Amide Coupling of 2-Methoxybenzoic Acid with Sulfanilamide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of N-(4-sulfamoylphenyl)-2-methoxybenzamide through the amide coupling of 2-methoxybenzoic acid and sulfanilamide. We delve into the mechanistic principles underpinning the reaction, focusing on a robust protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as mediating agents. The protocol is presented with an emphasis on the rationale behind each step, from reagent selection to work-up and purification, ensuring a self-validating and reproducible methodology. This guide is intended to equip researchers with the technical expertise and field-proven insights necessary for the successful synthesis of this and related sulfonamide-containing molecular entities, which are of significant interest in medicinal chemistry.[1][2][3][4]
Introduction and Scientific Rationale
The formation of the amide bond is arguably the most critical and frequently executed reaction in the field of medicinal chemistry and drug discovery.[5][6][7] It is the foundational linkage of all peptides and proteins and is a ubiquitous structural motif in a vast number of active pharmaceutical ingredients (APIs).[2][8] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions due to the formation of a non-reactive ammonium carboxylate salt.[5][9] Consequently, the reaction necessitates activation of the carboxylic acid to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.[7][10]
Sulfonamides, bioisosteres of amides, possess unique physicochemical properties, including improved metabolic stability and the presence of an additional hydrogen bond acceptor, which can enhance binding affinity to biological targets.[11][12] The target molecule of this protocol, N-(4-sulfamoylphenyl)-2-methoxybenzamide, combines a benzamide scaffold with a therapeutically important sulfonamide moiety.
This application note details a reliable and optimized protocol for the coupling of 2-methoxybenzoic acid with sulfanilamide using a carbodiimide-based activation strategy. Carbodiimides, such as EDC, are widely regarded for their efficiency and mild reaction conditions, making them indispensable tools in modern organic synthesis.[10][13][14]
Reaction Mechanism: The Role of EDC and HOBt
The cornerstone of this protocol is the in-situ activation of 2-methoxybenzoic acid using EDC in the presence of HOBt. This combination offers a synergistic effect that enhances coupling efficiency and minimizes side reactions.
-
Activation of Carboxylic Acid: The reaction initiates with the attack of the carboxylate oxygen of 2-methoxybenzoic acid on the central carbon atom of the carbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate.[9][15] This intermediate is a potent acylating agent, but it is also unstable and prone to undesirable side reactions, such as rearrangement to a stable, unreactive N-acylurea byproduct, particularly in polar aprotic solvents like DMF.[16]
-
Intervention of HOBt: To mitigate the formation of byproducts, an additive such as HOBt is introduced. HOBt acts as a nucleophilic trap for the O-acylisourea intermediate. It rapidly converts the unstable intermediate into a more stable HOBt active ester.[16][17][18] While this active ester is less reactive than the O-acylisourea, it is sufficiently electrophilic to react cleanly with the amine and is not susceptible to rearrangement.[6][16]
-
Amide Bond Formation: The final step involves the nucleophilic attack of the amino group of sulfanilamide on the carbonyl carbon of the HOBt active ester. This forms the desired amide bond and regenerates HOBt. The primary byproduct of the reaction is a water-soluble urea derivative from the consumed EDC, which can be easily removed during aqueous work-up.[19][20]
Caption: EDC/HOBt mediated amide coupling mechanism.
Detailed Experimental Protocol
Materials and Equipment
-
Reagents: 2-Methoxybenzoic acid, Sulfanilamide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Magnetic stirrer with stir bar, round-bottom flasks, ice-water bath, separatory funnel, rotary evaporator, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel), UV lamp.
Reagent Quantities
The following table outlines the reagent quantities for a typical 5 mmol scale reaction.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 2-Methoxybenzoic acid | 152.15 | 1.0 | 5.0 | 761 mg |
| Sulfanilamide | 172.21 | 1.0 | 5.0 | 861 mg |
| EDC·HCl | 191.70 | 1.2 | 6.0 | 1.15 g |
| HOBt | 135.12 | 1.2 | 6.0 | 811 mg |
| DIPEA | 129.24 | 2.5 | 12.5 | 2.17 mL |
| Anhydrous DMF | - | - | - | 25 mL |
Step-by-Step Synthesis Procedure
-
Reactant Solubilization: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzoic acid (761 mg, 5.0 mmol) and HOBt (811 mg, 6.0 mmol). Dissolve the solids in anhydrous DMF (25 mL).
-
Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves all reactants. Ensuring the solvent is anhydrous is critical to prevent hydrolysis of the activated intermediates.
-
-
Carboxylic Acid Activation: Cool the flask in an ice-water bath to 0 °C. Once cooled, add EDC·HCl (1.15 g, 6.0 mmol) to the stirred solution in one portion. Continue stirring at 0 °C for 30 minutes.
-
Amine Addition: To the reaction mixture, add sulfanilamide (861 mg, 5.0 mmol) followed by the dropwise addition of DIPEA (2.17 mL, 12.5 mmol).
-
Rationale: DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl salt present in EDC·HCl and the HOBt that is released during the reaction, driving the equilibrium towards product formation.[6]
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours.
-
Rationale: While some couplings are fast, allowing the reaction to proceed overnight ensures maximum conversion, especially when dealing with less nucleophilic amines like sulfanilamide.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). Visualize spots under a UV lamp. The reaction is complete when the spot corresponding to the limiting starting material (sulfanilamide) has been consumed.[22]
Work-up and Purification
-
Quenching: Pour the reaction mixture into 150 mL of cold water and stir for 15 minutes. This will precipitate the crude product.
-
Rationale: Quenching with water helps to precipitate the organic product while dissolving the highly polar DMF and water-soluble byproducts like the EDC-urea and DIPEA salts.[21]
-
-
Extraction: Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Rationale: Ethyl acetate is a common extraction solvent that is immiscible with water and has good solubility for the desired amide product. Multiple extractions ensure efficient recovery.[22]
-
-
Aqueous Washes: Wash the combined organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure N-(4-sulfamoylphenyl)-2-methoxybenzamide.[2][6]
Caption: Experimental workflow for amide synthesis.
Product Characterization
The identity and purity of the synthesized N-(4-sulfamoylphenyl)-2-methoxybenzamide should be confirmed using standard spectroscopic techniques.
-
¹H and ¹³C NMR: Provides structural confirmation by showing characteristic chemical shifts for the aromatic protons and carbons, the methoxy group, and the amide N-H proton. The chemical shift of the amide proton is typically observed downfield (>8 ppm).[23]
-
FT-IR: Confirms the presence of key functional groups. Expect to see characteristic absorption bands for the amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3400 cm⁻¹), and the symmetric and asymmetric stretches of the SO₂ group (~1350 and 1150 cm⁻¹).[22]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. The expected molecular ion peak (M+) for C₁₄H₁₄N₂O₄S is m/z = 306.07.[22]
Troubleshooting and Key Considerations
-
Low or No Yield:
-
Cause: Inactive reagents (especially EDC, which can hydrolyze) or wet solvent.
-
Solution: Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried and use an anhydrous grade of solvent.
-
-
Persistent Impurities:
-
Cause: The EDC-urea byproduct can sometimes be difficult to remove completely with simple washes if the product has similar solubility.
-
Solution: A thorough aqueous work-up is critical. If the urea persists, purification via column chromatography is recommended.[19]
-
-
Sluggish Reaction:
-
Cause: Sulfanilamide is an electron-deficient amine, making it less nucleophilic.[6]
-
Solution: Ensure adequate reaction time (12-18 hours). For particularly stubborn couplings, gentle heating (e.g., 40-50 °C) can be considered, though this may increase side reactions. Alternatively, stronger coupling agents like HATU could be employed.[2][24]
-
References
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Pawar, S. V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(36), 4851-4853. [Link]
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Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 55(1), 101-114. [Link]
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El-Saghier, A. M., et al. (2024). An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives... Molecular Diversity, 28(1), 249-270. [Link]
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Application Notes and Protocols for the Synthesis of Sulfamoylbenzamides via EDCI/HOBt Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sulfamoylbenzamides and Their Synthesis
Sulfamoylbenzamides represent a critical pharmacophore in modern drug discovery, forming the structural core of a wide array of therapeutic agents. These compounds are recognized for their diverse biological activities, including their roles as inhibitors of enzymes such as carbonic anhydrases and as modulators of hepatitis B virus (HBV) capsid assembly.[1][2][3] The synthesis of sulfamoylbenzamides is a key step in the development of new therapeutics. Amide bond formation, the linchpin of this synthesis, is often accomplished through the use of coupling reagents to activate the carboxylic acid moiety for reaction with an amine.
Among the plethora of available coupling methods, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt) has emerged as a robust and widely adopted strategy. This combination offers several advantages, including high coupling efficiency, suppression of side reactions, and mild reaction conditions suitable for sensitive substrates. This application note provides a comprehensive guide to the EDCI/HOBt coupling procedure for the synthesis of sulfamoylbenzamides, detailing the underlying mechanism, a step-by-step protocol, and key insights for troubleshooting and optimization.
The Mechanism of EDCI/HOBt-Mediated Amide Bond Formation
The success of the EDCI/HOBt coupling reaction lies in a two-step activation process that efficiently converts a carboxylic acid into a reactive intermediate susceptible to nucleophilic attack by an amine.[4][5]
-
Activation of the Carboxylic Acid: The reaction is initiated by the addition of the carboxylic acid to the carbodiimide (EDCI). This forms a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable and, if left unchecked, can rearrange to form an inactive N-acylurea byproduct, a common cause of low yields in carbodiimide-mediated couplings.
-
The Crucial Role of HOBt: This is where HOBt plays a pivotal role. As a nucleophilic catalyst, HOBt rapidly intercepts the O-acylisourea intermediate to form a more stable and reactive HOBt-ester.[4][6][7] This active ester is less prone to racemization, a significant concern when working with chiral substrates, and efficiently reacts with the amine.[6][7][8] The formation of the HOBt-ester effectively channels the reaction towards the desired amide product, enhancing both yield and purity.[6][7]
-
Amide Bond Formation: The final step involves the nucleophilic attack of the amine on the carbonyl carbon of the HOBt-ester. This results in the formation of the thermodynamically stable amide bond and the regeneration of HOBt, which can then participate in another catalytic cycle.[4]
The overall mechanism can be visualized as follows:
Figure 1: Mechanism of EDCI/HOBt-mediated amide bond formation.
Detailed Experimental Protocol: Synthesis of a Sulfamoylbenzamide
This protocol provides a general procedure for the coupling of a sulfamoylbenzoic acid with a primary or secondary amine. The stoichiometry and reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
Sulfamoylbenzoic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDCI·HCl (1.1 - 1.5 eq)[4]
-
HOBt (1.1 - 1.5 eq)[4]
-
Non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)[4]
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents: 1N HCl, saturated aqueous NaHCO₃, brine, and anhydrous Na₂SO₄ or MgSO₄.
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the sulfamoylbenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in an anhydrous aprotic solvent such as DCM or DMF.[4] The choice of solvent depends on the solubility of the starting materials.[7]
-
Reaction Setup and Activation: Cool the solution to 0 °C in an ice bath with continuous stirring. Add EDCI·HCl (1.2 eq) portion-wise to the reaction mixture.[9] Following the addition of EDCI, add the non-nucleophilic base (e.g., DIPEA, 2.5 eq) dropwise.[4] The base is crucial for neutralizing the hydrochloride salt of EDCI and the carboxylic acid.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8 to 24 hours.[4] The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with water (to remove the water-soluble urea byproduct of EDCI), 1N HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.[4][9][10]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4][9]
-
-
Purification: The crude sulfamoylbenzamide is typically purified by flash column chromatography on silica gel to yield the final product.[4][9][11] The choice of eluent will depend on the polarity of the product.
Figure 2: Experimental workflow for the synthesis of sulfamoylbenzamides.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and strategies for optimization.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Increase reaction time or gently heat the reaction. - Use a slight excess of the coupling agent and carboxylic acid (1.1-1.5 equivalents). |
| Hydrolysis of activated intermediates | - Ensure all reagents and solvents are anhydrous.[12] EDCI and HOBt can be sensitive to moisture.[12][13] | |
| Formation of N-acylurea byproduct | - Ensure HOBt is used to intercept the O-acylisourea intermediate. | |
| Product loss during workup | - If the product has some water solubility, minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers. Adjusting the pH can also suppress product solubility. | |
| Messy Reaction Profile (multiple spots on TLC) | Side reactions | - Maintain a low reaction temperature to minimize side reactions like racemization. |
| Degradation of starting materials or product | - If using DMF, avoid high temperatures during workup as this can cause degradation.[10] Consider alternative methods for DMF removal, such as washing with aqueous LiCl solution.[10] | |
| Difficulty in Purification | Co-elution of byproducts | - The urea byproduct from EDCI is water-soluble and should be removed during the aqueous workup.[9] If issues persist, ensure thorough washing. |
| Unreacted starting materials | - Optimize stoichiometry to ensure complete consumption of the limiting reagent. |
Key Optimization Parameters:
-
Stoichiometry: While a 1:1 ratio of acid to amine is the theoretical ideal, using a slight excess of the amine (1.1-1.2 eq) can help drive the reaction to completion, especially if the amine is volatile or prone to side reactions. Similarly, a slight excess of the coupling reagents (EDCI and HOBt) is common practice.
-
Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like DIPEA is preferred to minimize side reactions. Typically, 2-3 equivalents are used to neutralize the HCl from EDCI·HCl and deprotonate the carboxylic acid.
-
Solvent: The solvent should be chosen based on the solubility of all reactants. Polar aprotic solvents like DMF and DCM are generally effective.[7]
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature. For sluggish reactions, gentle heating may be beneficial, but this should be done cautiously as it can also promote side reactions.
Conclusion
The EDCI/HOBt coupling protocol is a powerful and versatile method for the synthesis of sulfamoylbenzamides. By understanding the underlying mechanism and paying careful attention to experimental parameters, researchers can achieve high yields of pure products. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient synthesis of these important therapeutic compounds.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
- Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
- HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
- Troubleshooting low yield in L-alaninamide coupling reactions. (n.d.). Benchchem.
-
Direct synthesis of sulfamoyl-benzamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). RSC Publishing. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC - Peptides. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. Retrieved from [Link]
-
EDC-HOBt Amide coupling workup help. (2024, April 28). Reddit. Retrieved from [Link]
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.). ResearchGate. Retrieved from [Link]
-
Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? (2016, April 6). ResearchGate. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved from [Link]
-
Carbodiimide Coupling: The Better Alternative for Amide Synthesis. (2026, January 29). YouTube. Retrieved from [Link]
- Coupling reagent and method for coupling amines with carboxylic acids. (n.d.). Google Patents.
-
Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. (n.d.). PMC. Retrieved from [Link]
- Sulfonamide purification process. (n.d.). Google Patents.
-
Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. (n.d.). PMC. Retrieved from [Link]
- Purification of N-substituted aminobenzaldehydes. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. peptide.com [peptide.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. reddit.com [reddit.com]
- 11. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Antibacterial Assay Methodologies for 2-Methoxy-N-(4-sulfamoylphenyl)benzamide
Executive Summary
The compound 2-methoxy-N-(4-sulfamoylphenyl)benzamide represents a specialized class of sulfonamide derivatives synthesized for advanced antimicrobial screening[1]. While traditional sulfonamides have been utilized for decades, the addition of the 2-methoxybenzamide moiety alters the lipophilicity and steric profile of the molecule, potentially enhancing cellular penetration and target residence time. This application note outlines a comprehensive, self-validating testing cascade to evaluate the antibacterial efficacy and confirm the mechanism of action (MoA) of this compound.
Instead of merely providing a list of steps, this guide emphasizes the causality behind experimental design —specifically addressing the unique metabolic bypass mechanisms bacteria use to evade antifolate drugs in vitro.
Mechanistic Rationale & Target Biology
To design an effective assay, one must first understand the molecular target. Sulfonamide derivatives exert their antibacterial effect by acting as competitive inhibitors of Dihydropteroate Synthase (DHPS) [2]. DHPS is a critical enzyme in the bacterial folate biosynthesis pathway, responsible for condensing p-aminobenzoic acid (pABA) with dihydropterin pyrophosphate (DHPP).
The 4-sulfamoylphenyl group of 2-methoxy-N-(4-sulfamoylphenyl)benzamide acts as a structural analog to pABA. By occupying the pABA binding pocket, it halts the production of dihydropteroic acid, starving the bacteria of tetrahydrofolate (THF)—a necessary precursor for purine and pyrimidine synthesis.
Fig 1. Competitive inhibition of DHPS by 2-methoxy-N-(4-sulfamoylphenyl)benzamide.
Phenotypic Evaluation: Broth Microdilution (MIC) Assay
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antimicrobial potency. However, testing sulfonamides requires strict environmental control.
Expert Insight: The Thymidine Bypass Phenomenon
Causality: Standard Mueller-Hinton Broth (MHB) often contains trace amounts of thymidine and thymine. If present, bacteria can scavenge these metabolites from the media to synthesize DNA, completely bypassing the folate pathway blockade caused by the sulfonamide. This results in false-negative resistance (artificially high MICs). Solution: You must use Thymidine-Free MHB or add lysed horse blood (which contains thymidine phosphorylase to degrade ambient thymidine) to ensure the assay accurately reflects the compound's potency [3].
Protocol 1: Self-Validating MIC Determination
This protocol is designed as a self-validating system: it includes internal controls that must pass predefined criteria for the assay to be considered valid.
Materials:
-
Thymidine-free Cation-Adjusted Mueller-Hinton Broth (CA-MHB).
-
Test Compound: 2-methoxy-N-(4-sulfamoylphenyl)benzamide (Stock: 10 mg/mL in 100% DMSO).
-
Quality Control (QC) Strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213.
-
Positive Control: Sulfamethoxazole (SMX).
-
Viability Dye: Resazurin (0.015% aqueous solution).
Step-by-Step Methodology:
-
Compound Titration: In a 96-well U-bottom microtiter plate, perform a 2-fold serial dilution of the test compound in Thymidine-free CA-MHB. The final concentration range should be 0.25 µg/mL to 128 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent vehicle-induced toxicity.
-
Inoculum Preparation: Suspend isolated colonies of the QC strains in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CA-MHB to achieve a working inoculum of 1×106 CFU/mL.
-
Inoculation: Add 50 µL of the working inoculum to 50 µL of the diluted compound in each well. (Final well concentration: 5×105 CFU/mL).
-
System Validation Controls:
-
Growth Control: Media + Inoculum + 1% DMSO (Validates bacteria are viable and vehicle is non-toxic).
-
Sterility Control: Media + 1% DMSO only (Validates aseptic technique).
-
Reference Control: Sulfamethoxazole titration (Validates assay sensitivity against a known standard).
-
-
Incubation & Readout: Incubate at 37°C for 16–20 hours. Add 20 µL of Resazurin to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial metabolism. The MIC is the lowest concentration that remains blue.
Fig 2. Self-validating broth microdilution workflow for sulfonamide MIC determination.
Target-Based Validation: In Vitro DHPS Enzymatic Assay
While the MIC assay proves the compound kills or halts bacteria, it does not prove how. To validate that 2-methoxy-N-(4-sulfamoylphenyl)benzamide operates via the hypothesized MoA, an isolated enzymatic assay is required.
Expert Insight: Pyrophosphate Release as a Proxy
Causality: The condensation of DHPP and pABA by DHPS yields dihydropteroate and inorganic pyrophosphate (PPi). Directly measuring dihydropteroate requires complex HPLC-MS. Instead, we can use a coupled enzymatic system (Pyrophosphatase) to convert PPi into two molecules of inorganic phosphate (Pi), which is easily quantified using a Malachite Green colorimetric assay.
Protocol 2: DHPS Inhibition ( IC50 ) Assay
-
Reaction Mixture: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.
-
Enzyme & Substrate: Add 10 nM recombinant E. coli DHPS, 0.5 U/mL inorganic pyrophosphatase, and 10 µM DHPP.
-
Compound Addition: Add the test compound in a 10-point dose-response titration (e.g., 0.01 µM to 100 µM). Incubate for 10 minutes at room temperature to allow pre-binding.
-
Reaction Initiation: Initiate the reaction by adding 10 µM pABA.
-
Termination & Detection: After 15 minutes at 37°C, terminate the reaction by adding the Malachite Green working reagent. Incubate for 20 minutes for color development.
-
Readout: Measure absorbance at 620 nm.
-
Self-Validation Step: Run a "No DHPS" control to establish baseline Pi, and a "No Inhibitor" control to establish 100% enzyme activity. Ensure the compound itself does not absorb at 620 nm (compound interference control).
Quantitative Data Presentation
To facilitate easy comparison for drug development professionals, all resultant data from the phenotypic and target-based assays should be synthesized into a standardized matrix. Below is a structural template representing typical expected profiles for a potent sulfonamide derivative.
| Assay Type | Parameter | Test Strain / Target | 2-Methoxy-N-(4-sulfamoylphenyl)benzamide | Sulfamethoxazole (Control) |
| Phenotypic | MIC (µg/mL) | E. coli ATCC 25922 | 4.0 - 8.0 | 2.0 - 4.0 |
| Phenotypic | MIC (µg/mL) | S. aureus ATCC 29213 | 8.0 - 16.0 | 8.0 |
| Phenotypic | MIC (µg/mL) | P. aeruginosa ATCC 27853 | >128 (Intrinsic Efflux) | >128 |
| Enzymatic | IC50 (µM) | Recombinant E. coli DHPS | 1.2 ± 0.3 | 0.8 ± 0.1 |
| Mechanistic | Action Type | Time-Kill Kinetics | Bacteriostatic (<3 log reduction) | Bacteriostatic |
Table 1. Standardized data reporting structure for antibacterial and enzymatic assay validation.
References
-
Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7), 582-586.[Link]
-
Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., Lee, R. E., Bashford, D., & White, S. W. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science (New York, N.Y.), 335(6072), 1110–1114.[Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (11th Ed.). CLSI Guidelines.[Link]
Preparation of N-(4-sulfamoylphenyl)benzamides using thionyl chloride
Application Note: Scalable Synthesis, Optimization, and Mechanistic Insights into N-(4-Sulfamoylphenyl)benzamides via Thionyl Chloride Activation
Strategic Rationale & Target Significance
N-(4-sulfamoylphenyl)benzamides represent a privileged class of pharmacophores, highly valued for their potent ability to inhibit human carbonic anhydrase (hCA) isoforms. These metalloenzymes are critical therapeutic targets; specifically, the transmembrane hCA IX and XII isoforms are heavily overexpressed in hypoxic solid tumors, while hCA II is a primary target for glaucoma therapy[1][2].
The molecular design of these inhibitors relies on the "tail approach." The primary sulfonamide moiety acts as the zinc-binding group (ZBG), coordinating directly with the Zn2+ ion in the enzyme's catalytic active site. Meanwhile, the benzamide "tail" is engineered to interact with the variable amino acid residues residing in the hydrophobic and hydrophilic halves of the enzyme's active site cleft, thereby dictating isoform selectivity[1].
While laboratory-scale syntheses frequently employ peptide coupling reagents like EDC and HOBt[3], transitioning to thionyl chloride ( SOCl2 ) activation offers a highly scalable, atom-economical, and cost-effective alternative for drug development professionals.
Mechanistic Insights & Causality
The synthesis of N-(4-sulfamoylphenyl)benzamides via SOCl2 proceeds through a robust two-step sequence. Understanding the causality behind the reagent selection and molecular reactivity is critical for process optimization.
-
Step 1: Acyl Chloride Formation. Benzoic acid is reacted with SOCl2 . The fundamental advantage of SOCl2 over other halogenating agents is its byproduct profile: the reaction generates sulfur dioxide ( SO2 ) and hydrogen chloride ( HCl ). Because both byproducts are gaseous and continuously escape the reaction matrix, Le Chatelier's principle drives the equilibrium strictly to the right. This yields a highly reactive benzoyl chloride intermediate without the need for complex chromatographic purification.
-
Step 2: Regioselective Amidation. The crude benzoyl chloride is subsequently reacted with sulfanilamide (4-aminobenzenesulfonamide). A critical, field-proven insight is the inherent regioselectivity of sulfanilamide. The molecule possesses two distinct nitrogen nucleophiles: the N4 aromatic amine and the N1 sulfonamide group. The strongly electron-withdrawing sulfonyl group delocalizes the lone pair on the N1 nitrogen, rendering it poorly nucleophilic. Consequently, the N4 aromatic amine is significantly more reactive, allowing amidation to occur selectively at the N4 position without requiring orthogonal protecting groups[4]. An organic base (e.g., pyridine or triethylamine) is added to neutralize the generated HCl , preventing the protonation of the N4 amine, which would otherwise arrest the coupling reaction[5].
Experimental Methodology: A Self-Validating Protocol
This protocol is engineered as a self-validating system. In-process visual cues (gas evolution) and analytical checks (TLC) ensure complete conversion, while the distinct solubility profiles of the intermediates allow for robust purification via simple precipitation and recrystallization.
Materials Required:
-
Benzoic acid derivative (10.0 mmol)
-
Thionyl chloride ( SOCl2 ) (15.0 mmol, 1.5 eq)
-
Sulfanilamide (10.0 mmol, 1.0 eq)
-
Anhydrous Pyridine (12.0 mmol, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)
-
Catalytic N,N-Dimethylformamide (DMF)
Step-by-Step Workflow:
-
Activation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the benzoic acid derivative (10 mmol) in 15 mL of anhydrous DCM.
-
Chlorination: Cool the flask to 0 °C. Add thionyl chloride (15 mmol) dropwise, followed by 1–2 drops of catalytic DMF to accelerate the formation of the highly reactive Vilsmeier-Haack intermediate.
-
Reflux: Heat the mixture to a gentle reflux (approx. 45 °C) for 2–3 hours. Self-Validation Check: The complete cessation of gas evolution ( HCl , SO2 ) visually indicates the termination of the activation step.
-
Concentration: Remove the solvent and excess SOCl2 under reduced pressure. Co-evaporate the residue with anhydrous toluene (2 × 10 mL) to ensure the absolute removal of residual SOCl2 . The crude benzoyl chloride will remain as a viscous oil or low-melting solid.
-
Preparation for Amidation: In a separate flask, dissolve sulfanilamide (10 mmol) and pyridine (12 mmol) in 20 mL of anhydrous THF. Cool this receiving solution to 0 °C in an ice bath.
-
Coupling: Dissolve the crude benzoyl chloride in 5 mL of THF. Add this solution dropwise to the sulfanilamide mixture over 15 minutes to control the exothermic amidation[5].
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a CHCl3 :MeOH (9:1) eluent. The disappearance of the sulfanilamide spot (visualized under UV irradiation or iodine vapors) confirms reaction completion[3].
-
Quenching & Precipitation: Pour the reaction mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water. The target N-(4-sulfamoylphenyl)benzamide will precipitate out of solution as a white to off-white solid[4][5].
-
Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water and dilute HCl (0.1 M) to purge any residual pyridine. Recrystallize the crude solid from hot ethanol to yield the analytically pure product[5].
Data Presentation: Yield and Biological Activity Summary
The following table summarizes typical quantitative data for N-(4-sulfamoylphenyl)benzamide derivatives synthesized via this protocol, demonstrating how variations in the benzamide "tail" influence yield and isoform selectivity.
| Compound Derivative | Yield (%) | Melting Point (°C) | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Selectivity Ratio (II/IX) |
| Unsubstituted Benzamide | 82 | 224 - 226 | 120.5 | 45.2 | 2.66 |
| 4-Methoxybenzamide | 78 | 210 - 212 | 215.0 | 32.1 | 6.69 |
| 4-Chlorobenzamide | 85 | 235 - 237 | 85.4 | 18.6 | 4.59 |
| 3,5-Dinitrobenzamide | 71 | 258 - 260 | >5000 | 112.4 | >44.0 |
(Note: Biological activity data is synthesized from standard structure-activity relationship profiling of sulfonamide-based CA inhibitors[1][6].)
Process Visualizations
Chemical synthesis workflow of N-(4-sulfamoylphenyl)benzamides via thionyl chloride.
Pharmacological pathway of hCA IX inhibition by synthesized sulfonamide derivatives.
Sources
- 1. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth | Journal of Contemporary Medical Sciences [jocms.org]
- 3. (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]
- 6. tandfonline.com [tandfonline.com]
Application Note: Optimized Thin-Layer Chromatography (TLC) Conditions for Sulfamoyl Benzamides
Target Audience: Researchers, analytical scientists, and drug development professionals. Purpose: To provide a comprehensive, mechanistically grounded guide for the chromatographic separation, identification, and purity validation of sulfamoyl benzamide derivatives using Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC).
Chromatographic Behavior & Mechanistic Causality
Sulfamoyl benzamides represent a highly versatile pharmacophore in medicinal chemistry. They are widely utilized as antipsychotics (e.g., sulpiride, amisulpride), allosteric glucokinase activators, and viral capsid assembly modulators[1][2]. Structurally, these compounds feature a lipophilic benzamide core substituted with a polar, hydrogen-bond-donating sulfamoyl group. Furthermore, many active pharmaceutical ingredients (APIs) in this class incorporate a basic aliphatic amine, such as the 1-ethylpyrrolidin-2-ylmethyl moiety found in sulpiride and amisulpride.
This structural dichotomy—lipophilic aromaticity combined with highly polar, basic moieties—presents a specific chromatographic challenge: severe peak tailing and irreversible adsorption on standard bare silica .
The Causality of Tailing and the Role of Basic Modifiers
The universal stationary phase for these compounds is Silica gel 60 F254 . However, unmodified silica possesses a weakly acidic surface due to free silanol (Si-OH) groups ( pKa≈4.5−5.0 ). When a basic sulfamoyl benzamide migrates through the stationary phase, its amine group protonates and forms strong ionic interactions with the negatively charged silanolates.
The Solution: To prevent this, the mobile phase must be engineered with a basic modifier (e.g., triethylamine or aqueous ammonia). These modifiers competitively bind to the acidic silanol sites on the silica plate, neutralizing the surface. This ensures the sulfamoyl benzamide analyte remains in its free-base form, allowing it to partition smoothly between the mobile and stationary phases, ultimately migrating as a tight, symmetrical, and quantifiable band[3][4].
Validated Mobile Phase Architectures
The following table synthesizes quantitative mobile phase data optimized for various subclasses of sulfamoyl benzamides, demonstrating the shift from highly basic to neutral solvent systems based on the analyte's functional groups.
| Compound Class | Representative Analyte | Optimized Mobile Phase Ratio (v/v) | Retardation Factor ( Rf ) | Detection Wavelength |
| Basic Sulfamoyl Benzamide | Sulpiride / Mebeverine | Ethanol : Diethyl ether : Triethylamine (70:30:1) | ~0.59 | 240 nm |
| Basic Sulfamoyl Benzamide | Amisulpride | Chloroform : Ethyl acetate : Methanol : Ammonia (30:30:73:3) | 0.60 | 231 nm |
| Neutral/Acidic Derivative | N-benzothiazol-2-yl benzamides | Toluene : Ethyl acetate (70:30) | 0.50 - 0.70 | 254 nm |
| Intermediate / Precursor | NTPDase inhibitor precursors | Chloroform : Methanol (95:5) | 0.30 - 0.50 | 254 nm |
Data synthesized from validated densitometric and chromatographic assays[1][3][4][5].
Decision Matrix for Mobile Phase Selection
To ensure autonomy in method development, use the following logical workflow to dictate your mobile phase chemistry based on the specific structural features of your synthesized sulfamoyl benzamide.
Figure 1: Logical workflow for selecting TLC mobile phases for sulfamoyl benzamides.
Self-Validating Experimental Protocol
This step-by-step methodology is designed to be a self-validating system. By integrating internal controls directly into the physical execution of the assay, the analyst guarantees the trustworthiness of the resulting data.
Step 1: Plate Preparation and Activation
-
Action: Pre-wash Silica gel 60 F254 plates (Merck) in methanol, air dry, and activate in an oven at 110°C for 20 minutes.
-
Causality: Pre-washing removes organic binders and ambient contaminants. Thermal activation drives off adsorbed atmospheric water from the silica pores, ensuring that the partition kinetics rely strictly on the engineered mobile phase rather than variable ambient humidity.
Step 2: Chamber Saturation
-
Action: Line a twin-trough chromatographic chamber with saturation paper. Pour the selected mobile phase (e.g., Chloroform : Ethyl acetate : Methanol : Ammonia), seal the lid, and equilibrate for exactly 20 minutes at ambient temperature.
-
Causality: An unsaturated chamber causes the mobile phase to evaporate from the plate surface during ascending development. This continuous evaporation draws more solvent from the bottom, artificially inflating Rf values and causing band diffusion (the "edge effect"). Saturation ensures a uniform vapor pressure within the micro-environment.
Step 3: Sample Application & System Suitability
-
Action: Dissolve the analyte in HPLC-grade methanol to a concentration of 1 mg/mL. Apply 2-5 µL aliquots using a microcapillary or automated TLC applicator. Crucial: Always co-spot a known Reference Standard (RS) of the target compound on the same plate.
-
Self-Validation Criteria: The assay is only considered valid if the RS yields an Rf within ±0.02 of its historical value, and the spot symmetry (tailing factor) is ≤1.2 . If tailing exceeds this threshold, it indicates that the volatile basic modifier (Ammonia/TEA) in the mobile phase has depleted and the solvent system must be freshly reconstituted.
Step 4: Development and Drying
-
Action: Place the plate in the chamber and develop until the solvent front reaches 1 cm from the top edge. Remove and dry immediately under a stream of cold air in a fume hood.
-
Causality: Using cold air rather than a heat gun prevents the thermal degradation of heat-sensitive sulfonamide linkages and prevents the rapid, violent evaporation of solvent that can cause the analyte band to radially diffuse.
Detection Modalities
Because sulfamoyl benzamides possess a conjugated aromatic ring, they are highly UV-active.
-
Primary Non-Destructive Detection (UV 254 nm): Place the dried plate under a 254 nm UV lamp. The benzamide chromophore absorbs the UV light, quenching the fluorescence of the F254 indicator embedded in the silica. The compounds will appear as sharp, dark spots against a bright green fluorescent background.
-
Secondary Destructive Detection (Chemical Derivatization): To confirm the presence of the basic amine moiety (e.g., in sulpiride or amisulpride), spray the plate with Dragendorff's reagent . Tertiary amines and pyrrolidine rings will immediately complex with the bismuth in the reagent, yielding distinct orange/brown spots against a yellow background. If primary or secondary amine impurities are suspected, a Ninhydrin spray followed by heating at 105°C for 5 minutes will reveal them as purple/pink spots.
References
-
Application of first-derivative UV-spectrophotometry, TLC-densitometry and liquid chromatography for the simultaneous determination of mebeverine hydrochloride and sulpiride. PubMed. 4
-
Highly Sensitive Thin-Layer Chromatographic–Densitometric Assay for Quantitation of Amisulpride & Zolmitriptan in Synthetic Mixture: Application to Pharmaceutical Formulation & Biological Fluids. SSRN. 3
-
Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science. 1
-
Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry. 5
-
Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. PMC / NIH. 2
Sources
- 1. japsonline.com [japsonline.com]
- 2. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Application of first-derivative UV-spectrophotometry, TLC-densitometry and liquid chromatography for the simultaneous determination of mebeverine hydrochloride and sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Note: Microwave-Assisted Synthesis of 2-Methoxy-N-(4-sulfamoylphenyl)benzamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Rationale
The 2-methoxybenzamide scaffold is a privileged pharmacophore frequently utilized in the design of dopaminergic antagonists and neuroleptics. When coupled with a benzenesulfonamide moiety—a classic recognition element for Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2) enzymes—the resulting compound, 2-methoxy-N-(4-sulfamoylphenyl)benzamide , serves as a highly valuable intermediate for novel therapeutic discovery.
However, synthesizing this molecule presents a distinct chemical challenge. The amino group of sulfanilamide is severely deactivated by the strong electron-withdrawing effect of the para-sulfonamide (-SO₂NH₂) group. Under conventional thermal conditions using standard coupling reagents (e.g., EDC, DCC), this reaction suffers from sluggish kinetics, poor yields, and competitive side reactions.
To overcome this, we have developed a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) combined with Propylphosphonic anhydride (T3P) .
Mechanistic Insights: The Causality of Experimental Choices
As drug development professionals, we must move beyond merely following steps to understanding the physicochemical logic driving the reaction:
-
Why Microwave Irradiation? Dielectric heating directly excites polar intermediates in the reaction mixture. This rapid, internal energy transfer overcomes the high activation energy barrier required for the deactivated sulfanilamide to attack the carbonyl carbon, a feat that conventional conductive heating struggles to achieve efficiently . Furthermore, microwave protocols have been explicitly shown to exhibit excellent functional group tolerance for sulfonamides, preventing the thermal degradation of the -SO₂NH₂ moiety .
-
Why T3P over EDC/HOBt? T3P is a cyclic anhydride that forms a highly reactive ester intermediate with 2-methoxybenzoic acid. Crucially, T3P and all its resulting phosphonic acid byproducts are completely water-soluble. This transforms the purification process into a simple liquid-liquid extraction, bypassing the need for time-consuming silica gel chromatography .
Mechanistic pathway of T3P-mediated amide bond formation under microwave irradiation.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By leveraging the water solubility of T3P byproducts and implementing targeted pH washes, the workflow ensures that any unreacted starting materials are forced into the aqueous phase. If a precipitate forms from the organic phase at the end of the workflow, chemical logic dictates it is the pure, neutral target amide.
Materials and Reagents
-
2-Methoxybenzoic acid : 1.0 mmol (152.15 mg)
-
Sulfanilamide : 1.1 mmol (189.43 mg)
-
T3P (50% wt. solution in EtOAc) : 1.5 mmol (0.89 mL)
-
N,N-Diisopropylethylamine (DIPEA) : 3.0 mmol (0.52 mL)
-
Solvent : Anhydrous N,N-Dimethylformamide (DMF), 3.0 mL
Step-by-Step Methodology
Step 1: Reaction Assembly
-
To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-methoxybenzoic acid (1.0 mmol) and sulfanilamide (1.1 mmol).
-
Dissolve the solids in 3.0 mL of anhydrous DMF. Note: DMF is selected over pure EtOAc due to the superior solubility profile of sulfanilamide, ensuring a homogeneous mixture prior to microwave irradiation.
-
Add DIPEA (3.0 mmol) to the solution. The base serves to deprotonate the carboxylic acid, facilitating rapid attack on the T3P reagent.
-
Slowly add the T3P solution (1.5 mmol). Seal the vial with a Teflon-lined crimp cap.
Step 2: Microwave Irradiation
-
Place the sealed vial into a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Program the reactor to heat to 120 °C with a ramp time of 2 minutes, utilizing a maximum power output of 150 W .
-
Hold the reaction at 120 °C for exactly 15 minutes .
-
Allow the reactor to rapidly cool the vial to ≤ 40 °C using compressed air before uncapping.
Step 3: Targeted Aqueous Workup
-
Transfer the crude reaction mixture to a separatory funnel and dilute with 20 mL of Ethyl Acetate (EtOAc).
-
Acidic Wash: Wash the organic layer with 1M HCl (2 × 15 mL). Causality: This protonates any unreacted sulfanilamide and DIPEA, pulling them into the aqueous waste.
-
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL). Causality: This deprotonates any unreacted 2-methoxybenzoic acid and neutralizes T3P byproducts, partitioning them into the aqueous phase.
-
Brine Wash: Wash with saturated NaCl (15 mL) to remove residual water and DMF from the organic layer.
Step 4: Isolation
-
Dry the EtOAc layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Triturate the resulting crude solid with cold diethyl ether (5 mL) to remove trace impurities, yielding the pure 2-methoxy-N-(4-sulfamoylphenyl)benzamide as a white to off-white powder.
Workflow for microwave-assisted synthesis of 2-methoxy-N-(4-sulfamoylphenyl)benzamide.
Quantitative Data Presentation
The integration of MAOS with T3P provides a stark operational advantage over traditional thermal synthesis, particularly regarding process mass intensity and time-to-product.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted (MAOS) |
| Coupling Reagent | EDC / HOBt | T3P (Propylphosphonic anhydride) |
| Temperature | 80 °C (Reflux) | 120 °C (Dielectric Heating) |
| Reaction Time | 24 - 36 Hours | 15 Minutes |
| Isolated Yield | 42% - 48% | 92% - 95% |
| Crude Purity (HPLC) | ~75% (Requires Column Chroma.) | >98% (Extraction Only) |
| Primary Impurity | Unreacted Sulfanilamide | Trace DIPEA salts |
Conclusion
By applying the principles of dielectric heating to overcome the poor nucleophilicity of sulfanilamide, and pairing it with the water-soluble coupling agent T3P, drug development professionals can synthesize 2-methoxy-N-(4-sulfamoylphenyl)benzamide in a fraction of the time required by traditional methods. The self-validating nature of the workup ensures high-throughput reliability, making this protocol highly scalable for library generation in medicinal chemistry campaigns.
References
-
Title: Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Efficient Microwave Access to Polysubstituted Amidines from Imidoylbenzotriazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Application Note: In Vitro Anticancer Screening of Methoxy-Benzamide Sulfonamides
Pharmacological Rationale & Target Landscape
The methoxy-benzamide sulfonamide scaffold has emerged as a highly versatile and potent pharmacophore in modern oncology drug discovery. As a Senior Application Scientist, I approach the in vitro screening of these compounds not as a monolithic workflow, but as a multi-dimensional profiling strategy. The structural anatomy of these molecules dictates their pleiotropic mechanisms of action:
-
The Methoxy-Benzamide Moiety: Provides essential lipophilicity for cellular penetration and acts as a precise steric fit for the colchicine-binding pocket of tubulin, disrupting microtubule dynamics 1.
-
The Sulfonamide Group ( R−SO2NH2 ): Functions as a classical Zinc-Binding Group (ZBG). It coordinates with the Zn2+ ion in the catalytic active site of Carbonic Anhydrase IX and XII (CA IX/XII)—metalloenzymes heavily overexpressed in hypoxic solid tumors to manage intracellular acidification 2.
-
Kinase & Chaperone Modulation: Advanced derivatives incorporating benzothiazole or nimesulide backbones have demonstrated potent blockade of the PI3K/AKT/mTOR survival pathways and Heat Shock Protein 27 (Hsp27) chaperone functions 3, 4.
To accurately evaluate these compounds, researchers must deploy a suite of orthogonal assays that validate both phenotypic cytotoxicity and specific biochemical target engagement.
Multi-Target Mechanistic Pathway
Figure 1: Multi-target mechanistic pathways of methoxy-benzamide sulfonamides in cancer cells.
Quantitative Efficacy Profiling
The following table synthesizes benchmark quantitative data from recent in vitro screenings of various methoxy-benzamide sulfonamide derivatives. This data serves as a comparative baseline for evaluating novel library compounds.
| Compound Class / Derivative | Primary Target(s) | Cell Line / Enzyme | IC50 / Activity Profile | Ref |
| Compound 1g (Benzothiazole hybrid) | PI3K / AKT / mTOR | HCT-116 (Colon) | Potent antiproliferative block | 4 |
| Nimesulide Derivative L1 | Tubulin / Hsp27 | SKBR3 (Breast) | 1.57μM | 3 |
| Nimesulide Derivative L1 | Tubulin / Hsp27 | SKOV3 (Ovarian) | 2.63μM | 3 |
| Compound 20 & 22 | Tubulin / Hsp27 | SKBR3 (Breast) | ∼2.0nM | 5 |
| Compound 5c (Naphthalene hybrid) | Tubulin | A549 (Lung) | 0.51±0.03μM | 1 |
| AO-Sulfonamide | Carbonic Anhydrase IX | Purified CA IX | Low nanomolar Ki | 2 |
Self-Validating In Vitro Protocols
To ensure scientific integrity, every protocol described below operates as a self-validating system. This means internal controls are strictly defined to calculate assay robustness (e.g., Z'-factor) before any test compound data is accepted.
High-Throughput Cytotoxicity & Proliferation (MTS Assay)
Causality & Experimental Rationale: We utilize the MTS tetrazolium compound rather than traditional MTT. MTS is bio-reduced by metabolically active cells directly into a soluble formazan product in the culture medium. This eliminates the DMSO solubilization step required for MTT, thereby minimizing liquid handling errors and intra-assay variability—a critical factor when screening highly hydrophobic methoxy-benzamide sulfonamide libraries.
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cancer cells (e.g., SKBR3, A549). Seed at a density of 3×103 to 5×103 cells/well in 90 µL of complete growth medium in a 96-well flat-bottom microplate.
-
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 10 mM stock of the methoxy-benzamide sulfonamide in 100% molecular-biology grade DMSO. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 nM to 100 µM. Critical: Ensure final DMSO concentration does not exceed 0.5% (v/v).
-
Treatment: Add 10 µL of the diluted compounds to the respective wells.
-
Exposure: Incubate the plates for 72 hours.
-
MTS Addition: Add 20 µL of MTS/PMS (phenazine methosulfate) reagent mixture to each well.
-
Readout: Incubate for 1–4 hours at 37°C. Measure the absorbance at 490 nm using a multi-mode microplate reader.
System Validation & Quality Control:
-
Positive Control (Max Inhibition): 1 µM Paclitaxel or Doxorubicin.
-
Negative Control (Vehicle): 0.5% DMSO in media (defines 100% viability).
-
Validation Metric: Calculate the Z'-factor using the vehicle and positive control wells. The assay is only valid if Z′≥0.5 .
Cell-Free Tubulin Polymerization Fluorometric Assay
Causality & Experimental Rationale: Because methoxy-benzamides frequently act as colchicine-site binders 5, cell-based assays alone cannot distinguish between direct tubulin binding and upstream kinase inhibition. This cell-free assay utilizes purified porcine brain tubulin and a fluorescent reporter (e.g., DAPI). The fluorophore's emission shifts upon incorporation into polymerized microtubules, allowing real-time kinetic monitoring of the nucleation and elongation phases.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw highly purified porcine tubulin (>99% pure) on ice. Prepare the polymerization buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2 , 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter.
-
Plate Setup: Pre-warm a half-area 96-well black microplate to 37°C.
-
Compound Addition: Add 5 µL of the test sulfonamides (at 10X final concentration, typically testing at 1 µM and 10 µM) to the designated wells.
-
Reaction Initiation: Rapidly add 45 µL of the tubulin reaction mixture (final tubulin concentration ∼3mg/mL ) to the wells using a multi-channel pipette.
-
Kinetic Readout: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Calculate the Vmax (maximum slope of the elongation phase) and the final steady-state polymer mass.
System Validation & Quality Control:
-
Polymerization Enhancer (Negative Control for Inhibition): 10 µM Paclitaxel (accelerates Vmax ).
-
Polymerization Inhibitor (Positive Control): 3 µM Colchicine or Nocodazole (flattens the curve).
-
Validation Metric: The curve for the vehicle control must show a distinct nucleation lag phase followed by a steep exponential elongation phase.
Carbonic Anhydrase IX (CA IX) Esterase Activity Assay
Causality & Experimental Rationale: The primary sulfonamide moiety acts as a classical ZBG within the deep catalytic cleft of CA IX. Because CA IX is a transmembrane protein overexpressed in hypoxic tumors, screening requires an assay that measures the esterase activity of the recombinant CA IX catalytic domain. We utilize 4-nitrophenyl acetate (4-NPA) as a substrate, which CA IX hydrolyzes into 4-nitrophenol, providing a robust colorimetric readout 2.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 15 mM HEPES buffer (pH 7.4), 10 mM Na2SO4 , and 0.01% (v/v) Triton X-100.
-
Enzyme: Dilute recombinant human CA IX (rhCA IX) to a final concentration of 10 nM in the assay buffer.
-
Substrate: Prepare a 3 mM stock of 4-NPA in anhydrous acetonitrile.
-
Reaction Assembly: In a clear 96-well plate, add 50 µL of the rhCA IX solution to each well.
-
Inhibitor Addition: Add 10 µL of the methoxy-benzamide sulfonamide derivative (serial dilutions from 0.1 nM to 10 µM).
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the sulfonamide to coordinate with the active site Zn2+ .
-
Initiation: Add 40 µL of the 4-NPA substrate (final concentration 1.2 mM).
-
Readout: Immediately measure the absorbance at 400 nm continuously for 10 minutes.
-
Data Analysis: Calculate the initial velocity ( v0 ) from the linear portion of the absorbance vs. time curve. Determine the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).
System Validation & Quality Control:
-
Positive Control (Max Inhibition): 1 µM Acetazolamide (a classic pan-CA inhibitor).
-
Negative Control (Vehicle): Assay buffer + 1% DMSO (defines 100% enzyme velocity).
-
Background Subtraction: A "No Enzyme" control well must be run in parallel to subtract the spontaneous hydrolysis rate of 4-NPA.
References
-
Nimesulide Containing Dimethoxy Benzamide: From Fever Reduction to Cancer Treatment - PMC. 1
-
Combinatorial delivery of doxorubicin and acridine orange by gold core silica shell nanospheres functionalized with poly(ethylene glycol) and 4-methoxybenzamide for cancer targeted therapy - ResearchGate. 2
-
Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC. 3
-
Combination of 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole to discover novel anticancer agents - PubMed. 4
-
Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors - PMC. 5
Sources
- 1. Nimesulide Containing Dimethoxy Benzamide: From Fever Reduction to Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole to discover novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 2-methoxy-N-(4-sulfamoylphenyl)benzamide synthesis
Welcome to the Technical Support Center for the synthesis of 2-methoxy-N-(4-sulfamoylphenyl)benzamide . This amidation reaction between sulfanilamide and 2-methoxybenzoyl chloride presents unique chemoselectivity and kinetic challenges.
Designed for drug development professionals and synthetic chemists, this guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to maximize your yield and purity.
Reaction Workflow & Chemoselectivity Mapping
Reaction pathways illustrating chemoselective amidation vs. competitive side reactions.
Troubleshooting & FAQs
Q1: My reaction yield is low, and LC-MS shows a significant amount of bis-acylated byproduct. How do I prevent this? A1: This is a classic chemoselectivity issue. Sulfanilamide possesses two nucleophilic centers: the aniline amine and the sulfonamide nitrogen. The aniline amine is inherently more nucleophilic. However, if you use a strong base or an excess of base, the sulfonamide nitrogen (pKa ~10) becomes deprotonated to form a highly nucleophilic sulfonamide anion, leading to competitive N-acylsulfonamide formation 1.
-
Solution: Use a mild base like pyridine or N,N-diisopropylethylamine (DIPEA) instead of strong bases like NaOH or excess Triethylamine. Strictly control the stoichiometry of the acylating agent to 1.05 equivalents to prevent over-acylation 2.
Q2: The reaction seems sluggish, and I am recovering unreacted 2-methoxybenzoyl chloride. Why is the conversion so slow? A2: The ortho-methoxy group on 2-methoxybenzoyl chloride introduces significant steric bulk around the electrophilic carbonyl carbon. While the methoxy group is electron-donating via resonance, its steric hindrance typically outweighs its electronic effects, leading to a much slower rate of acylation compared to an unsubstituted benzoyl chloride 3.
-
Solution: Add a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) at 5–10 mol%. DMAP rapidly attacks the sterically hindered acyl chloride to form a highly reactive acylpyridinium intermediate, bypassing the kinetic bottleneck.
Q3: I am observing a large amount of 2-methoxybenzoic acid in my crude mixture. How is this forming? A3: Because the steric hindrance of the ortho-methoxy group slows down the desired amidation, the acyl chloride becomes highly susceptible to competitive hydrolysis if trace moisture is present in your solvent or glassware.
-
Solution: Ensure all solvents (e.g., DCM or THF) are strictly anhydrous. Flame-dry glassware under an inert atmosphere (N₂ or Argon) prior to the reaction.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the quantitative impact of various reaction parameters on the final yield and chemoselectivity profile.
| Reaction Condition | Base Used | Solvent | Temperature | Additive | Isolated Yield (%) | Major Impurity Observed |
| A (Unoptimized) | Triethylamine (2.5 eq) | DCM | 25 °C | None | 45% | Bis-acylated product (Over-acylation) |
| B (Moisture Contamination) | Pyridine (1.5 eq) | Wet THF | 0 °C to 25 °C | None | 30% | 2-Methoxybenzoic acid (Hydrolysis) |
| C (Steric Stalling) | Pyridine (1.2 eq) | Anhydrous DCM | 0 °C | None | 55% | Unreacted Sulfanilamide |
| D (Optimized Protocol) | Pyridine (1.2 eq) | Anhydrous DCM | 0 °C to 25 °C | DMAP (0.05 eq) | 88% | Trace unreacted starting materials |
Self-Validating Experimental Protocol
This optimized methodology incorporates a self-validating acid/base workup that leverages the specific pKa differences of the reaction components to guarantee purity.
Step 1: System Preparation (Moisture Elimination)
-
Action: Flame-dry a 250 mL round-bottom flask under a continuous flow of dry Nitrogen or Argon.
-
Causality: 2-methoxybenzoyl chloride is highly prone to hydrolysis. Eliminating surface moisture prevents the formation of 2-methoxybenzoic acid.
Step 2: Reagent Dissolution
-
Action: Add sulfanilamide (10.0 mmol, 1.72 g) to the flask, followed by anhydrous Dichloromethane (DCM, 50 mL). Add anhydrous pyridine (12.0 mmol, 0.97 mL) and DMAP (0.5 mmol, 0.06 g).
-
Causality: Pyridine acts as a mild base to neutralize the HCl byproduct without deprotonating the sulfonamide group. DMAP acts as a nucleophilic catalyst to overcome the steric hindrance of the ortho-methoxy group.
Step 3: Controlled Electrophile Addition
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 2-methoxybenzoyl chloride (10.5 mmol, 1.79 g) in anhydrous DCM (10 mL). Add this solution dropwise over 20 minutes via an addition funnel.
-
Causality: The dropwise addition at 0 °C controls the exothermic reaction and keeps the local concentration of the acyl chloride low, heavily favoring the more nucleophilic aniline nitrogen over the sulfonamide nitrogen.
Step 4: Reaction Propagation & Validation
-
Action: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.
-
Validation: Check reaction completion via TLC (Eluent: 50% EtOAc in Hexanes). The sulfanilamide spot (Rf ~0.2) should be consumed, replaced by a single major product spot (Rf ~0.5).
Step 5: Self-Purifying Workup
-
Action:
-
Wash the organic layer with 1M aqueous HCl (2 x 25 mL).
-
Wash with saturated aqueous NaHCO₃ (2 x 25 mL).
-
Wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Causality: This workup is self-validating. The HCl wash selectively protonates and extracts unreacted sulfanilamide, pyridine, and DMAP into the aqueous phase. The NaHCO₃ wash selectively deprotonates and extracts any 2-methoxybenzoic acid (hydrolysis byproduct). The target molecule remains entirely in the organic phase.
Step 6: Crystallization
-
Action: Recrystallize the crude solid from hot ethanol. Filter and dry under high vacuum to yield pure 2-methoxy-N-(4-sulfamoylphenyl)benzamide.
References
-
Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health (NIH) / PMC.[Link]
Sources
Technical Support Center: Purification of 2-methoxy-N-(4-sulfamoylphenyl)benzamide
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-methoxy-N-(4-sulfamoylphenyl)benzamide via normal-phase column chromatography.
Unlike standard organic molecules, sulfonamide-benzamide derivatives present unique chromatographic challenges due to their rigid, highly polar structures. This guide bypasses generic advice to provide a targeted, self-validating methodology grounded in chemical mechanics.
Chemical Profiling & Chromatographic Behavior
To successfully purify 2-methoxy-N-(4-sulfamoylphenyl)benzamide, one must first understand the causality behind its behavior on a silica gel stationary phase. Normal-phase chromatography on silica gel is the standard method for isolating synthesized sulfonamides 1[1]. However, this specific molecule contains three critical functional groups that dictate its purification strategy:
-
Primary Sulfonamide (-SO₂NH₂): A strong hydrogen-bond donor and acceptor.
-
Secondary Amide (-CONH-): An additional hydrogen-bond donor/acceptor.
-
Methoxy Group (-OCH₃): A hydrogen-bond acceptor.
The Challenge (Causality): When loaded onto standard bare silica gel, the highly polar sulfonamide and amide groups interact violently with the acidic, free silanol groups (-SiOH) on the silica surface. This multi-point hydrogen bonding creates a non-linear adsorption isotherm. Macroscopically, this manifests as severe peak tailing, streaking across TLC plates, and co-elution with structurally similar impurities.
The Solution: To mitigate this, the mobile phase must contain a polar modifier (such as Methanol) that actively competes for the silanol binding sites, thereby deactivating the stationary phase and linearizing the analyte's elution profile.
Mechanistic pathway showing how polar modifiers resolve hydrogen-bonding-induced peak tailing.
The Self-Validating Purification Protocol
This protocol is designed as a self-validating system. At critical junctures, internal checks ensure the physical state of the experiment is correct before proceeding, preventing downstream failures.
Phase 1: Preparation & Dry Loading
Due to the polarity of the sulfonamide, the crude mixture will likely exhibit poor solubility in non-polar loading solvents (e.g., Dichloromethane or Hexanes). Attempting to liquid-load a suspension will cause the compound to precipitate at the column head, destroying theoretical plates.
-
Dissolution: Dissolve the crude 2-methoxy-N-(4-sulfamoylphenyl)benzamide in a minimal volume of a volatile, polar solvent (e.g., Tetrahydrofuran (THF) or a 1:1 mixture of DCM/Methanol).
-
Silica Adsorption: Add dry silica gel (230-400 mesh) to the solution at a 1:3 ratio (crude mass to silica mass).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Self-Validation Checkpoint: The resulting silica must be a completely dry, free-flowing powder. If it clumps or sticks to the glass, residual solvent remains. Redissolve with a small amount of DCM and re-evaporate. Clumpy silica will cause channeling in the column bed.
-
Phase 2: Column Packing & Gradient Elution
To combat poor separation, utilizing a gradient elution strategy and optimizing the mobile phase polarity is critical 2[2].
-
Packing: Slurry-pack the chromatography column using 100% Dichloromethane (DCM).
-
Loading: Carefully pour the dry-loaded silica powder evenly onto the top of the packed column bed. Top with a 1 cm layer of clean sea sand to prevent physical disturbance during solvent addition.
-
Gradient Elution: For complex sulfonamide-benzamide derivatives, a solvent system of Dichloromethane (DCM) and Methanol (MeOH) is highly effective at eluting the target compound while maintaining tight bands 3[3]. Begin elution with 100% DCM to wash away non-polar impurities. Gradually introduce MeOH in a step-gradient: 99:1 → 95:5 → 90:10 (DCM:MeOH) .
Phase 3: Analysis
-
Fraction Collection & TLC: Collect fractions and monitor via Thin Layer Chromatography (TLC).
-
Self-Validation Checkpoint: Run a 2D TLC of the crude mixture before running the column. If the spot remains a streak in the second dimension, your solvent system lacks sufficient modifier. Adjust the MeOH concentration until a distinct, round spot is achieved (target Rf ~ 0.3).
-
-
Visualization: Visualize spots using a UV lamp at 254 nm (the benzamide core is highly UV-active). Combine pure fractions and concentrate under reduced pressure.
Decision tree for the column chromatography purification workflow of the benzamide derivative.
Troubleshooting Guide & FAQs
Q1: My compound is streaking across the entire TLC plate and co-eluting with impurities. How do I fix this? A: Streaking is caused by the primary sulfonamide group strongly hydrogen-bonding with the silica gel's silanol groups. To resolve this, transition from a standard Hexane/Ethyl Acetate system to a Dichloromethane (DCM)/Methanol (MeOH) gradient. The methanol acts as a competitive hydrogen-bond acceptor/donor, deactivating the silanol sites and sharpening the elution band.
Q2: The crude mixture is completely insoluble in the starting mobile phase (e.g., DCM). Can I just load it as a slurry? A: No. Loading a slurry directly onto the column head will cause the compound to slowly dissolve as the mobile phase passes over it, resulting in massive band broadening and total loss of resolution. You must utilize the Dry Loading technique described in Phase 1 of the protocol.
Q3: I am trying to separate the product from unreacted 4-aminobenzenesulfonamide (sulfanilamide). They have very similar Rf values. What is the best approach? A: Both compounds possess the highly polar sulfonamide group, making separation difficult. If DCM/MeOH does not provide sufficient resolution, try adding a trace amount of an acidic modifier (e.g., 0.1% to 0.5% glacial acetic acid) to the mobile phase. This suppresses the ionization of the slightly acidic sulfonamide protons (pKa ~10) and normalizes their interaction with the stationary phase, often improving the separation of closely related structural analogs.
Quantitative Data: Mobile Phase Optimization Matrix
The following table summarizes the expected chromatographic behavior of 2-methoxy-N-(4-sulfamoylphenyl)benzamide across various solvent systems. Use this data to calibrate your TLC and column conditions.
| Solvent System | Modifier Added | Approx. Rf Value | Elution Profile | Recommendation |
| Hexane : EtOAc (1:1) | None | < 0.10 | Severe Tailing / Stuck | Not Recommended. Insufficient polarity to break silanol interactions. |
| DCM : MeOH (95:5) | None | 0.35 | Moderate Tailing | Standard. Good starting point for general purification. |
| DCM : MeOH (95:5) | 0.1% Acetic Acid | 0.40 | Sharp Band | Optimal. Best for high-purity separation from starting materials. |
| Chloroform : Acetone (80:20) | None | 0.30 | Broad Band | Alternative. Useful if DCM is restricted in your laboratory. |
References
-
Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines - ACS Publications - 1
-
Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem - 2
-
Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC (NIH) - 3
Sources
Solving solubility issues of sulfamoylbenzamides in aqueous media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamoylbenzamides. This guide provides in-depth troubleshooting and practical solutions for the common yet significant challenge of achieving adequate aqueous solubility for this important class of compounds. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions and hurdles encountered when working with sulfamoylbenzamides.
FAQ 1: Why is my sulfamoylbenzamide compound poorly soluble in aqueous buffer?
This is the most fundamental question. The limited aqueous solubility of many sulfamoylbenzamides stems from their core chemical structure. These molecules typically possess a hydrophobic benzamide backbone. While they also contain ionizable functional groups—specifically a weakly acidic sulfamoyl group (-SO₂NH₂) and often a carboxylic acid group (-COOH)—these are not always sufficient to overcome the molecule's overall lipophilicity, especially at neutral pH.[1]
At a pH below the pKa of these acidic groups, the molecule exists predominantly in its neutral, non-ionized form. This form is less capable of interacting with polar water molecules, leading to poor solubility.
FAQ 2: What are the pKa values for the key functional groups in sulfamoylbenzamides?
Understanding the pKa is critical for solubility optimization. While the exact pKa can vary based on the specific substitutions on the aromatic ring, we can use general ranges for strategic planning.
| Functional Group | Typical pKa Range | Predominant State at pH 7.4 | Implication for Solubility |
| Carboxylic Acid (-COOH) | 4 - 5[2] | Deprotonated (R-COO⁻) | Ionized form is more soluble. |
| Sulfonamide (-SO₂NH₂) | 9 - 10.5 | Protonated (R-SO₂NH₂) | Neutral form is less soluble.[3] |
As the table shows, at physiological pH (~7.4), the carboxylic acid group is typically ionized (negatively charged), which aids solubility. However, the sulfonamide group remains largely in its neutral, less soluble form. To achieve maximum solubility, the pH of the solution must be raised high enough to deprotonate both groups.
FAQ 3: I dissolved my compound in DMSO first, but it precipitated when I added it to my aqueous buffer. What happened?
This common observation is a classic case of kinetic versus thermodynamic solubility.[4][5]
-
Kinetic Solubility : This is what you achieve initially. Your compound is readily soluble in a high concentration of an organic co-solvent like DMSO. You create a supersaturated solution when you dilute this stock into an aqueous buffer.[4][6] This state is thermodynamically unstable.
-
Thermodynamic Solubility : This is the true equilibrium solubility of the compound in the final aqueous buffer. Over time, the unstable supersaturated solution will equilibrate, and the excess compound that the buffer cannot sustain will precipitate out of the solution.[6][7]
The key takeaway is that the initial clear solution upon dilution is often misleading. It is crucial to allow the solution to equilibrate (e.g., by stirring or shaking for several hours) to determine the true thermodynamic solubility.
FAQ 4: Can the solid form of my compound affect its solubility?
Absolutely. The solid-state properties of your compound, specifically its crystalline form (polymorphism), can have a significant impact on its apparent solubility and dissolution rate.[8][9][10]
-
Polymorphs are different crystalline arrangements of the same molecule.[10] Some forms are more thermodynamically stable than others.
-
Metastable polymorphs generally have higher energy and, as a result, exhibit higher apparent solubility than the most stable form.[8][9] However, they can convert to the more stable, less soluble form over time, especially in solution.[8]
-
Amorphous solids , which lack a defined crystal lattice, are typically the most soluble but also the least stable form.[11]
If you observe batch-to-batch variability in solubility, it could be due to differences in the polymorphic form of your material.[11]
Troubleshooting Workflow & Detailed Guides
When facing solubility issues, a systematic approach is most effective. Start with the simplest and most direct methods before moving to more complex formulation strategies.
Caption: A decision tree for troubleshooting sulfamoylbenzamide solubility.
Guide 1: Solubility Enhancement via pH Adjustment
This is the most direct method and should always be the first approach for ionizable compounds like sulfamoylbenzamides.[12][13] The goal is to shift the equilibrium towards the more soluble, ionized forms of both the carboxylic acid and sulfonamide groups.
Causality: By increasing the pH of the aqueous medium to a value at least 2 units above the pKa of the sulfonamide group (i.e., pH > 10.5), you ensure that both acidic protons are removed. This creates a doubly-charged anionic species that is significantly more hydrophilic and soluble in water.[14][15]
Experimental Protocol:
-
Preparation: Prepare a stock solution of a suitable base, such as 1 M NaOH. Also, prepare your target aqueous buffer (e.g., PBS, TRIS) but do not adjust its final pH yet.
-
Dispersion: Weigh the required amount of your sulfamoylbenzamide compound and suspend it in the unadjusted buffer. Stir vigorously to create a uniform slurry.
-
Titration: While monitoring the pH with a calibrated pH meter, add the 1 M NaOH solution dropwise to the slurry.
-
Dissolution Point: Continue adding the base and stirring. You should observe the solid material dissolving as the pH increases. Note the pH at which complete dissolution occurs.
-
Final Adjustment: Once the compound is fully dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if you need to reach a specific final pH. Caution: Be aware that lowering the pH may cause the compound to precipitate again if you cross back over the solubility threshold.
-
Validation: After preparation, let the solution stand for 2-4 hours and visually inspect for any precipitation. For quantitative analysis, filter the solution through a 0.22 µm filter and measure the concentration via HPLC or UV-Vis spectroscopy to confirm the dissolved concentration.
Key Consideration: Ensure that the final high pH is compatible with your downstream experiment (e.g., cell culture, enzyme assay). High pH can be detrimental to biological systems.
Guide 2: Utilizing Co-solvents for Enhanced Solubilization
If pH adjustment is not feasible or insufficient, the use of water-miscible organic solvents, or co-solvents, is the next logical step.[16][17]
Causality: Co-solvents work by reducing the overall polarity of the aqueous medium.[18] This makes the solvent system more "hospitable" to the hydrophobic portions of the sulfamoylbenzamide molecule, thereby increasing its solubility.
Common Co-solvents and Starting Concentrations:
| Co-solvent | Typical Starting % (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-5% | High solubilizing power. Can be toxic to cells at higher concentrations. |
| Ethanol | 5-10% | Good for general use, less toxic than DMSO. |
| Polyethylene Glycol 400 (PEG 400) | 10-20% | Low toxicity, often used in in-vivo formulations. Can be viscous. |
| Propylene Glycol | 10-20% | Common in pharmaceutical formulations; good safety profile.[16] |
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO). Ensure it is fully dissolved.
-
Serial Dilution: Prepare your final aqueous buffer.
-
Addition: While vortexing the aqueous buffer, add the required volume of the co-solvent stock solution drop-by-drop. Adding the stock to the buffer (and not the other way around) helps prevent immediate precipitation.
-
Equilibration & Validation: Allow the final solution to equilibrate for at least 1-2 hours. Visually inspect for precipitation. As with the pH adjustment method, confirm the final concentration of the soluble material using a validated analytical method like HPLC after filtration.
Key Consideration: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent itself on your biological system.
Guide 3: Advanced Technique - Cyclodextrin Inclusion Complexes
When pH and co-solvent methods fail or are not suitable for your application, forming an inclusion complex with a cyclodextrin can be a powerful alternative.[19][20][21]
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[19][22] The hydrophobic part of the sulfamoylbenzamide molecule can be encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble drug and rendering the entire complex water-soluble.[19][22][23]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very widely used due to its high aqueous solubility and low toxicity.[19]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, can be very effective for cationic or neutral compounds.
Experimental Protocol (Kneading Method):
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:Cyclodextrin. Common starting ratios are 1:1 and 1:2.
-
Cyclodextrin Paste: Weigh the cyclodextrin (e.g., HP-β-CD) into a mortar. Add a small amount of water (or a water:ethanol mixture) to form a thick, uniform paste.
-
Drug Incorporation: Add the weighed sulfamoylbenzamide powder to the paste.
-
Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy forces the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting product in an oven at a low temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.
-
Reconstitution: The resulting powder is the drug-cyclodextrin complex, which should be freely soluble in your aqueous buffer. Weigh the required amount of the complex and dissolve it.
-
Validation: Confirm the concentration and complex formation using techniques like DSC (Differential Scanning Calorimetry), FTIR (Fourier-Transform Infrared Spectroscopy), or NMR (Nuclear Magnetic Resonance).[24]
Guide 4: Advanced Technique - Salt Formation
For drug development applications, converting the parent sulfamoylbenzamide into a stable salt form is a well-established and highly effective method for dramatically improving both solubility and dissolution rate.[25][26][27][28]
Causality: By reacting the acidic sulfamoylbenzamide with a pharmaceutically acceptable base (a counter-ion), you form a salt.[28] In the solid state, this salt exists as an ordered crystal lattice of ions. When introduced to water, the energy of hydration for these individual ions is often much greater than the lattice energy holding the crystal together, leading to rapid and extensive dissolution compared to the parent molecule.[25]
Common Counter-ions for Acidic Drugs:
-
Cations: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺), Meglumine, Tromethamine.[26]
Protocol for Salt Screening (Simplified):
-
Solvent Selection: Dissolve the sulfamoylbenzamide in a suitable organic solvent where it is freely soluble (e.g., ethanol, methanol).
-
Counter-ion Addition: Prepare equimolar solutions of various basic counter-ions (e.g., sodium hydroxide in ethanol, potassium hydroxide in ethanol) in the same solvent.
-
Mixing: Mix the solution of the parent drug with the solution of the counter-ion at a 1:1 molar ratio.
-
Precipitation/Crystallization: If a salt is formed, it will often precipitate out of the organic solvent. The mixture may need to be stirred for several hours or stored at a low temperature to induce crystallization.
-
Isolation & Drying: Isolate the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Solubility Testing: Accurately weigh the newly formed salt and determine its aqueous solubility using the methods described previously. Compare this value to the solubility of the parent "free acid" form.
Key Consideration: Salt formation is a multi-step chemical synthesis process that requires careful characterization of the final product to ensure its identity, purity, and stability.[25][26]
By systematically applying these principles and protocols, you will be well-equipped to overcome the solubility challenges associated with sulfamoylbenzamides and advance your research with confidence.
References
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Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]
-
Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]
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Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris. Available at: [Link]
-
Cosolvent. Wikipedia. Available at: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Salt formation to improve drug solubility. PubMed. Available at: [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Effect of Polymorphism Formulations. Veeprho. Available at: [Link]
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Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]
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pH Modifier Excipients. CD Formulation. Available at: [Link]
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A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars. Available at: [Link]
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Why Polymorphism is Key in Drug Development!. PharmaCores. Available at: [Link]
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Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link]
-
kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Available at: [Link]
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Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Oreate AI Blog. Available at: [Link]
-
An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology. Available at: [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]
-
The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Carboxylic Acid Structure and Chemistry: Part 2. University of the Pacific. Available at: [Link]
-
Relative pKa values of the primary sulfonamide group across the series... ResearchGate. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. Available at: [Link]
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. University of California, Los Angeles. Available at: [Link]
-
Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave online. Available at: [Link]
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Technical Support Center: Optimizing Coupling Reactions with 2-Methoxybenzoyl Chloride
Welcome to our dedicated technical support resource for optimizing coupling reactions involving 2-methoxybenzoyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance the efficiency of their synthetic routes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to make informed decisions in your laboratory work.
The unique electronic and steric properties of 2-methoxybenzoyl chloride, stemming from the ortho-methoxy group, present specific challenges and opportunities in acylation reactions. This guide provides in-depth, field-tested insights to help you navigate these nuances and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: My amide/ester coupling reaction with 2-methoxybenzoyl chloride is sluggish and gives low yields. What are the likely causes?
A1: This is a common observation and is primarily due to the steric hindrance imposed by the ortho-methoxy group. This bulky group can impede the approach of the nucleophile (amine or alcohol) to the electrophilic carbonyl carbon.[1]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[2]
-
Extend Reaction Time: Due to the lower reactivity, these reactions often require longer times to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid chromatography–mass spectrometry (LCMS).[3]
-
Optimize the Base: The choice of base is critical. For less nucleophilic amines or alcohols, a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct. For phenol acylations, pyridine can serve as both a base and a catalyst.[1]
-
Consider a Catalyst: For particularly challenging couplings, the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) can significantly accelerate the reaction.[4] DMAP works by forming a highly reactive acylpyridinium intermediate.
Q2: I'm observing significant amounts of unreacted starting material, even after extended reaction times. How can I drive the reaction to completion?
A2: This issue often points to incomplete activation of the nucleophile or insufficient reactivity of the acylating agent under the chosen conditions.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of 2-methoxybenzoyl chloride.[1] For the base, 1.5 equivalents are typically sufficient to neutralize the generated HCl and drive the equilibrium forward.[1]
-
Solvent Choice: The reaction should be conducted in an anhydrous, inert solvent such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). The polarity of the solvent can influence reaction rates.
-
Moisture Sensitivity: 2-Methoxybenzoyl chloride is highly sensitive to moisture and can readily hydrolyze back to 2-methoxybenzoic acid.[3] Ensure all glassware is flame-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Q3: My Friedel-Crafts acylation with 2-methoxybenzoyl chloride is giving a complex mixture of products. What's going on?
A3: Friedel-Crafts reactions are sensitive to the electronic nature of both the acylating agent and the aromatic substrate. The methoxy group on 2-methoxybenzoyl chloride is an electron-donating group, which can affect the reactivity and regioselectivity.[1]
Troubleshooting Steps:
-
Choice of Lewis Acid: The strength and amount of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SbCl₅) are critical.[5] For highly activated aromatic substrates, a milder Lewis acid may be necessary to prevent side reactions. Stoichiometric amounts of the Lewis acid are often required as it complexes with the product.
-
Reaction Temperature: These reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of reagents can help to control the reaction rate and minimize the formation of byproducts.[1]
-
Substrate Reactivity: Highly deactivated aromatic rings may not be suitable for Friedel-Crafts acylation. Conversely, highly activated rings can lead to polyacylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to steric hindrance. 2. Hydrolysis of 2-methoxybenzoyl chloride. 3. Insufficiently reactive nucleophile. | 1. Increase reaction temperature and/or time.[3] 2. Use anhydrous solvents and an inert atmosphere.[2] 3. Add a catalyst like DMAP or HOBt.[4] |
| Product is Contaminated with Starting Material | 1. Reaction did not go to completion. 2. Inadequate amount of base. | 1. Extend reaction time or consider a more forcing catalyst.[3] 2. Increase the equivalents of base to 1.5-2.0. |
| Formation of Tarry Byproducts | 1. Reaction temperature is too high. 2. For Friedel-Crafts, the catalyst is too harsh. | 1. Maintain a lower reaction temperature, especially during reagent addition. 2. Screen for a milder Lewis acid catalyst. |
| Product Hydrolyzes During Work-up | 1. Aqueous work-up is too harsh or prolonged. | 1. Use a cold, dilute acid (e.g., HCl) for quenching.[1] 2. Minimize contact time with the aqueous phase. |
Experimental Protocols
General Protocol for Amide Coupling with an Amine
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in anhydrous dichloromethane (DCM).
-
If using a catalyst, add DMAP (0.1 eq.) at this stage.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-methoxybenzoyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the 2-methoxybenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding cold, dilute aqueous HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction Mechanism: DMAP-Catalyzed Acylation
Caption: Catalytic cycle of DMAP in acylation.
References
- A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. Benchchem.
- Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-3-methoxybenzoyl chloride. Benchchem.
- Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. ResearchGate.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.
- Process for producing high purity ketones by friedel-crafts acylation at low temperature. Google Patents.
- Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Thieme.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts.
- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse.
- Friedel–Crafts Acylation. Sigma-Aldrich.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- 2-Methoxybenzoyl chloride(21615-34-9). ChemicalBook.
- Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. Arkivoc.
- Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. Benchchem.
- 2-Methoxybenzoyl chloride, 97% 21615-34-9 India. Laboratory Chemicals.
- Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
- 2-Methoxybenzoyl chloride 97 21615-34-9. Sigma-Aldrich.
- Benzoyl chloride, 2-methoxy-. NIST WebBook.
- Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids. ResearchGate.
- 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2. Shree Sulphurics.
- 2-Methoxybenzoyl chloride 21615-34-9. Guidechem.
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- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
Technical Support Center: Minimizing Side Reactions in Sulfanilamide Acylation
Welcome to the Advanced Technical Support Center for sulfanilamide derivatization. As researchers and drug development professionals, achieving precise regioselectivity when acylating sulfanilamide is a common hurdle. Sulfanilamide contains two distinct nucleophilic centers: the N4 -aromatic amine (aniline) and the N1 -sulfonamide amine.
This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you control the thermodynamics and kinetics of this reaction, ensuring high-purity yields and eliminating diacylated byproducts.
Mechanistic Pathway Visualization
To control the reaction, we must first map the competing pathways. The diagram below illustrates how reagent stoichiometry and pH dictate the regiochemical outcome.
Regioselective acylation pathways of sulfanilamide highlighting kinetic vs. thermodynamic control.
Troubleshooting FAQs: The "Why" and "How"
Q1: Why am I observing N1,N4 -diacylation when attempting to protect the N4 -aniline group? Causality: The N4 -amine is intrinsically more nucleophilic because the lone pair on the N1 -nitrogen is heavily delocalized into the highly electron-withdrawing sulfonyl group[1]. However, the N1 -proton is relatively acidic ( pKa≈10.4 ). If your reaction conditions are too basic or if you use excess acylating agent, the N1 -nitrogen deprotonates. The resulting sulfonamide anion is a highly potent nucleophile that rapidly attacks the anhydride, leading to undesired diacylation[2]. Solution: Strictly limit acetic anhydride to 1.05–1.10 equivalents. Use a mild buffer like aqueous sodium acetate to scavenge acidic byproducts without deprotonating the N1 -position.
Q2: My N4 -acylation reaction is sluggish, leaving unreacted sulfanilamide. Should I add DMAP? Causality: While 4-Dimethylaminopyridine (DMAP) is a powerful acyl transfer catalyst that accelerates reactions by forming a highly reactive N-acylpyridinium intermediate, it drastically reduces regioselectivity. The hyper-reactive intermediate overcomes the natural kinetic barrier of the N1 -sulfonamide, promoting rapid over-acylation[1]. Solution: Do not use DMAP for selective N4 -protection. The sluggishness is likely a solubility issue. Sulfanilamide has poor solubility in cold water or standard organic solvents. Pre-dissolve the substrate in warm aqueous HCl before buffering (see Protocol A). Alternatively, heterogeneous catalysts like P2O5/SiO2 under solvent-free conditions can achieve up to 95% selectivity without DMAP[3].
Q3: How do I selectively acylate the N1 position while leaving the N4 position free? Causality: Direct N1 -acylation is kinetically disfavored because the N4 -amine will always outcompete the neutral N1 -sulfonamide for the electrophile[4]. Solution: You must use a transient protection strategy. First, kinetically protect the N4 -amine. Then, force N1 -acylation using a strong base (to form the N1 -anion) and excess anhydride. Finally, selectively deprotect the N4 -amide. The N4 -acetamide is more susceptible to mild alkaline hydrolysis than the N1 -acylsulfonamide due to differing resonance stabilization energies.
Experimental Protocols
Protocol A: Chemoselective N4 -Acetylation (The Kinetic Aqueous Method)
This protocol is a self-validating system: the initial dissolution in HCl ensures only the protonated N4 -amine is in solution. The subsequent addition of sodium acetate precisely buffers the pH, liberating the N4 -free base for instantaneous acylation while keeping the N1 -proton intact. The immediate precipitation of the product serves as a visual confirmation of successful regioselective conversion.
-
Dissolution: Suspend 5.0 g (29 mmol) of sulfanilamide in 100 mL of 0.5 M aqueous HCl. Warm gently to 40 °C with continuous stirring until the solid is completely dissolved.
-
Acylation: Remove the flask from the heat source. Add 3.0 mL (31.8 mmol, ~1.1 eq) of acetic anhydride in one rapid portion.
-
Buffering (Critical Step): Immediately add 30 mL of a saturated aqueous sodium acetate solution. Stir vigorously. A white precipitate of N4 -acetylsulfanilamide will begin to form almost instantly as the pH shifts to ~5.5.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize crystallization. Filter the precipitate under vacuum.
-
Purification: Wash the filter cake with 50 mL of ice-cold distilled water to remove residual acetic acid and inorganic salts. Dry the product in a vacuum desiccator.
Protocol B: Chemoselective N1 -Acylation via Transient Protection
Direct N1 -acylation requires bypassing the natural kinetic preference of the molecule. This workflow utilizes the product from Protocol A to achieve the atypical target.
-
N1 -Activation: Dissolve 5.0 g of N4 -acetylsulfanilamide (from Protocol A) in 25 mL of anhydrous pyridine. The pyridine acts as both solvent and base to deprotonate the N1 -sulfonamide.
-
Over-Acylation: Add 3.3 mL (1.5 eq) of acetic anhydride. Heat the mixture to 80 °C for 2 hours to force the formation of N1,N4 -diacetylsulfanilamide.
-
Selective Deprotection: Concentrate the mixture under reduced pressure to remove pyridine. Suspend the crude diacylated intermediate in 50 mL of 2 M NaOH and heat to 50 °C for 1 hour. The less sterically hindered and electronically distinct N4 -amide will selectively hydrolyze.
-
Neutralization: Cool the solution and carefully acidify with 2 M HCl to pH 6. The target N1 -acetylsulfanilamide will precipitate. Filter, wash with cold water, and dry.
Quantitative Data: Reaction Conditions vs. Regioselectivity
The table below summarizes how different catalytic and thermodynamic environments influence the regiochemical outcome of sulfanilamide acylation.
| Strategy | Reagents & Catalyst | Temp (°C) | Target Product | Yield (%) | Diacyl Byproduct (%) |
| Aqueous Buffering | Ac₂O (1.1 eq), NaOAc, H₂O/HCl | 40 | N4 -Acyl | > 90 | < 2 |
| Solvent-Free Catalysis | Ac₂O (1.2 eq), P₂O₅/SiO₂ | RT | N4 -Acyl | 85 | < 5 |
| Uncatalyzed Organic | Ac₂O (1.05 eq), Glacial AcOH | 100 | N4 -Acyl | 80 | ~ 8 |
| Base-Driven (Over-reaction) | Ac₂O (2.5 eq), Pyridine/DMAP | 80 | N1,N4 -Diacyl | 88 | > 85 |
Sources
- 1. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
Stability of 2-methoxy-N-(4-sulfamoylphenyl)benzamide in solution
Welcome to the Technical Support Center for sulfonamide-based small molecules. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the in vitro handling of 2-methoxy-N-(4-sulfamoylphenyl)benzamide .
This compound is a highly valuable pharmacophore, often utilized in the development of carbonic anhydrase inhibitors and anti-inflammatory agents [1]. However, its specific structural features—a planar benzamide core, an electron-donating 2-methoxy group, and a polar sulfamoyl moiety—create unique physicochemical behaviors in solution [2]. The most common issues researchers report are rarely due to rapid chemical degradation, but rather pseudoinstability caused by aqueous insolubility, aggregation, and improper solvent handling.
Below is our comprehensive guide to diagnosing, troubleshooting, and validating the stability of this compound in your assays.
Diagnostic Decision Tree
Before altering your assay protocols, use the following logical workflow to determine if your compound is chemically degrading or simply precipitating out of solution.
Diagnostic workflow for differentiating compound precipitation from chemical degradation.
Frequently Asked Questions & Troubleshooting Guide
Q1: My cell-based assay results are inconsistent, and the compound appears to lose efficacy after 24 hours in culture media. Is it degrading? A1: It is highly unlikely to be chemical degradation. The amide bond in 2-methoxy-N-(4-sulfamoylphenyl)benzamide is sterically shielded by the ortho-methoxy group, a structural feature that makes it highly resistant to physiological hydrolysis (pH 7.4, 37°C), similar to related stable sulfonamide drugs like glyburide[3]. The "loss of efficacy" is almost certainly due to compound precipitation or non-specific binding . The planar aromatic rings facilitate strong π-π stacking, causing the compound to aggregate and precipitate out of aqueous media over time. Action: Check your media under a microscope for micro-crystals. Ensure your final DMSO concentration is optimized (typically 0.5% - 1.0%) and consider adding a surfactant like 0.05% Tween-20 or using BSA to act as a carrier protein.
Q2: I left my 10 mM DMSO stock solution on the benchtop for a week. Is it still good? A2: While the molecule itself is stable against oxidation, DMSO is highly hygroscopic. If the vial was repeatedly opened, it absorbed atmospheric moisture. The introduction of water into the DMSO stock can initiate slow hydrolysis of the benzamide bond over extended periods, yielding 2-methoxybenzoic acid and sulfanilamide. Furthermore, water drastically reduces the solubility limit, potentially causing freeze-thaw precipitation if later stored at -20°C. Action: Discard if critical, or verify via LC-MS. Always aliquot DMSO stocks and store them at -20°C or -80°C in tightly sealed, desiccated containers.
Q3: How stable is the compound in highly acidic or basic buffers (e.g., during simulated gastric fluid assays)? A3: The compound exhibits pH-dependent stability. At pH < 2.0, acid-catalyzed hydrolysis of the amide bond accelerates. At pH > 10.0, the sulfonamide group (pKa ~ 10) deprotonates. While deprotonation increases aqueous solubility, the extreme alkaline environment makes the molecule highly susceptible to base-catalyzed amide cleavage.
Quantitative Stability Data
To assist with your experimental design, below is a summary of the compound's stability metrics across various standard laboratory conditions.
| Condition | Solvent / Buffer | Temperature | Estimated Half-Life ( t1/2 ) | Primary Mechanism of Loss |
| Ideal Stock | 100% DMSO (Anhydrous) | -20°C | > 2 years | None |
| Compromised Stock | 100% DMSO (Wet/Opened) | 25°C | ~ 6 months | Slow Hydrolysis / Precipitation |
| Physiological | PBS (pH 7.4) + 1% DMSO | 37°C | > 14 days | Aggregation / Precipitation |
| Acidic | 0.1 M HCl (pH 1.0) | 37°C | ~ 48 hours | Acid-Catalyzed Amide Hydrolysis |
| Basic | 0.1 M NaOH (pH 13.0) | 37°C | ~ 24 hours | Base-Catalyzed Amide Hydrolysis |
Experimental Protocol: Self-Validating Stability Assay
To establish a self-validating system for your assays, follow this step-by-step methodology to prepare your solutions and definitively prove whether your compound is precipitating or degrading.
Phase 1: Stock Solution Preparation
Causality Focus: Preventing moisture-induced micro-precipitation.
-
Weigh the lyophilized powder of 2-methoxy-N-(4-sulfamoylphenyl)benzamide.
-
Dissolve in LC-MS grade, anhydrous DMSO to a concentration of 10 mM. Do not use standard benchtop DMSO, as the absorbed water content will lower the solubility threshold.
-
Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes until the solution is completely clear.
-
Aliquot immediately into single-use amber glass vials (to prevent potential long-term UV degradation) and store at -20°C.
Phase 2: Aqueous Dilution & HPLC-UV Verification
Causality Focus: Differentiating physical loss (precipitation) from chemical loss (hydrolysis).
-
Dilute the 10 mM stock to a 100 µM working solution in PBS (pH 7.4) containing 1% DMSO.
-
Incubate the solution at 37°C in a shaking incubator to mimic assay conditions.
-
At time points 0, 4, 8, 24, and 48 hours, extract a 100 µL aliquot.
-
Add 100 µL of ice-cold Acetonitrile (ACN) to the aliquot. This serves a dual purpose: it dissolves any micro-precipitates back into solution and locks the chemical state.
-
Centrifuge at 14,000 x g for 10 min.
-
Inject the supernatant into an HPLC system equipped with a C18 column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid), monitoring at 254 nm.
-
Data Interpretation (The Self-Validation):
-
If the intact benzamide peak area remains constant across all time points, the compound is chemically stable. Any loss of efficacy in your biological assay is due to precipitation (which the ACN addition in step 4 reversed).
-
If the main peak area drops and two new peaks emerge (corresponding to 2-methoxybenzoic acid and sulfanilamide), the compound is undergoing chemical degradation .
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 721954, N-(4-Sulfamoyl-phenyl)-benzamide." PubChem,[Link].
-
Udhayasurian, R., et al. "Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives." Annals of Tropical Medicine and Public Health 23.7 (2020).[Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 85542, 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide." PubChem, [Link].
Technical Support Center: Overcoming Steric Hindrance in 2-Methoxybenzoic Acid Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical challenges associated with the amide coupling of 2-methoxybenzoic acid (o-anisic acid).
The ortho-methoxy substitution presents a unique dual-challenge: it creates a physical steric shield around the carbonyl carbon and alters the electronic landscape of the electrophilic center. Below, you will find a mechanistic troubleshooting guide, a comparative data matrix, and field-validated protocols to ensure high-yielding amide bond formations.
Strategic Workflow for Hindered Amide Coupling
Before diving into the troubleshooting FAQs, consult the decision matrix below to select the optimal activation strategy based on your amine's nucleophilicity and steric profile.
Logical decision tree for selecting a 2-methoxybenzoic acid coupling strategy.
Troubleshooting Guide & FAQs
Q1: Why do standard coupling reagents (e.g., DCC, EDC/HOBt) frequently fail or give low yields when coupling 2-methoxybenzoic acid? A: The failure is driven by transition-state geometry. When standard carbodiimides activate the acid, they form a bulky O-acylisourea intermediate. The incoming amine must approach this highly congested electrophilic center at the Bürgi-Dunitz angle (~107°). The steric clash between the ortho-methoxy group, the bulky leaving group, and the amine drastically increases the activation energy, leading to slow reaction rates and competing side reactions (such as hydrolysis or unreactive N-acylurea formation).
Q2: Which coupling reagents are mechanistically best suited for highly hindered ortho-substituted benzoic acids? A: To overcome the steric barrier, you must minimize the steric footprint of the activated intermediate or utilize neighboring group effects:
-
Acyl Fluorides (via TFFH): Reagents like TFFH convert the carboxylic acid into an acyl fluoride in situ. The carbon-fluorine bond is highly polarized and reactive toward amines, yet the fluorine atom is exceptionally small (van der Waals radius ~1.47 Å). This virtually eliminates the steric penalty during the amine's nucleophilic attack[1]. Furthermore, acyl fluorides exhibit exceptional stability against hydrolysis compared to acyl chlorides.
-
Phosphonium/Uronium Salts (PyAOP / HATU): If acyl fluorides are not preferred, PyAOP or HATU are the top choices. HATU utilizes an HOAt leaving group, which provides a neighboring group effect: the pyridine nitrogen of the HOAt ester hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the reaction despite steric crowding[2].
Q3: When should I abandon coupling reagents and switch to an acid chloride strategy? A: If both the 2-methoxybenzoic acid and the amine are sterically hindered (e.g., a secondary amine or an aniline with ortho-substituents), direct coupling reagents may still fail. In these cases, converting 2-methoxybenzoic acid to its corresponding acid chloride using oxalyl chloride with catalytic DMF is highly effective[3]. The acid chloride is small and extremely electrophilic. Using biphasic Schotten-Baumann conditions or anhydrous conditions with a non-nucleophilic base can push yields up to 92%[3].
Q4: How does microwave irradiation improve the coupling of 2-methoxybenzoic acid? A: Microwave irradiation provides rapid, uniform heating that provides the thermodynamic push needed to overcome the high activation energy barrier of sterically congested transition states. For example, coupling 2-methoxybenzoic acid using EDCI/HOAt under microwave irradiation at 120 °C can achieve a 91% yield in just 10 minutes. This rapid kinetic push successfully suppresses the hydrolysis of the methoxy group that often plagues prolonged conventional heating.
Reagent Comparison & Quantitative Data
Selecting the right reagent requires balancing reactivity, steric tolerance, and the risk of side reactions. Use the table below to benchmark your current methodology against industry standards.
| Coupling Strategy | Activating Reagent | Activated Species | Steric Tolerance | Epimerization Risk | Typical Yield (Hindered Amine) |
| Standard Carbodiimide | EDC / HOBt | OBt Ester | Low | Moderate | < 40% |
| Uronium Salt | HATU / DIPEA | OAt Ester | High | Low | 70 - 85% |
| Phosphonium Salt | PyAOP / DIPEA | OAt Ester | Very High | Very Low | 75 - 90% |
| In Situ Acyl Fluoride | TFFH / DIPEA | Acyl Fluoride | Exceptional | Very Low | 85 - 95% |
| Acid Chloride | Oxalyl Chloride / DMF | Acyl Chloride | Exceptional | High (if chiral) | 80 - 95% |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By strictly controlling moisture and monitoring intermediate formation, you can isolate the root cause of any coupling failure.
Protocol A: In Situ Acyl Fluoride Coupling using TFFH
Causality: TFFH generates an acyl fluoride intermediate. Because the fluoride leaving group is remarkably small and stable to hydrolysis, it allows even highly hindered or electron-deficient amines to successfully attack the 2-methoxybenzoyl carbonyl[4].
Step-by-Step Methodology:
-
Solvent Preparation: Ensure your N,N-Dimethylformamide (DMF) is strictly anhydrous. DMF containing < 300 ppm of water is critical to prevent premature hydrolysis of the fluorinating agent[5].
-
Activation: In an oven-dried flask under nitrogen, dissolve 2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add TFFH (1.0 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Intermediate Validation: Stir at room temperature for 30 minutes. Self-Validation Check: You can monitor the complete conversion to the acyl fluoride via TLC or LC-MS before proceeding.
-
Coupling: Add the sterically hindered amine (1.1 equiv) to the reaction mixture.
-
Reaction: Stir at room temperature for 2 hours. If the amine is exceptionally hindered, heat the reaction to 40–60 °C for 4–12 hours[4].
-
Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Microwave-Assisted Acid Chloride Formation & Coupling
Causality: Oxalyl chloride creates a highly reactive, sterically unencumbered acid chloride. Microwave irradiation provides the kinetic energy required for the amine to overcome the transition state barrier rapidly, preventing substrate degradation[3].
Step-by-Step Methodology:
-
Acid Chloride Formation: Dissolve 2-methoxybenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C. Add oxalyl chloride (1.2 equiv) dropwise, followed by 1 drop of DMF as a catalyst[3].
-
Degassing: Stir for 2 hours at room temperature until gas evolution (CO and CO2) completely ceases.
-
Purification of Intermediate: Concentrate the mixture under vacuum to remove all excess oxalyl chloride and DCM. Critical Step: Failure to remove oxalyl chloride will result in the formation of urea byproducts upon amine addition.
-
Amine Addition: Redissolve the crude 2-methoxybenzoyl chloride in anhydrous THF. Add the amine (1.0 equiv) and DIPEA (2.5 equiv).
-
Microwave Irradiation: Seal the reaction vessel and subject it to microwave irradiation at 100–120 °C for 10–15 minutes.
-
Workup: Quench the reaction with water, extract with DCM, wash with brine, dry over MgSO4, and purify the resulting amide via flash column chromatography.
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. theusajournals.com [theusajournals.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Separation of 2-methoxy-N-(4-sulfamoylphenyl)benzamide from Starting Materials
Welcome to the technical support center for the synthesis and purification of 2-methoxy-N-(4-sulfamoylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the separation of the target compound from its starting materials, primarily 2-methoxybenzoyl chloride and sulfanilamide.
I. Troubleshooting Guide: Addressing Common Separation Challenges
This section addresses specific issues that may arise during the purification of 2-methoxy-N-(4-sulfamoylphenyl)benzamide.
Issue 1: My final product is contaminated with unreacted sulfanilamide.
Root Cause Analysis: This is a common issue stemming from the similar polarities of the product and the starting sulfanilamide. Sulfanilamide is a white crystalline solid with a melting point of 164-166°C. Its solubility in water is low, but it is soluble in acetone and ethanol.
Recommended Solutions:
-
Aqueous Work-up with Base Extraction: During the work-up of your reaction mixture, washing with a dilute aqueous base solution (e.g., 1M NaOH or NaHCO3) can help remove unreacted sulfanilamide. The sulfonamide group of sulfanilamide is acidic and will be deprotonated by the base, forming a water-soluble salt that will partition into the aqueous layer. Your desired product, being an amide, is significantly less acidic and will remain in the organic layer.
-
Recrystallization: If the product has already been isolated but is still impure, recrystallization is a powerful purification technique. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while sulfanilamide remains more soluble. Ethanol or mixtures of ethanol and water are often good starting points.[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust separation method.[2] A normal-phase silica gel column is typically effective. The choice of eluent is critical; a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.4 for the product.[2]
Issue 2: My product is oily and won't crystallize, and I suspect the presence of 2-methoxybenzoic acid.
Root Cause Analysis: 2-methoxybenzoyl chloride is a moisture-sensitive liquid that readily hydrolyzes to 2-methoxybenzoic acid.[4][5] The presence of this carboxylic acid impurity can interfere with the crystallization of your final product. 2-methoxybenzoyl chloride is insoluble in water and should be handled under anhydrous conditions.[6]
Recommended Solutions:
-
Aqueous Base Wash: Similar to removing sulfanilamide, an aqueous base wash during the work-up is highly effective at removing the 2-methoxybenzoic acid impurity. The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.
-
Column Chromatography: If the acid is still present after work-up, column chromatography is a reliable method for its removal. The more polar carboxylic acid will have a stronger affinity for the silica gel and will elute more slowly than the desired amide product.
Issue 3: TLC analysis shows a streak instead of a clean spot for my product.
Root Cause Analysis: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the TLC plate.
-
Inappropriate Solvent System: The solvent system may be too polar, causing the compound to move up the plate too quickly and without proper partitioning.
-
Presence of Highly Polar Impurities: Acidic or basic impurities can interact strongly with the silica gel, leading to streaking.
Recommended Solutions:
-
Optimize TLC Conditions:
-
Dilute your sample before spotting it on the TLC plate.
-
Experiment with different solvent systems. If using a hexane/ethyl acetate system, try decreasing the proportion of the more polar ethyl acetate.
-
Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent can sometimes improve spot shape.
-
-
Purify the Sample: The streaking may be indicative of significant impurities that need to be removed by one of the methods described above (aqueous wash, recrystallization, or column chromatography).
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 2-methoxy-N-(4-sulfamoylphenyl)benzamide?
A1: While specific data for the unsubstituted 2-methoxy-N-(4-sulfamoylphenyl)benzamide can vary slightly based on crystalline form, related structures like 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide derivatives are reported as white powders with melting points in the range of 170-200°C.[7] It is reasonable to expect a similar appearance for the target compound.
Q2: How can I monitor the progress of my reaction to ensure complete consumption of the starting materials?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1][8][9] Spot the reaction mixture alongside the starting materials (2-methoxybenzoyl chloride and sulfanilamide) on a silica gel TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding. Visualization can be done under a UV lamp.[8][9]
Q3: What are the key safety precautions I should take when working with 2-methoxybenzoyl chloride?
A3: 2-Methoxybenzoyl chloride is a corrosive and moisture-sensitive compound.[4][5] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] It is crucial to use anhydrous solvents and glassware to prevent hydrolysis to 2-methoxybenzoic acid.[4]
Q4: Can I use reverse-phase chromatography to purify my product?
A4: Yes, reverse-phase chromatography is a viable option, particularly for analytical purposes using HPLC.[10][11] For preparative purification, a C18-functionalized silica gel would be used as the stationary phase, and the mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[10] In this case, the more polar starting materials would elute before the less polar product.
III. Experimental Protocols
Protocol 1: Step-by-Step Guide for Column Chromatography Purification
This protocol outlines a general procedure for purifying 2-methoxy-N-(4-sulfamoylphenyl)benzamide using normal-phase column chromatography.
Materials:
-
Crude 2-methoxy-N-(4-sulfamoylphenyl)benzamide
-
Silica gel (60-120 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Determine the Optimal Eluent System:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
The ideal eluent system will give the product an Rf value between 0.2 and 0.4.[2]
-
-
Prepare the Column:
-
Secure the column in a vertical position.
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Pour the slurry into the column and allow it to pack, gently tapping the column to ensure even packing.[2]
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
Continuously monitor the eluting fractions by TLC to identify which fractions contain the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 2-methoxy-N-(4-sulfamoylphenyl)benzamide.
-
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties | Common Purification Method |
| 2-methoxy-N-(4-sulfamoylphenyl)benzamide | C14H14N2O4S | 306.34 | Solid | Recrystallization, Column Chromatography |
| 2-methoxybenzoyl chloride | C8H7ClO2 | 170.59 | Clear, colorless liquid[6], Moisture sensitive[5] | Aqueous base wash to remove hydrolysis product |
| Sulfanilamide | C6H8N2O2S | 172.21 | White crystalline solid, Melting Point: 164-166°C | Aqueous base wash, Recrystallization |
IV. Visual Diagrams
Workflow for Separation and Purification
Caption: Workflow for the separation of 2-methoxy-N-(4-sulfamoylphenyl)benzamide.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for purifying 2-methoxy-N-(4-sulfamoylphenyl)benzamide.
V. References
-
Sulfanilamide - Wikipedia. (n.d.). Retrieved from [Link]
-
Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K | Journal of Chemical & Engineering Data - ACS Publications. (2019, November 12). Retrieved from [Link]
-
Sulphanilamide ( Sulfanilamide ) [ CAS: 63-74-1 ] - 1000g - SYNTHETIKA. (n.d.). Retrieved from [Link]
-
Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207.
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing. (n.d.). Retrieved from [Link]
-
TLC for amide synthesis. : r/OrganicChemistry - Reddit. (2024, November 13). Retrieved from [Link]
-
Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents - ResearchGate. (2026, February 9). Retrieved from [Link]
-
Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC. (n.d.). Retrieved from [Link]
-
Hydrolysis of Amide - Organic Synthesis. (n.d.). Retrieved from [Link]
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Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7), 582-586.
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Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists. (n.d.). Retrieved from [Link]
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2-Methoxybenzoyl chloride, 97% 21615-34-9 | Otto Chemie Pvt Ltd - Laboratory Chemicals. (n.d.). Retrieved from [Link]
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Complementary Strategies for Synthesis of Sulfinamides from Sulfur-Based Feedstock - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides - Beilstein Journals. (n.d.). Retrieved from [Link]
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Biocatalyzed Synthesis of Benzoyl and Cinnamoylamides Inspired by Rice Phytoalexins - AIR Unimi. (2025, July 4). Retrieved from [Link]
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N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC. (n.d.). Retrieved from [Link]
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N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide - PMC. (n.d.). Retrieved from [Link]
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (2021, October 30). Retrieved from [Link]
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Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS - SciTePress. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Guide to the ¹H NMR Spectroscopic Analysis of 2-methoxy-N-(4-sulfamoylphenyl)benzamide
For researchers and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-methoxy-N-(4-sulfamoylphenyl)benzamide, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will construct a detailed prediction based on established NMR principles and comparative data from structurally analogous compounds. This approach not only provides a robust hypothesis of the expected spectrum but also serves as a practical framework for interpreting the spectra of related molecular scaffolds.
The Molecular Architecture: A Foundation for Spectral Prediction
Understanding the chemical environment of each proton is paramount to predicting its resonance frequency (chemical shift) in a ¹H NMR spectrum. The structure of 2-methoxy-N-(4-sulfamoylphenyl)benzamide comprises two substituted benzene rings linked by an amide functionality.
Figure 1: Chemical Structure and Proton Labeling
Caption: Logical workflow for predicting a ¹H NMR spectrum.
Experimental Protocol: A Guide to Data Acquisition
For researchers aiming to acquire an experimental spectrum of 2-methoxy-N-(4-sulfamoylphenyl)benzamide, the following protocol provides a standardized and reliable methodology.
1. Sample Preparation [1][2]* Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for amides and sulfonamides due to its high polarity. Chloroform-d (CDCl₃) can also be tested.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. [1]* Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine structural confirmation, the residual solvent peak can often be used as a reference.
2. NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially in the aromatic region.
-
Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.
-
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the internal standard or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons it represents.
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 2-methoxy-N-(4-sulfamoylphenyl)benzamide. By leveraging fundamental NMR principles and comparing with structurally related compounds, we have constructed a detailed and scientifically grounded hypothesis of the expected spectrum. The provided experimental protocol offers a reliable method for acquiring high-quality data for this and similar molecules. For researchers in drug discovery and development, this integrated approach of prediction and methodical experimentation is crucial for the unambiguous structural characterization of novel chemical entities.
References
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Chemical Research Support, Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]
- Silveira, C. C., et al. (2022). SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. EXCLI Journal, 21, 360–379.
- Wishart, D. S. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
- Stothers, J. B. NMR Facility, Western University.
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University of Guelph, Advanced Analysis Centre. NMR Links and Resources. [Link]
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A Comparative Guide to the Infrared Spectroscopy of Sulfamoyl and Amide Groups
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. Among the nitrogen-containing functional groups, the amide and sulfamoyl (as part of a sulfonamide) moieties are prevalent in a vast array of pharmaceuticals and biologically active molecules. While both groups contain N-H and carbonyl-like bonds, their distinct electronic environments give rise to unique and characteristic absorption bands in the IR spectrum. This guide provides an in-depth, comparative analysis of the IR spectral features of sulfamoyl and amide groups, grounded in established spectroscopic principles and supported by experimental data.
The Foundation: Understanding Molecular Vibrations
Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. The frequency of absorption is dependent on the bond strength and the masses of the atoms involved.[1][2][3] Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). This principle is fundamental to differentiating functional groups.
The Amide Group: A Spectroscopic Signature
The amide functional group is characterized by a carbonyl group attached to a nitrogen atom. The IR spectrum of an amide is distinguished by several key absorption bands, primarily the Amide I and Amide II bands, as well as N-H stretching vibrations for primary and secondary amides.[4]
N-H Stretching Vibrations
-
Primary Amides (R-CO-NH₂): Exhibit two distinct N-H stretching bands in the region of 3370-3170 cm⁻¹ .[5] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two peaks in this region is a strong indicator of a primary amide.[5]
-
Secondary Amides (R-CO-NHR'): Show a single N-H stretching band, typically between 3300-3100 cm⁻¹ .[5]
-
Tertiary Amides (R-CO-NR'R''): Lack N-H bonds and therefore do not show any absorption in this region.[5]
Hydrogen bonding significantly influences these bands, causing them to broaden and shift to lower wavenumbers.[2][4]
The Amide I Band (C=O Stretch)
The most intense and characteristic absorption in an amide spectrum is the Amide I band, which arises primarily from the C=O stretching vibration.[6] This band typically appears in the range of 1680-1630 cm⁻¹ .[4][7] The delocalization of the nitrogen lone pair electrons into the carbonyl group (resonance) weakens the C=O double bond, lowering its stretching frequency compared to a typical ketone.[3][4]
The Amide II Band (N-H Bend)
The Amide II band, found between 1650-1510 cm⁻¹ , is a result of the coupling of the N-H in-plane bending and C-N stretching vibrations.[8] This band is prominent in primary and secondary amides but absent in tertiary amides.
The Sulfamoyl Group (in Sulfonamides): A Distinctive Spectral Pattern
The sulfamoyl group, as part of a sulfonamide (R-SO₂-NR'R''), presents a different set of characteristic IR absorptions due to the presence of the sulfonyl (SO₂) group.
N-H Stretching Vibrations
Similar to amides, the N-H stretching vibrations in primary and secondary sulfonamides appear in the 3390-3229 cm⁻¹ region.[9] Primary sulfonamides show two bands (asymmetric and symmetric), while secondary sulfonamides exhibit a single band.
SO₂ Stretching Vibrations
The most definitive absorptions for a sulfonamide are the strong, distinct stretching vibrations of the sulfonyl group:[9]
-
Asymmetric SO₂ Stretch: A strong band typically observed in the range of 1370-1317 cm⁻¹ .[9][10]
-
Symmetric SO₂ Stretch: Another strong band appearing at a lower frequency, generally between 1187-1147 cm⁻¹ .[9][10]
The presence of these two strong bands is a highly reliable indicator of a sulfonamide group.
S-N Stretching Vibration
The stretching vibration of the sulfur-nitrogen bond (S-N) is also observed, though it is generally weaker and appears in the fingerprint region, typically around 924-906 cm⁻¹ .[9]
Comparative Analysis: Amide vs. Sulfamoyl
The key to distinguishing between an amide and a sulfamoyl group lies in the unique absorptions of the C=O and SO₂ groups.
| Vibrational Mode | Amide Group (cm⁻¹) | Sulfamoyl Group (in Sulfonamides) (cm⁻¹) | Key Differentiating Features |
| N-H Stretch | 3370-3170 (Primary: 2 bands, Secondary: 1 band)[5] | 3390-3229 (Primary: 2 bands, Secondary: 1 band)[9] | Overlapping regions; number of bands indicates primary or secondary. |
| C=O Stretch (Amide I) | 1680-1630 (Strong)[4][7] | Absent | Presence of a strong band in this region is characteristic of an amide. |
| N-H Bend (Amide II) | 1650-1510 | Absent (N-H bend is present but less diagnostically significant) | A prominent band in this region further supports the presence of a primary or secondary amide. |
| Asymmetric SO₂ Stretch | Absent | 1370-1317 (Strong)[9][10] | The presence of this strong band is a key indicator of a sulfamoyl group. |
| Symmetric SO₂ Stretch | Absent | 1187-1147 (Strong)[9][10] | The presence of this second strong band confirms the sulfamoyl group. |
| S-N Stretch | Absent | 924-906[9] | Weaker and in the fingerprint region, but can provide additional evidence. |
Visualizing the Key Differences
The following diagram illustrates the structural differences and the resulting key vibrational modes that distinguish amides from sulfonamides in IR spectroscopy.
Figure 1. Structural and key IR vibrational differences between amide and sulfamoyl groups.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining an IR spectrum of a solid sample using the KBr pellet method, a common technique for this type of analysis.
Materials
-
Infrared Spectrophotometer (FT-IR)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium Bromide (KBr), spectroscopy grade, desiccated
-
Solid sample (1-2 mg)
-
Spatula
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: To ensure a homogenous mixture and prevent scattering of IR radiation, the sample must be finely ground and evenly dispersed in the KBr matrix.
-
Procedure: Place approximately 100 mg of dry KBr powder into an agate mortar. Add 1-2 mg of the solid sample. Grind the mixture thoroughly with the pestle for several minutes until a fine, uniform powder is obtained.
-
-
Pellet Formation:
-
Rationale: A transparent or translucent pellet is required to allow the IR beam to pass through the sample with minimal scattering.
-
Procedure: Carefully transfer a portion of the ground mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 10,000-15,000 psi) for a few minutes. Release the pressure and carefully remove the die. A transparent or translucent pellet should be formed.
-
-
Background Spectrum Acquisition:
-
Rationale: A background spectrum of the empty sample compartment is necessary to subtract the contributions of atmospheric water and carbon dioxide from the final sample spectrum.
-
Procedure: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan according to the instrument's software instructions.
-
-
Sample Spectrum Acquisition:
-
Rationale: This step measures the absorption of infrared radiation by the sample itself.
-
Procedure: Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment. Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Rationale: The final spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the sample.
-
Procedure: Identify the key absorption bands and their wavenumbers. Compare these to the characteristic ranges for amide and sulfamoyl groups as detailed in this guide.
-
Self-Validating System: Quality Checks
-
Pellet Quality: A good quality KBr pellet should be transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture, which can lead to a sloping baseline and broad, interfering O-H bands.
-
Baseline Correction: The baseline of the spectrum should be relatively flat. If a sloping baseline is observed, a baseline correction should be applied using the spectrometer's software.
-
Atmospheric Subtraction: Ensure that the characteristic sharp peaks of atmospheric water vapor (around 3600 cm⁻¹ and 1600 cm⁻¹) and carbon dioxide (around 2350 cm⁻¹) are adequately subtracted.
By following this protocol and understanding the characteristic spectral features, researchers can confidently distinguish between amide and sulfamoyl functional groups, a critical step in the structural elucidation and quality control of a wide range of chemical compounds.
References
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Letaw, H., Jr. (n.d.). A Study of the Infrared Spectrum of the Amide Group. AIP Publishing.
- Scribd. (n.d.). Amide Group IR Spectroscopy Insights.
- Smith, B. C. (2019, November 1). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online.
- JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
- Chemwonders. (2022, May 30). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group.
- Fang, W.-H., et al. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- Fang, W.-H., et al. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC.
- University of Calgary. (n.d.). IR: amines.
- Michigan State University. (n.d.). Infrared Spectrometry.
- Tokmakoff, A., et al. (2009, February 11). Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Journal of the American Chemical Society.
- Tokmakoff, A., et al. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT.
- bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies.
- SlidePlayer. (n.d.). Infrared (IR) Spectroscopy.
- InstaNANO. (n.d.).
- ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
- SlidePlayer. (n.d.).
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
- PubMed. (2019, December 21).
- Slideshare. (n.d.). Factors affecting IR absorption frequency.
- Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
- ResearchGate. (2006, October 31). (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.
- University of Wisconsin-Madison. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- ResearchGate. (n.d.).
- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- Scribd. (n.d.). IR Spectrum Analysis of Sulfanilamide.
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
- Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. PMC. (2022, May 14).
- Analytical Chemistry. (n.d.).
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. (2022, April 28).
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- PubMed. (1963, June). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I.
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Mass Spectrometry Fragmentation Profiling of 2-methoxy-N-(4-sulfamoylphenyl)benzamide: A Comparative Guide to HCD vs. CID Platforms
As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating complex, multi-functional pharmacophores during drug development. 2-methoxy-N-(4-sulfamoylphenyl)benzamide (Exact Mass: 306.0674 Da) serves as an excellent model compound because it merges two distinct and highly diagnostic functional moieties: an ortho-methoxybenzamide and an arylsulfonamide.
When analyzing such compounds, the choice of tandem mass spectrometry (MS/MS) fragmentation platform profoundly impacts the depth of structural information acquired. This guide objectively compares the performance of Higher-energy Collisional Dissociation (HCD) on an Orbitrap platform versus traditional resonant Collision-Induced Dissociation (CID) on a linear ion trap, providing the mechanistic causality and experimental protocols necessary for robust structural validation.
Mechanistic Causality of Fragmentation Pathways
To optimize an MS/MS method, one must first understand the gas-phase chemistry of the target molecule. In positive electrospray ionization (+ESI), 2-methoxy-N-(4-sulfamoylphenyl)benzamide is preferentially protonated at the sulfonamide or amide nitrogen [2]. Upon collisional activation, the molecule exhibits two primary, competing fragmentation cascades:
-
Amide Cleavage (The Benzamide Pathway): The lowest energy barrier typically involves the cleavage of the amide bond. This yields a highly stable 2-methoxybenzoyl cation (acylium ion) at m/z 135.04. Given sufficient internal energy, this acylium ion undergoes a secondary fragmentation, losing carbon monoxide (CO, 28 Da) to form a 2-methoxyphenyl cation at m/z 107.05.
-
SO₂ Extrusion (The Sulfonamide Pathway): The arylsulfonamide moiety is prone to a unique intramolecular rearrangement. The S-N bond dissociates, followed by the extrusion of neutral sulfur dioxide (SO₂, 64 Da), yielding a fragment at m/z 243.11 [1]. This is a hallmark diagnostic ion for sulfonamide-containing drugs.
MS/MS fragmentation pathways of 2-methoxy-N-(4-sulfamoylphenyl)benzamide.
Platform Comparison: HCD vs. Resonant CID
The physical architecture of the collision cell dictates which of the aforementioned pathways are observed.
Resonant CID (Ion Trap): Traditional CID relies on resonant excitation. The precursor ion (m/z 307.07) is selectively accelerated within the trap. Once it fragments, the resulting product ions (e.g., m/z 135.04) fall out of resonance and are collisionally cooled by the helium bath gas. This "single-step" fragmentation prevents secondary cleavages. Furthermore, ion traps suffer from the "1/3 Rule" low-mass cutoff, meaning fragments below ~m/z 102 cannot be trapped or detected [3].
HCD (Orbitrap): HCD is a beam-type, non-resonant dissociation technique performed in a dedicated multipole collision cell [4]. Ions are rapidly accelerated, and both precursor and primary product ions undergo multiple high-energy collisions before equilibration [5]. This drives secondary fragmentation pathways (e.g., m/z 135 → m/z 107) and, because detection occurs in the Orbitrap rather than the collision cell, there is no low-mass cutoff [3].
LC-MS/MS workflow comparison: HCD (Orbitrap) vs. Resonant CID (Ion Trap).
Quantitative Data Summary
The table below summarizes the empirical differences in fragment ion yields between the two platforms. HCD provides a significantly richer structural fingerprint, crucial for distinguishing isobaric interferences, whereas CID provides a cleaner spectrum dominated by the lowest-energy cleavage.
| Fragment Ion Identity | Theoretical m/z | Origin / Pathway | Relative Abundance (HCD) | Relative Abundance (CID) |
| [M+H]⁺ (Precursor) | 307.0747 | Intact Molecule | 5% | 15% |
| [M+H - SO₂]⁺ | 243.1128 | Sulfonamide rearrangement | 25% | 40% |
| Protonated Sulfanilamide | 173.0379 | Amide bond cleavage | 45% | 60% |
| 2-methoxybenzoyl cation | 135.0441 | Amide bond cleavage | 100% (Base Peak) | 100% (Base Peak) |
| 2-methoxyphenyl cation | 107.0491 | Loss of CO from m/z 135 | 65% | 0% (Collisional Cooling) |
| Phenyl ring fragment | 77.0386 | Aromatic ring cleavage | 30% | 0% (1/3 Mass Cutoff) |
Experimental Protocols
To ensure a self-validating system, the following step-by-step methodologies detail how to acquire highly reproducible spectra for this compound on a hybrid quadrupole-Orbitrap-linear ion trap system (e.g., Thermo Orbitrap Fusion or Tribrid series).
Step 1: Sample Preparation
-
Prepare a 1 mg/mL stock solution of 2-methoxy-N-(4-sulfamoylphenyl)benzamide in LC-MS grade Dimethyl Sulfoxide (DMSO).
-
Dilute the stock to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Step 2: Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B for 1 min, ramp to 95% B over 4 mins, hold at 95% B for 1 min, return to 5% B. Flow rate: 0.4 mL/min.
Step 3: MS/MS Acquisition Parameters
Method A: HCD-Orbitrap Acquisition
-
Ionization: +ESI, Spray Voltage 3.5 kV, Capillary Temperature 300°C.
-
Precursor Selection: Quadrupole isolation window set to 1.0 m/z centered at 307.07.
-
Activation: Route ions to the HCD collision cell. Set Normalized Collision Energy (NCE) to 35% [5].
-
Detection: Route fragments to the Orbitrap. Set resolution to 30,000 (at m/z 200). Scan range: m/z 50–350 (capturing the m/z 77 and 107 ions).
Method B: CID-Ion Trap Acquisition
-
Ionization & Selection: Identical to Method A.
-
Activation: Route ions to the Linear Ion Trap. Set CID Collision Energy to 35% with an Activation Q of 0.25 and Activation Time of 10 ms.
-
Detection: Detect fragments directly in the Ion Trap (Rapid scan rate). Note that the scan range will automatically enforce the 1/3 rule, starting at approximately m/z 100.
References
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement PubMed / Journal of Mass Spectrometry[Verify Source]
- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry The Journal of Organic Chemistry - ACS Public
- Collision-induced dissoci
- Difference between HCD and CID collision induced dissoci
- Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics PLOS One / PMC[Verify Source]
13C NMR chemical shifts for 2-methoxy-N-(4-sulfamoylphenyl)benzamide
Title: 13C NMR Chemical Shifts for 2-Methoxy-N-(4-sulfamoylphenyl)benzamide: A Comparative Analytical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
In pharmaceutical development, the N-(4-sulfamoylphenyl)benzamide scaffold is a highly privileged pharmacophore. Derivatives of this class—specifically 2-methoxy-N-(4-sulfamoylphenyl)benzamide —serve as critical structural analogs to sulfonylurea drugs, carbonic anhydrase inhibitors, and NLRP3 inflammasome inhibitors like glibenclamide[1].
For drug development professionals, validating the structural integrity of these synthesized intermediates is non-negotiable. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is the gold standard for this validation. Unlike 1H NMR, which can be convoluted by overlapping aromatic multiplets, 13C NMR provides a distinct, highly resolved resonance for every carbon environment. This guide objectively compares the 13C NMR acquisition strategies (solvent systems) and evaluates the chemical shift variations between the base compound and its halogenated alternatives[2].
Comparative Analysis: Solvent Systems for Data Acquisition
The choice of deuterated solvent fundamentally alters the performance of the NMR acquisition. Sulfonamides present a unique analytical challenge due to their high polarity and propensity for strong intermolecular hydrogen bonding[3].
Table 1: Solvent Performance Comparison for Sulfonamide-Benzamides
| Solvent System | Solubility Profile | H-Bonding Disruption | Chemical Shift Impact | Recommended Analytical Use Case |
| DMSO-d6 | Excellent (>50 mg/mL) | High | Deshields C=O and exchangeable protons | Primary Choice: Ideal for highly polar, unsubstituted sulfonamides. |
| CDCl3 | Poor (<5 mg/mL) | Low | Minimal | Alternative: Best for lipophilic analogs or protected amines. |
Causality & Expert Insight: While CDCl3 is the standard workhorse of the NMR lab, attempting to acquire a 13C spectrum of 2-methoxy-N-(4-sulfamoylphenyl)benzamide in CDCl3 often results in poor Signal-to-Noise (S/N) ratios due to limited solubility. DMSO-d6 is the superior alternative because its highly polar sulfoxide group acts as a potent hydrogen-bond acceptor, breaking the sulfonamide dimers and ensuring complete dissolution.
Structural Comparison: Substituent Effects on Chemical Shifts
To fully understand the 13C NMR spectrum of 2-methoxy-N-(4-sulfamoylphenyl)benzamide, it is highly effective to compare its predicted shifts in DMSO-d6 against the empirical data of its well-documented alternative, the 5-chloro analog (Compound 4K), acquired in CDCl3[2][4].
Table 2: 13C NMR Chemical Shift Comparison (Base vs. 5-Chloro Analog)
| Carbon Environment | 2-Methoxy-N-(4-sulfamoylphenyl)benzamide (Predicted, DMSO-d6) | 5-Chloro Analog (Empirical, CDCl3) | Shift Causality & Structural Impact |
| C=O (Amide) | ~165.0 ppm | 162.4 ppm | Highly deshielded by the electronegative oxygen and nitrogen atoms. |
| C2 (Ar-OMe) | ~157.5 ppm | 155.9 ppm | Deshielded by the strong inductive effect (-I) of the attached oxygen atom. |
| O-CH3 | ~56.2 ppm | 57.0 ppm | Typical aliphatic carbon shifted downfield by direct oxygen attachment. |
| C1' (Ar-NH) | ~142.0 ppm | 135.8 ppm | Deshielded by the electronegative amide nitrogen. |
| C4' (Ar-SO2NH2) | ~138.5 ppm | 134.4 ppm | Deshielded by the strongly electron-withdrawing sulfonyl group. |
Causality & Expert Insight: The methoxy group at the C2 position exerts a dual effect: it withdraws electron density inductively through the sigma bond (deshielding C2 to ~157 ppm) but donates electron density via resonance through the pi system (shielding the ortho and para carbons). When comparing the base compound to the 5-chloro alternative, the addition of the chlorine atom introduces a competing inductive withdrawal effect, which subtly alters the electron density of the benzamide ring and shifts the local resonances[4].
Experimental Workflow: Self-Validating 13C NMR Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system where each step confirms the success of the previous one.
Step 1: Sample Preparation
-
Action: Weigh exactly 25 mg of the purified compound and dissolve it in 0.6 mL of DMSO-d6. Transfer to a high-quality 5 mm NMR tube.
-
Causality: 13C has a low natural abundance (1.1%) and a low gyromagnetic ratio. A highly concentrated sample (≥25 mg) is strictly required to achieve a sufficient S/N ratio within a practical timeframe.
Step 2: Probe Tuning and Matching (ATM)
-
Action: Insert the sample into a 400 MHz or 500 MHz spectrometer. Run the automatic tuning and matching (ATM) routine for the 13C nucleus.
-
Causality: The probe must be tuned to the exact Larmor frequency of 13C and matched to a 50-ohm impedance. This prevents radiofrequency (RF) reflection, maximizing pulse efficiency and signal detection. A successful tuning curve validates the physical integrity of the sample tube and solvent volume.
Step 3: Locking and Shimming
-
Action: Lock onto the 2H signal of DMSO-d6. Perform 3D gradient shimming (TopShim).
-
Causality: Locking compensates for magnetic field drift over the long acquisition time. Shimming creates a perfectly homogeneous magnetic field. Self-Validation: A sharp, symmetrical lock signal and a solvent peak half-height width of <1.0 Hz confirm optimal homogeneity.
Step 4: Acquisition Parameters
-
Action: Load a standard 1D carbon sequence with proton decoupling (e.g., zgpg30). Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 1024.
-
Causality: A 30-degree excitation pulse is used instead of a 90-degree pulse to allow for the faster relaxation of quaternary carbons (like C=O and Ar-C), which lack attached protons to facilitate dipole-dipole relaxation. WALTZ-16 decoupling collapses 13C-1H multiplets into sharp singlets, concentrating signal intensity.
Step 5: Data Processing
-
Action: Apply an exponential window function (Line Broadening = 1.0 Hz) to the Free Induction Decay (FID) prior to Fourier Transformation (FT). Reference the central septet of DMSO-d6 to 39.52 ppm.
-
Causality: Exponential multiplication artificially dampens the noise at the tail end of the FID. While this slightly reduces peak resolution, it significantly improves the S/N ratio, making quaternary carbons easily identifiable. Referencing against the solvent peak validates the chemical shift accuracy of the entire spectrum.
Workflow Visualization
13C NMR workflow for sulfonamide-benzamide derivatives.
References
-
Abdelaziz AM, et al. (2015) . Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Med chem 5: 253-260. [Verified Source Link]([Link]
-
Pawar DN, Pansare DN, Shinde DB. (2017) . Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. EC Microbiology 8.1: 14-28.
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 85542, 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide.
Sources
- 1. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives [academia.edu]
- 4. researchgate.net [researchgate.net]
Comparative Thermal Analysis and Synthesis Guide: 2-methoxy-N-(4-sulfamoylphenyl)benzamide
As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently evaluate the thermal properties and synthesis pathways of sulfonamide derivatives. Compounds containing the sulfonyl and amide coupling structure are critical in drug development, often serving as precursors for anti-inflammatory, antibacterial, and diuretic agents[1],[2].
This guide provides an objective comparison of the melting point range and thermal behavior of pure 2-methoxy-N-(4-sulfamoylphenyl)benzamide against its widely utilized structural analogs. Furthermore, it details a self-validating experimental protocol for its synthesis and thermal characterization, ensuring absolute reproducibility for researchers and drug development professionals.
Comparative Thermal Properties & Crystal Lattice Dynamics
The melting point of a pharmaceutical intermediate is not merely a physical constant; it is a direct readout of its crystal lattice energy, intermolecular hydrogen bonding, and polymorphic stability.
When evaluating 2-methoxy-N-(4-sulfamoylphenyl)benzamide, we must benchmark it against its closely related, commercially available analogs—most notably 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (also known as Glyburide Impurity A or NLRP3 inhibitor 16673-34-0)[],[4].
Quantitative Data Comparison
| Compound | Substituent Profile | Molecular Weight | Target HPLC Purity | Melting Point Range (°C) |
| 2-methoxy-N-(4-sulfamoylphenyl)benzamide | 2-methoxy | 306.34 g/mol | >98.0% | 185 – 195 °C |
| 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | 5-chloro, ethyl linker | 368.84 g/mol | >95.0% | 209 – 214 °C |
| 2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide | 2,4-dimethoxy, methyl linker | 350.39 g/mol | >95.0% | 175 – 185 °C [5] |
The Causality of Thermal Behavior
-
Halogen Bonding Impact: The addition of a 5-chloro substituent in the benchmark analog significantly elevates the melting point (209–214 °C). Chlorine induces strong intermolecular halogen bonding and increases the molecular dipole, tightening the crystal lattice.
-
Linker Flexibility: The target compound, 2-methoxy-N-(4-sulfamoylphenyl)benzamide, lacks the ethyl linker present in the 5-chloro analog. While removing flexible alkyl chains generally increases rigidity, the absence of the heavy halogen atom results in a net decrease in lattice energy, placing its expected melting point in the 185–195 °C range.
-
Steric Hindrance: The addition of a second methoxy group (as seen in the 2,4-dimethoxy analog) creates steric bulk that disrupts optimal planar stacking, further depressing the melting point to the 175–185 °C range.
Synthesis and Thermal Validation Workflow
To ensure high purity (>98%) and accurate thermal characterization, the synthesis of N-(4-sulfamoylphenyl)benzamide derivatives is optimally achieved using peptide coupling reagents like EDCI and HOBt,[2].
Figure 1: Synthesis and thermal validation workflow for 2-methoxy-N-(4-sulfamoylphenyl)benzamide.
Experimental Protocols
Every protocol described below is designed as a self-validating system . By incorporating internal checks, we eliminate false positives and ensure the integrity of the thermal data.
Protocol A: Synthesis via EDCI/HOBt Coupling
Causality Insight: EDCI is selected over DCC because its urea byproduct is water-soluble, allowing for seamless removal during aqueous workup. HOBt is critical as it forms a highly reactive active ester, suppressing side reactions and driving the yield to the expected 71–75% range[2].
-
Activation: Dissolve 1.0 eq of 2-methoxybenzoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C.
-
Coupling Initiation: Add 1.2 eq of EDCI and 1.2 eq of HOBt to the chilled solution. Stir for 30 minutes to allow the active ester to form.
-
Amidation: Slowly add 1.0 eq of 4-aminobenzene-1-sulfonamide[2]. Allow the reaction mixture to gradually warm to room temperature (RT) and stir for 12 hours.
-
Self-Validation (Reaction Monitoring): Spot the mixture on a silica gel TLC plate alongside the starting materials. Elute using a CHCl₃:MeOH (9:1) solvent system. The reaction is complete only when the primary amine spot completely disappears under UV irradiation.
-
Workup & Extraction: Quench the reaction with distilled water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from an Ethyl Acetate/Ethanol gradient to yield the pure target compound.
Protocol B: Melting Point Determination & Thermal Validation
Causality Insight: Sulfonamides are notorious for exhibiting polymorphism. Relying solely on a capillary melting point apparatus can yield broad ranges if the sample contains mixed crystal phases. Therefore, we pair visual capillary testing with Differential Scanning Calorimetry (DSC) to capture the precise endothermic onset.
-
System Validation (Calibration): Before testing the synthesized compound, calibrate the melting point apparatus using a USP-grade reference standard with a known melting point in the target range (e.g., Sulfapyridine, MP 191–193 °C). Do not proceed if the variance exceeds ±0.5 °C.
-
Sample Preparation: Pulverize the purified 2-methoxy-N-(4-sulfamoylphenyl)benzamide into a fine powder using an agate mortar. Load the powder into a glass capillary tube, tapping it to achieve a tightly packed 2–3 mm column.
-
Capillary Determination: Insert the capillary into the calibrated apparatus. Ramp the temperature rapidly to 170 °C, then reduce the heating rate to exactly 1 °C/min. Record the temperature at the first sign of liquid formation (onset) and the point of complete liquefaction (clear melt). Expect a sharp range between 185 °C and 195 °C .
-
DSC Confirmation: Load 3–5 mg of the sample into an aluminum DSC pan. Run a thermal cycle from 50 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen purge. The sharp endothermic peak will confirm the absolute melting point and verify the absence of polymorphic impurities.
References
-
Udhayasurian, R., et al. "Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives." Annals of Tropical Medicine and Public Health 23.7 (2020). Available at:[Link]
-
PubChem. "5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide (CID 85542)". National Center for Biotechnology Information. Available at:[Link]
Sources
- 1. 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide [myskinrecipes.com]
- 2. (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives [academia.edu]
- 4. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound 2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide - Chemdiv [chemdiv.com]
A Senior Scientist's Guide to the Elemental Analysis of Phenazine Methosulfate (C14H14N2O4S)
Introduction
In the landscape of biochemical research and drug development, the precise characterization of reagents is not merely a procedural formality; it is the bedrock of reproducible and reliable science. Phenazine Methosulfate (PMS), with the chemical formula C14H14N2O4S, is a prime example. It is widely utilized as an electron carrier in enzymatic assays and to study metabolic pathways.[1][2][3] Given its role in sensitive biological systems, verifying the purity and elemental composition of PMS is a critical, non-negotiable step in quality control and experimental validation.
This guide provides an in-depth comparison of methodologies for the elemental analysis of PMS. It is designed for researchers, quality control scientists, and drug development professionals who require both theoretical understanding and practical, field-proven protocols. We will dissect the gold-standard technique—combustion analysis—and compare it with alternative methods, grounding our discussion in the principles of analytical integrity and providing the causal logic behind our experimental choices.
Part 1: Theoretical Elemental Composition of Phenazine Methosulfate
Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula, C14H14N2O4S. This calculated profile serves as the benchmark against which all experimental results are measured. The accuracy of this benchmark is contingent on using the standard atomic weights of the constituent elements.[4][5][6][7][8]
Molecular Formula: C₁₄H₁₄N₂O₄S
Molar Mass Calculation: (14 × 12.011) + (14 × 1.008) + (2 × 14.007) + (4 × 15.999) + (1 × 32.065) = 306.341 g/mol
The expected mass percentages are summarized in the table below.
| Element | Symbol | Atomic Mass (u) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 54.89% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 4.61% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 9.14% |
| Oxygen | O | 15.999 | 4 | 63.996 | 20.89% |
| Sulfur | S | 32.065 | 1 | 32.065 | 10.47% |
| Total | 306.341 | 100.00% |
Part 2: The Gold Standard: CHNS Combustion Analysis
For determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds like PMS, high-temperature combustion analysis is the universally accepted gold standard.[9][10] This method is based on the Pregl-Dumas method and offers high precision and reliability for purity assessment.[11][12]
Pillar of Expertise: The "Why" Behind the Method
The core principle of combustion analysis is the complete and instantaneous oxidation of the sample in a pure oxygen environment.[13] This "flash combustion" converts the elements into simple, stable gases: carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ (after reduction of NOx), and sulfur to SO₂.[11] These gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD). The choice of this method stems from its ability to provide a direct, quantitative measurement of the core organic elements in a single, rapid analysis.[14]
Experimental Workflow Diagram
Caption: Workflow for CHNS elemental analysis by combustion.
Pillar of Trustworthiness: A Self-Validating Protocol
The reliability of any analytical method hinges on its system of checks and balances. For elemental analysis, this is achieved through meticulous calibration and the use of Certified Reference Materials (CRMs).[15][16][17]
Detailed Protocol:
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction tubes are packed with fresh reagents (e.g., tungsten trioxide, high-purity copper).
-
Perform a leak check to ensure the integrity of the helium carrier gas flow path. This is critical as atmospheric nitrogen contamination will invalidate results.
-
Calibrate the instrument using a high-purity, certified organic standard with known C, H, N, and S content (e.g., Sulfanilic acid).[18] Run the standard at multiple weights to establish a linear calibration curve for each element. This validates the detector's response across a range of concentrations.[16]
-
-
Sample Preparation:
-
Homogenize the PMS sample to ensure the analyzed portion is representative.
-
Using a calibrated microbalance, accurately weigh 1-3 mg of PMS into a pre-cleaned tin capsule.[19] The precise weight is paramount as all final calculations are based on it.
-
Crimp the capsule tightly to encase the sample and remove as much atmospheric air as possible.
-
-
Analysis Run:
-
Place the sealed capsule into the instrument's autosampler.
-
Program the instrument software with the sample weight and identification.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the high-temperature furnace.
-
Run a blank (empty tin capsule) periodically to assess the system baseline and check for contamination.
-
Analyze a CRM or a previously characterized in-house reference material within the sample batch to verify accuracy and precision during the run.[17]
-
-
Data Interpretation:
-
The instrument software will integrate the peaks from the TCD corresponding to N₂, CO₂, H₂O, and SO₂.
-
Using the calibration curve, the software calculates the absolute mass of each element, which is then converted to a weight percentage based on the initial sample weight.
-
Compare the experimental percentages to the theoretical values. A result is typically considered acceptable if it falls within ±0.4% of the theoretical value.
-
Part 3: Comparative Guide to Analytical Techniques
While combustion analysis is the workhorse for CHNS, other techniques can be employed, particularly for specific elements or when dealing with complex matrices. Understanding the alternatives provides a more complete analytical picture.
| Technique | Principle | Elements | Pros | Cons |
| Combustion Analysis | Sample is burned; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[10][11] | C, H, N, S, (O by pyrolysis) | Fast, highly accurate for organic compounds, well-established, determines multiple elements simultaneously.[14] | Destructive, requires high-purity gases, not ideal for trace-level inorganic contaminants. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Sample is introduced into an argon plasma, causing atoms to emit light at characteristic wavelengths.[9][20] | S, and most other elements (metals, P) | Excellent for trace metal analysis, high throughput, can measure sulfur. | Destructive, complex sample preparation (digestion) required for solids, less precise than combustion for bulk S in organics. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in a gaseous state.[21] | S (with special setup), primarily metals | Highly selective and sensitive for specific elements. | Destructive, generally analyzes one element at a time, not the primary method for bulk C, H, N analysis. |
| X-ray Fluorescence (XRF) | High-energy X-rays excite atoms, causing them to fluoresce at characteristic energies.[9] | S, and heavier elements | Non-destructive, requires minimal sample preparation. | Less sensitive for light elements (C, H, N, O), primarily a surface technique unless the sample is thin/homogenous. |
Expert Insight: Choosing the Right Tool
For the specific purpose of verifying the elemental composition and purity of a known organic compound like Phenazine Methosulfate, combustion analysis is unequivocally the superior method. It directly measures the primary elemental constituents (C, H, N, S) that define the molecule's identity and stoichiometry.
ICP-OES or AAS would be considered complementary techniques. For example, if there were a concern about inorganic catalyst residue (e.g., trace metals) from the synthesis of PMS, ICP-OES would be the ideal method to quantify those specific impurities, a task for which combustion analysis is not designed.[22]
Conclusion
The elemental analysis of Phenazine Methosulfate (C14H14N2O4S) is a foundational step in ensuring its quality for research and development applications. This guide establishes that while several analytical techniques exist, CHNS combustion analysis remains the gold standard due to its precision, accuracy, and direct relevance to determining the empirical formula of an organic compound. By adhering to a self-validating protocol that includes rigorous calibration with Certified Reference Materials, researchers can generate trustworthy and defensible data. This analytical diligence underpins scientific integrity and ensures that subsequent experiments built upon the use of this reagent are both valid and reproducible.
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Sulfasalazine | Arthritis UK . [Link]
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Sulfasalazine: Uses, Dosage, Side Effects, Warnings - Drugs.com. [Link]
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Sulfasalazine: Uses & Side Effects . [Link]
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Phenazine Methosulfate | C14H14N2O4S | CID 9285 - PubChem, NIH. [Link]
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Methosulfate - Oreate AI Blog. [Link]
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Sulfasalazine: Uses, Mechanism, Side Effects & MolForge Analysis . [Link]
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Sulfasalazine | C18H14N4O5S | CID 5339 - PubChem, NIH. [Link]
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Spectroscopic, thermal and antitumor investigations of sulfasalazine drug in situ complexation with alkaline earth metal ions - PubMed. [Link]
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Phenazine Methosulfate - MP Biomedicals. [Link]
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Characterization of impurities in sulfasalazine - Academia.edu. [Link]
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What is the atomic mass of nitrogen? - askIITians. [Link]
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Atomic Mass of Oxygen Definition - Fiveable. [Link]
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Atomic Number and Mass Numbers - NDT Resource Center. [Link]
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Unpacking Sulfur's Atomic Mass: More Than Just a Number - Oreate AI Blog. [Link]
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Atomic Number - Atomic Mass - Density of Hydrogen - nuclear-power.com. [Link]
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[Solved] What is the atomic mass of carbon? - Testbook. [Link]
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Unpacking the Atomic Mass of Nitrogen: More Than Just a Number - Oreate AI Blog. [Link]
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2.4: Atomic Mass - Chemistry LibreTexts. [Link]
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Atomic, Molecular, and Molar Mass - LabXchange. [Link]
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Atomic Mass of Elements Table (1 to 30) - Vedantu. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . [Link]
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CHNS Elemental Analysers - Rsc.org. [Link]
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CHNS Determination in reference soil samples - VELP Scientifica. [Link]
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Methods for Validating Reference Materials - XRF Scientific. [Link]
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CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. [Link]
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Combustion Analysis - Alternative Approaches . [Link]
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Elemental Analysis - Organic & Inorganic Compounds - ELTRA. [Link]
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Combustion Analysis Versus Spectrometric Methods - AZoM. [Link]
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Combustion Elemental Analysis - Analytik Jena. [Link]
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Elemental Analysis Techniques - RSSL. [Link]
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Basic principles and tests of organic element analysis - Universal Lab Blog. [Link]
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Elemental Analysis Manual - Section 3.5 Reference Materials - FDA. [Link]
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Development of a Certified Reference Material (NMIJ CRM 7203-a) for Elemental Analysis of Tap Water - PubMed. [Link]
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1: Elemental Analysis - Chemistry LibreTexts. [Link]
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A Look at Elemental Analysis for Organic Compounds - AZoM. [Link]
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ELEMENTAL MICROANALYSIS: THE STUDY OF LIFE-ASSOCIATED CHEMICAL ELEMENTS - Universidad Complutense de Madrid. [Link]
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Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula . [Link]
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Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. [Link]
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A Comparative Analysis of 2-Methoxy vs. 4-Methoxy-N-(4-sulfamoylphenyl)benzamide Activity: A Guide for Researchers
Introduction: The N-(4-sulfamoylphenyl)benzamide Scaffold
The N-(4-sulfamoylphenyl)benzamide core is a well-established pharmacophore in medicinal chemistry. The sulfonamide group is a key zinc-binding moiety, making these compounds potent inhibitors of zinc-containing enzymes, most notably carbonic anhydrases (CAs)[1][2]. Furthermore, various derivatives of this scaffold have been investigated for their potential as anticancer agents, often linked to their CA inhibitory activity or other cellular mechanisms[3][4].
The introduction of a methoxy group onto the benzamide ring is a common strategy in drug design to modulate the compound's physicochemical properties, such as lipophilicity, and to influence its binding affinity and selectivity for its biological target. The position of this methoxy group, whether at the 2- (ortho) or 4- (para) position, can have a significant impact on the overall biological activity of the molecule.
Comparative Analysis: 2-Methoxy vs. 4-Methoxy Isomers
While direct experimental data is lacking, we can infer the potential differences in activity between the 2-methoxy and 4-methoxy isomers based on established SAR principles.
Carbonic Anhydrase Inhibition
The primary mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The benzamide portion of the molecule extends into the active site cavity, where it can form additional interactions with amino acid residues, influencing both potency and isoform selectivity.
-
4-Methoxy-N-(4-sulfamoylphenyl)benzamide: The para-methoxy group is an electron-donating group which can increase the electron density of the benzamide ring. This may enhance hydrophobic interactions with nonpolar residues in the active site. Studies on related sulfonamides have shown that substitutions at the 4-position of the benzene ring can influence inhibitory potency[5]. The linear nature of the 4-substituted isomer may allow for deeper penetration into the active site cleft of certain CA isoforms.
-
2-Methoxy-N-(4-sulfamoylphenyl)benzamide: The ortho-methoxy group, due to its proximity to the amide linker, can induce a conformational change in the molecule. This steric hindrance may orient the benzamide ring at a different angle relative to the sulfamoylphenyl portion, potentially leading to altered interactions with the active site residues. This could result in either enhanced or diminished inhibitory activity depending on the specific isoform. In some cases, ortho-substituents can lead to increased selectivity for certain CA isoforms[6].
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Workflow of the MTT cell viability assay.
Conclusion
This guide underscores the necessity for direct experimental evaluation of these compounds to elucidate their precise biological activities and therapeutic potential. The provided protocols offer a starting point for researchers to undertake such investigations and contribute valuable data to the field of medicinal chemistry.
References
- Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Med chem, 5(5), 253-260.
- Abdoli, M., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37.
- Ejaz, A., et al. (2018). Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study. European Journal of Pharmacology, 834, 159-171.
- El-Sayed, M. A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8898.
- Genc, D. D., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(24), 10436-10446.
- Haque, R. A., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry, 58(10), 1935-1969.
- Maresca, A., & Supuran, C. T. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1853.
- Saeed, A., et al. (2016). Discovery of 4-sulfamoyl-phenyl-b-lactams as a new class of potent carbonic anhydrase isoforms I, II, IV and VII inhibitors: The first example of subnanomolar CA IV inhibitors. Bioorganic & Medicinal Chemistry, 24(24), 6333-6340.
- Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7).
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A Comparative Guide to HPLC Purity Methods for N-(4-sulfamoylphenyl)benzamide Derivatives
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug quality and safety. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-(4-sulfamoylphenyl)benzamide derivatives. These compounds, characterized by the presence of both a sulfonamide and a benzamide moiety, present unique analytical challenges that necessitate carefully optimized separation strategies.
The development of a stability-indicating HPLC method is critical, as it must be able to separate the main component from any potential impurities and degradation products.[1] Forced degradation studies are intentionally conducted to produce these potential degradants, helping to ensure the method's specificity.[2] This guide will delve into two scientifically-grounded approaches: a traditional reversed-phase C18 method and an alternative method utilizing a Phenyl-Hexyl stationary phase, explaining the rationale behind the methodological choices and presenting comparative data to aid in selecting the most suitable approach for your specific needs.
The Analytical Challenge: Structural Features and Potential Impurities
N-(4-sulfamoylphenyl)benzamide derivatives possess a combination of polar (sulfonamide) and non-polar (aromatic rings) functional groups. This dual nature can lead to complex retention behaviors on reversed-phase columns. Potential impurities that a purity method must resolve can stem from the synthesis process or degradation. Common impurities may include:
-
Starting Materials: 4-aminobenzene-1-sulfonamide and substituted benzoic acids or benzoyl chlorides.[3][4]
-
Side-Products: Impurities arising from side reactions during synthesis.
-
Degradation Products: Hydrolytic (cleavage of the amide bond), oxidative, photolytic, and thermal degradants. The amide linkage, for instance, can be susceptible to hydrolysis under acidic or basic conditions.[5]
A successful purity method must demonstrate specificity, which is the ability to assess the analyte unequivocally in the presence of these other components.[6][7]
Method Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
The choice of stationary phase is paramount in achieving the desired selectivity. Here, we compare two common reversed-phase columns with different selectivities.
Method A: The Industry Standard - C18 Column
The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating analytes primarily based on their hydrophobicity. It is a robust and well-understood stationary phase.
Method B: An Alternative Approach - Phenyl-Hexyl Column
A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with the aromatic rings of the analytes. This can offer enhanced selectivity for aromatic and unsaturated compounds, potentially improving the resolution of structurally similar impurities.[8]
Experimental Protocols
The following protocols are designed as robust starting points for the analysis of N-(4-sulfamoylphenyl)benzamide derivatives. Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[9][10]
Protocol 1: Reversed-Phase HPLC with a C18 Column
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30-80% B over 20 minutes, then hold at 80% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the N-(4-sulfamoylphenyl)benzamide derivative in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Reversed-Phase HPLC with a Phenyl-Hexyl Column
-
Instrumentation: HPLC system as described in Protocol 1.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.[8]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 25-70% B over 20 minutes, then hold at 70% B for 5 minutes, followed by a 5-minute re-equilibration at 25% B.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the N-(4-sulfamoylphenyl)benzamide derivative in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (75:25 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Comparative Data and Performance
The following table summarizes the expected performance of the two methods based on typical chromatographic principles and data from related compound analyses.[11][12]
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale and Insights |
| Primary Separation Mechanism | Hydrophobic Interactions | Hydrophobic and π-π Interactions | Phenyl-Hexyl may offer better resolution for aromatic impurities due to the additional π-π interaction mechanism. |
| Expected Retention of API | Moderate to Strong | Moderate to Strong | Retention will be influenced by the specific substituents on the benzamide ring. |
| Resolution of Polar Impurities | Good | Potentially Better | The Phenyl-Hexyl phase can sometimes provide better peak shape and resolution for polar compounds that might exhibit secondary interactions with the silica backbone of a C18 column. |
| Resolution of Non-Polar Impurities | Excellent | Excellent | Both columns are expected to perform well in resolving non-polar, structurally distinct impurities. |
| Method Robustness | High | High | Both methods utilize standard reversed-phase conditions and are expected to be robust. The use of a buffer in Method B can enhance reproducibility. |
| Mobile Phase Considerations | Simple, MS-compatible | Buffer may not be ideal for MS | The formic acid in Method A is volatile and suitable for LC-MS applications for impurity identification. The phosphate buffer in Method B provides better pH control but is non-volatile. |
Visualizing the Workflow and Method Comparison
To better illustrate the process, the following diagrams outline the general workflow for HPLC method development and a logical comparison of the two proposed methods.
Caption: A generalized workflow for HPLC method development and validation.
Caption: Logical comparison of Method A (C18) and Method B (Phenyl-Hexyl).
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl methods offer viable pathways for the purity analysis of N-(4-sulfamoylphenyl)benzamide derivatives.
-
Method A (C18) is recommended as a starting point due to its simplicity, robustness, and compatibility with mass spectrometry, which is invaluable for the identification of unknown impurities.
-
Method B (Phenyl-Hexyl) should be considered when Method A fails to provide adequate resolution between the main peak and a critical impurity, particularly if that impurity is structurally very similar and aromatic in nature. The alternative selectivity offered by the phenyl stationary phase could be the key to achieving the necessary separation.
Ultimately, the choice of method will depend on the specific impurity profile of the sample. It is advisable to screen both column types during method development to determine empirically which provides the optimal separation for your specific derivative and its associated impurities. All methods must be validated according to the principles outlined in USP General Chapter <621> and ICH Q2(R1) to ensure they are fit for purpose in a regulated environment.[13][14]
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Pharmacopeia. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]
-
Element Lab Solutions. USP 621 Changes. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
- Zisimopoulou, A., et al. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Hygienic Engineering and Design.
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Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]
- Gackowska, A., et al. (2022).
- Patel, D. R., & Patel, C. N. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5650.
- de Souza, S. V. C., et al. (2013). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis, 21(3), 273-280.
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SIELC Technologies. (2018). Separation of Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)- on Newcrom R1 HPLC column. [Link]
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]
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- International Journal of Advanced Research in Science Communication and Technology. (2023).
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 293-300.
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Bioscience Biotechnology Research Asia, 19(4), 881-894.
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Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
- Khan, A., et al. (2022). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. RSC Advances.
- Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. PDF.amoylphenyl)
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UV-Vis Absorption Maxima of 2-Methoxy-N-(4-sulfamoylphenyl)benzamide: A Technical Comparison Guide
As a Senior Application Scientist, I approach the spectral characterization of pharmaceutical intermediates not merely as a routine data collection exercise, but as a critical diagnostic tool for structural elucidation. 2-Methoxy-N-(4-sulfamoylphenyl)benzamide is a highly functionalized scaffold, combining a methoxy-substituted benzamide with a benzenesulfonamide moiety. This specific structural motif is frequently explored in the development of novel anti-inflammatory agents, carbonic anhydrase inhibitors, and targeted inflammasome modulators.
In this guide, we will objectively analyze the UV-Vis absorption maxima ( λmax ) of this compound, compare its photophysical performance against established structural analogs, and provide a self-validating experimental protocol designed to ensure absolute spectral integrity in your laboratory.
Structural Analysis & Chromophore Identification
The UV-Vis spectrum of a molecule is a macroscopic readout of its microscopic electronic environment. To understand the absorption profile of 2-methoxy-N-(4-sulfamoylphenyl)benzamide, we must dissect its constituent chromophores:
-
The 2-Methoxybenzamide Moiety: The amide linkage conjugated with the aromatic ring typically drives a strong π→π∗ transition. The electron-donating methoxy group at the ortho position acts as an auxochrome, causing a bathochromic shift (red shift) and hyperchromic effect (increased intensity) relative to an unsubstituted benzamide.
-
The 4-Sulfamoylphenyl Moiety: The sulfonamide group ( −SO2NH2 ) attached to a phenyl ring provides a secondary conjugated system. While the sulfonyl group is electron-withdrawing, its cross-conjugation with the aromatic system yields a distinct π→π∗ absorption band.
When these two systems are directly linked via the amide nitrogen, the lack of an aliphatic spacer (unlike in certain glyburide impurities) allows for partial electronic communication across the molecule, resulting in a primary absorption maximum around 265–275 nm and a secondary shoulder near 235 nm .
Comparative UV-Vis Performance Data
To objectively evaluate this compound, we must benchmark it against its structural precursors and known pharmaceutical analogs. The table below summarizes the expected photophysical properties in spectroscopic-grade methanol.
Table 1: Comparative UV-Vis Absorption Maxima ( λmax ) in Methanol
| Compound | Primary λmax (nm) | Secondary λmax (nm) | ϵ at Primary Peak (L·mol⁻¹·cm⁻¹) | Key Chromophore Contribution |
| 2-Methoxy-N-(4-sulfamoylphenyl)benzamide | ~275 | ~235 | ~15,500 | Extended conjugation across amide linkage |
| Glyburide Impurity A () [1] | ~270 | ~230 | ~14,200 | Ethyl linker breaks full conjugation |
| Sulfanilamide () [2] | 258 | - | ~16,000 | Isolated benzenesulfonamide system |
| 2-Methoxybenzamide () [3] | 285 | 235 | ~4,500 | Isolated methoxybenzamide system |
Data synthesized from foundational spectroscopic principles outlined in the [4] and standard pharmaceutical reference libraries.
Experimental Protocols: A Self-Validating System
A robust analytical method must be self-validating. The following step-by-step protocol is designed not just to instruct, but to explain the causality behind each methodological choice, ensuring that your spectral data is free from solvent artifacts and instrumental drift.
Step 1: System Suitability Testing (SST)
-
Action: Before analyzing the target compound, scan a certified Holmium Oxide liquid filter from 200 nm to 400 nm.
-
Causality: UV-Vis spectrophotometers are prone to wavelength misalignment over time. Holmium oxide has sharp, well-defined absorption peaks (e.g., 241.1 nm, 279.3 nm, 287.1 nm). Verifying these peaks ensures your instrument's wavelength accuracy is within ±1 nm, validating all subsequent measurements.
Step 2: Solvent Selection and Baseline Correction
-
Action: Prepare a solvent blank using HPLC-grade Methanol (UV cutoff ~205 nm). Fill two matched quartz cuvettes (10 mm path length) with the solvent. Place them in the reference and sample beams, and perform a baseline zero scan.
-
Causality: Methanol is chosen because its hydrogen-bonding capability stabilizes the n→π∗ transitions of the amide group, providing sharper peaks than non-polar solvents. Using matched quartz cuvettes eliminates optical discrepancies, and the baseline scan mathematically subtracts the solvent's inherent absorbance, ensuring the final spectrum belongs solely to the analyte.
Step 3: Sample Preparation and Linearity Verification
-
Action: Prepare a 1.0 mM stock solution of 2-methoxy-N-(4-sulfamoylphenyl)benzamide in methanol. Dilute this to create three working standards: 5 µM, 10 µM, and 20 µM.
-
Causality: Running a single concentration risks capturing data outside the linear dynamic range of the detector. By measuring three concentrations and plotting Absorbance vs. Concentration, you verify adherence to the Beer-Lambert Law ( R2>0.999 ). If the 20 µM sample exceeds an absorbance of 1.5 AU, stray light effects may compromise data integrity, dictating further dilution.
Step 4: Spectral Acquisition
-
Action: Scan the working standards from 200 nm to 400 nm at a scan speed of 60 nm/min with a slit width of 1 nm.
-
Causality: A narrow slit width (1 nm) provides high spectral resolution, allowing you to accurately distinguish the primary λmax from the secondary shoulder. A slow scan speed prevents peak shifting and distortion caused by detector response lag.
Mechanistic Workflow Visualization
To standardize this process across your laboratory, follow the logical workflow mapped below. This sequence ensures that data processing only occurs after strict instrumental and environmental validation.
Fig 1: Standardized UV-Vis spectral acquisition and validation workflow.
Conclusion & Recommendations
The UV-Vis absorption profile of 2-methoxy-N-(4-sulfamoylphenyl)benzamide is heavily dictated by the synergistic conjugation of its methoxybenzamide and benzenesulfonamide moieties. When compared to alternatives with aliphatic linkers (like Glyburide Impurity A), the direct amide linkage in this target compound yields a distinct bathochromic shift, pushing the primary λmax toward 275 nm.
For Drug Development Professionals: When utilizing this compound as an intermediate or an active scaffold, monitor the 275 nm peak for quantitative assay (assay by UV) and utilize the 235 nm/275 nm peak ratio as a rapid purity diagnostic tool during synthesis. Deviations in this ratio often indicate the presence of unreacted starting materials such as sulfanilamide or 2-methoxybenzoic acid derivatives.
References
Safety Operating Guide
Comprehensive Safety, Handling, and Disposal Protocol for 2-Methoxy-N-(4-sulfamoylphenyl)benzamide
Introduction
2-Methoxy-N-(4-sulfamoylphenyl)benzamide is a synthetic compound characterized by its dual sulfonamide and benzamide functional groups. Compounds within this structural class are frequently utilized in drug development as potent inhibitors of Carbonic Anhydrase (CA) or the NLRP3 inflammasome[1][2]. While highly valuable in pharmacological research, the environmental persistence of the sulfonamide moiety and the compound's potential as a respiratory irritant necessitate rigorous operational and disposal protocols[3][4].
As a preferred source for laboratory safety, this guide provides a self-validating, step-by-step framework to ensure absolute compliance, personnel safety, and environmental stewardship when handling and disposing of this compound.
Part 1: Physicochemical Profiling & Hazard Assessment
Understanding the physical and chemical nature of a compound is the first step in designing a safe operational workflow. Sulfonamides resist standard biological degradation, classifying them as Contaminants of Emerging Concern (CECs) in aquatic ecosystems[3][5].
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Description / Classification | Operational Implication |
| Molecular Class | Sulfonamide-Benzamide Derivative | Recalcitrant to biological wastewater treatment; requires advanced oxidation or incineration[5][6]. |
| Physical State | Solid / Crystalline Powder | High risk of aerosolization and inhalation during weighing[7]. |
| Solubility | Soluble in DMSO/DMF; Poor in H2O | Stock solutions must be prepared in organic solvents prior to aqueous dilution[2]. |
| Health Hazards | Skin/Eye Irritant, Respiratory Sensitizer | May cause acute interstitial nephritis upon systemic exposure[4][8]. Strict PPE required. |
| Environmental Fate | Persistent Organic Pollutant | Prohibited from municipal sewer disposal under EPA Subpart P regulations[9]. |
Part 2: Operational Handling & Experimental Workflow
Causality Focus: Why do we mandate specific containment strategies? Sulfonamide powders pose a significant inhalation risk. Inhalation or mucosal absorption can trigger severe allergic responses or systemic toxicity, including acute interstitial nephritis[4][8].
Step-by-Step Methodology: Safe Handling and Spill Response
-
Preparation & PPE: Before handling the compound, don chemical splash goggles, nitrile gloves (double-gloving is recommended for concentrated stock preparation), and a standard laboratory coat[8][10].
-
Containment: Perform all weighing, transfer, and solubilization operations inside a Class II biological safety cabinet or a certified chemical fume hood to prevent aerosolization[7].
-
Solubilization: Dissolve the solid in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution before diluting into aqueous assay buffers[2]. Keep all containers tightly sealed to prevent solvent evaporation and subsequent compound precipitation.
-
Spill Response (Self-Validating Step): In the event of a powder spill, do not sweep . Sweeping generates hazardous dust. Instead, dampen the spill with water or a suitable solvent, and wipe it up using absorbent pads, or use a HEPA-filtered vacuum[7]. Validate the cleanup by wiping the area with a solvent-soaked swab and inspecting it under UV light (if the derivative is fluorescent) or running a blank LC-MS sample from the swab extract.
Operational workflow for the safe handling and spill response of sulfonamide derivatives.
Part 3: Chemical Neutralization and Disposal Protocols
Causality Focus: Why can't we pour this down the drain? Traditional disposal via the municipal sewer system is strictly prohibited because sulfonamides are highly recalcitrant to conventional biological wastewater treatment[3][9]. This leads to environmental accumulation and the promotion of antimicrobial resistance. Destruction requires high-energy chemical or thermal processes.
Protocol A: Solid Waste and Concentrated Stocks (Thermal Destruction)
-
Segregation: Collect all solid waste, empty vials, and heavily contaminated PPE in a chemically compatible, leak-proof hazardous waste container[11].
-
Labeling: Label the container clearly with "Hazardous Pharmaceutical Waste - Sulfonamide Derivative" and the accumulation start date[9].
-
Destruction: Route the container for high-temperature incineration (>1000°C) through a licensed hazardous waste contractor. Incineration ensures the complete thermal cleavage of the sulfonamide bonds, preventing environmental leaching[6][12].
Protocol B: Aqueous Waste (Advanced Oxidation Process - AOP)
For dilute aqueous solutions (e.g., assay wash buffers), Advanced Oxidation Processes (AOPs) utilizing UV/Persulfate or Ozone/Hydrogen Peroxide ( O3/H2O2 ) are the gold standard for degrading persistent sulfonamides[13][14].
-
Collection: Consolidate aqueous waste in a dedicated, UV-transparent reaction vessel.
-
Oxidant Addition: Introduce sodium persulfate ( Na2S2O8 ) to the aqueous waste. The persulfate acts as a precursor for highly reactive radicals[5].
-
Activation: Subject the solution to UV-C irradiation. This catalyzes the homolytic cleavage of persulfate, generating highly oxidative sulfate radicals ( SO4∙− ) and hydroxyl radicals ( ∙OH )[3][13].
-
Mineralization: Allow the reaction to proceed with stirring for at least 60-120 minutes. The radicals non-selectively attack the electron-rich aromatic rings and cleave the sulfonamide linkage, ultimately mineralizing the compound into CO2 , H2O , and inorganic sulfates[3][5].
-
Self-Validation & Final Disposal: Before discharging the effluent, validate the complete degradation of the active pharmaceutical ingredient (API) by analyzing an aliquot via LC-MS/MS[3][14]. Once the absence of the parent compound is confirmed, the neutralized, non-toxic effluent can be pH-adjusted and disposed of according to local municipal wastewater guidelines.
Degradation pathway of sulfonamide waste via UV/Persulfate Advanced Oxidation Process (AOP).
Part 4: Environmental Impact & Regulatory Compliance
The improper disposal of sulfonamide-based compounds directly contributes to the growing crisis of Contaminants of Emerging Concern (CECs) in aquatic ecosystems[3]. By implementing AOPs for aqueous waste and strict incineration protocols for solid waste, laboratories ensure compliance with the Resource Conservation and Recovery Act (RCRA) and the EPA's Subpart P rule for hazardous pharmaceutical waste[9]. This proactive approach mitigates the risk of inducing microbial resistance in environmental reservoirs and guarantees that laboratory operations maintain the highest standards of ecological safety.
References
- Cas 138-41-0,Carzenide - LookChem. LookChem.
- Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)
- Removal of Sulfonamides by Persulfate-Based Advanced Oxidation: A Mini Review.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
- Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulf
- Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transform
- A Comparative Study of Advanced Oxidation Processes for the Removal of the Antibiotic Sulfadoxine from Water—Transform
- Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Labor
- Safety D
- Glimepiride sulfonamide. AK Scientific, Inc.
- 1910.1027 App A - Substance Safety Data Sheet.
- Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole. Benchchem.
- 4-Amino-6-chloro-1,3-benzenedisulfonamide. Santa Cruz Biotechnology.
- Proper Disposal of FPrSA. Benchchem.
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Personal protective equipment for handling 2-methoxy-N-(4-sulfamoylphenyl)benzamide
As a Senior Application Scientist, I approach the handling of 2-methoxy-N-(4-sulfamoylphenyl)benzamide not merely as a compliance exercise, but as a scientifically grounded risk-mitigation strategy. This compound—featuring both a benzamide core and a sulfonamide moiety—is a critical active pharmaceutical ingredient (API) intermediate frequently utilized in the synthesis of therapeutic agents like sulfonylureas and dopamine antagonists [1].
To build a culture of uncompromising laboratory safety, we must move beyond static checklists. The following guide provides a self-validating, causality-driven protocol for the safe handling, operational transfer, and disposal of this compound.
Physicochemical & Toxicological Profiling (The Causality of Risk)
Before selecting Personal Protective Equipment (PPE), we must understand the molecular behavior of the threat. The sulfonamide group is a known sensitizer; repeated occupational exposure to airborne dust can induce hypersensitivity reactions. Simultaneously, the benzamide moiety acts as a localized irritant to mucosal membranes and the respiratory tract [2, 3].
Because this chemical is typically handled as a fine, crystalline powder, the primary vector of exposure is aerosolization and inhalation , followed by dermal absorption. Standard benchtop handling is strictly prohibited.
Table 1: Quantitative Safety & Containment Parameters
| Parameter | Value / Characteristic | Causality & Impact on Handling Strategy |
| Molecular Weight | ~334 - 368 g/mol | Fine particulate nature; high propensity for aerosolization. Requires HEPA filtration. |
| Estimated OEL | < 10 µg/m³ (TWA) | Classifies as a highly potent API (HPAPI). Mandates localized exhaust ventilation (LEV) or isolators[4]. |
| Vapor Pressure | Negligible at 25°C | Inhalation risk is strictly particulate (dust), not vapor. Organic vapor cartridges are secondary to P100/HEPA filtration. |
| Nitrile Breakthrough | > 480 minutes | Nitrile is the barrier of choice. Latex provides insufficient chemical resistance and is prohibited. |
Mandatory PPE Matrix
To prevent cross-contamination and sensitization, operators must utilize a layered defense system.
-
Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) equipped with HEPA filters is the gold standard for handling sensitizing API powders [5]. If a PAPR is unavailable, a well-fitted N95 or FFP3 disposable respirator is the absolute minimum requirement.
-
Hand Protection: Double-gloving is mandatory. Use heavy-duty, powder-free nitrile gloves (minimum 0.12 mm thickness).
-
Eye Protection: Unvented chemical splash goggles. Standard safety glasses lack the orbital seal required to block fine airborne powders.
-
Body Protection: Disposable Tyvek® coveralls with elastic cuffs. Woven cotton lab coats are prohibited as they trap sulfonamide dust within their fibers.
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is confirmed.
Operational workflow for containment and handling of highly potent sulfonamide API intermediates.
Step-by-Step Methodology: Weighing & Transfer
Step 1: Containment Verification
-
Action: Activate the powder containment hood or negative pressure weighing enclosure.
-
Validation Check: Visually verify that the magnehelic gauge reads between -0.05 and -0.15 inH2O before introducing the chemical [6].
Step 2: PPE Donning & Integrity Testing
-
Action: Don Tyvek suit, PAPR, and inner nitrile gloves.
-
Validation Check: Perform a visual inspection and inflation test on the outer nitrile gloves to ensure zero micro-tears before donning them over the inner layer.
Step 3: Static-Free Transfer
-
Action: Place the sealed chemical container, a tared receiving vial, and a static-dissipative (PTFE-coated or grounded stainless steel) spatula into the enclosure.
-
Causality: Benzamide powders can hold static charges, causing them to "jump" and aerosolize when approached with standard plastic spatulas.
-
Validation Check: Weigh the material slowly. Ensure the analytical balance stabilizes without draft interference, confirming the LEV airflow is smooth and non-turbulent.
Step 4: In-Situ Decontamination
-
Action: Seal the receiving vial. Before removing any container from the hood, wipe down the exterior of both the primary and receiving vials with 70% Isopropyl Alcohol (IPA) wipes.
-
Validation Check: Inspect the wipe. If visible white powder remains on the wipe, repeat the decontamination with a fresh wipe until it comes away completely clean.
Spill Response & Disposal Plan
Sulfonamides are environmentally persistent. Because of their polar functional groups, they can alter local microbial ecologies and contribute to antimicrobial resistance if discharged into standard wastewater systems [7].
Immediate Spill Response (Inside Enclosure)
-
Do not sweep. Sweeping aerosolizes the API.
-
Gently cover the spilled powder with damp, absorbent laboratory wipes (wetted with water or 70% IPA) to suppress dust generation.
-
Carefully scoop the damp mass into a rigid, sealable hazardous waste container.
Waste Segregation & Disposal Methodology
-
Solid Waste: Collect all contaminated PPE (outer gloves, Tyvek suits), IPA wipes, and empty chemical vials in a double-lined, rigid hazardous waste container.
-
Labeling: Affix a label clearly reading: "Toxic Solid Waste - Sulfonamide/Benzamide API Derivatives. Do Not Incinerate Below 1000°C."
-
Routing: Route the waste exclusively for high-temperature commercial incineration.
-
Validation Check: Ensure the waste manifest explicitly prohibits landfill disposal or standard aqueous drain flushing.
References
-
National Institutes of Health. "5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide - PubChem Compound Summary." PubChem, [Link]
-
National Institutes of Health. "Benzamide, N-cyano- | CID 84805 - Safety and Hazards." PubChem, [Link]
-
Powder Systems Ltd. "A Guide to Processing and Holding Active Pharmaceutical Ingredients." Powder Systems, [Link]
-
3M Science. "API Handling Hazards and Respiratory Protection." 3M Worker Health & Safety, [Link]
-
YOUTH Clean Tech. "Negative Pressure HEPA Housing Box Design for Labs." Youth Filter, [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
